Hex-4-yn-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROQHVDACEGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512685 | |
| Record name | Hex-4-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-83-7 | |
| Record name | 4-Hexyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-4-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-yn-2-ol is a bifunctional organic molecule featuring both a secondary alcohol and an internal alkyne functional group. Its structure, which includes a chiral center at the C-2 position, makes it a valuable and versatile building block in organic synthesis. The presence of two distinct reactive sites allows for selective transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its potential applications in research and development.
Core Chemical and Physical Properties
This compound is a relatively simple six-carbon molecule. Its fundamental properties are summarized below. The quantitative data, largely derived from estimations and predictions, provide a baseline for its handling and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19780-83-7 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| SMILES | CC#CCC(C)O | [1] |
| InChI | 1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3 | [1] |
| Melting Point | -34°C (estimate) | |
| Boiling Point | 153.68°C (rough estimate) | |
| Density | 0.8339 g/cm³ (estimate) | |
| pKa | 14.45 ± 0.20 (Predicted) | |
| XLogP3 | 1.1 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Spectral Data Analysis
Spectroscopic analysis is critical for the identification and characterization of this compound. While raw spectra are available through databases, the following tables summarize the expected spectral features based on the molecule's structure.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong, broad absorption for the hydroxyl group and a weak absorption for the internal alkyne.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | ~3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[3][4] |
| sp³ C-H Stretch | ~2850 - 3000 | Medium-Strong | From the methyl and methylene (B1212753) groups.[3] |
| C≡C Stretch (Internal Alkyne) | ~2100 - 2260 | Weak to Medium | Internal alkynes often show a weak or absent signal.[4] |
| C-O Stretch | ~1050 - 1150 | Strong | Typical for a secondary alcohol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule. The predicted chemical shifts are influenced by the electronegative oxygen atom and the anisotropy of the alkyne.[5][6]
Table 2a: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |
| CH(OH) | ~3.8 - 4.2 | Multiplet | 1H |
| -CH₂- | ~2.2 - 2.5 | Multiplet | 2H |
| ≡C-CH₃ | ~1.7 - 1.9 | Triplet | 3H |
| CH(OH)-CH₃ | ~1.2 - 1.4 | Doublet | 3H |
Table 2b: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (CH-OH) | ~60 - 65 |
| C1 (CH₃ attached to C2) | ~20 - 25 |
| C3 (-CH₂-) | ~30 - 35 |
| C4 & C5 (Alkyne Carbons) | ~75 - 85 |
| C6 (CH₃ attached to C5) | ~3 - 6 |
Synthesis and Reactivity
The dual functionality of this compound dictates its synthesis and subsequent chemical reactions.
Synthetic Pathway
A common retrosynthetic approach involves the nucleophilic addition of a terminal alkyne to an aldehyde. A plausible synthesis starting from 1-bromopropane (B46711) is outlined below.[7][8][9] This strategy utilizes the starting material to construct both halves of the final molecule.
Chemical Reactivity
This compound can undergo reactions selectively at the alcohol or the alkyne. The hydroxyl group can be oxidized, while the alkyne can be reduced or hydrated.
References
- 1. brainly.com [brainly.com]
- 2. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Hex-4-yn-2-ol. The document is structured to provide readily accessible data for researchers and professionals in the fields of chemistry and drug development. It includes a summary of quantitative physical data, detailed experimental protocols for the determination of key physical properties, and visualizations of these experimental workflows.
Core Physical Properties
This compound is a secondary alcohol with a terminal alkyne group. Its chemical structure influences its physical characteristics, such as its boiling point, density, and solubility. The following table summarizes the key physical properties of this compound. Please note that some of the available data are estimates or computationally predicted values.
| Physical Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Melting Point | -34°C (estimate) | |
| Boiling Point | 153.68°C (rough estimate) | [1] |
| Density | 0.8339 g/cm³ (estimate) | [1] |
| Refractive Index | 1.4325 (estimate) | [1] |
| pKa | 14.45 ± 0.20 (Predicted) | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Capillary Method)
Objective: To determine the boiling point of a liquid sample using the capillary tube method. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Secure the assembly in the heating bath using a clamp. The liquid level in the bath should be above the sample level but below the opening of the test tube.
-
Heating: Gently heat the bath.[4] As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Identification: The boiling point is the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon slight cooling.[4]
-
Recording: Record the temperature at which the liquid enters the capillary. For accuracy, allow the apparatus to cool slightly and repeat the heating process to obtain a consistent reading.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the density of a liquid sample by measuring the mass of a known volume. Density is defined as mass per unit volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer and its stopper on the analytical balance (m₁).[5]
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂). Record the temperature of the water.
-
Volume Calculation: Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer.
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with water. Weigh the filled pycnometer (m₃).[5]
-
Density Calculation: The mass of the this compound is (m₃ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₃ - m₁) / Volume of Pycnometer.[5]
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the refractive index of a liquid sample. The refractive index is a dimensionless number that describes how fast light travels through the material.[6]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Sample of this compound
-
Dropper or pipette
-
Lens paper and ethanol (B145695) (for cleaning)
Procedure:
-
Instrument Setup: Connect the refractometer to the constant temperature water bath, typically set to 20°C, as the refractive index is temperature-dependent.[6] Calibrate the instrument using a standard sample with a known refractive index.
-
Prism Cleaning: Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with ethanol and lens paper.
-
Sample Application: Place a few drops of this compound onto the surface of the lower prism using a clean dropper.
-
Prism Closure: Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Most instruments also have a control to eliminate any color fringes at the borderline for a more accurate reading.
-
Cleaning: After the measurement, clean the prisms thoroughly.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
- 2. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phillysim.org [phillysim.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to the Structure Elucidation of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Hex-4-yn-2-ol, a secondary alcohol containing a carbon-carbon triple bond. This document details the synthesis and characterization of the molecule, presenting key data in a structured format and outlining the experimental protocols for its verification. The logical workflow from synthesis to structural confirmation is illustrated, providing a clear and concise guide for professionals in the field.
Molecular Structure and Properties
This compound is a six-carbon chain alcohol with a triple bond located between the fourth and fifth carbon atoms and a hydroxyl group on the second carbon. Its chemical formula is C₆H₁₀O, and it has a molecular weight of 98.14 g/mol .[1] The structure contains a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-hex-4-yn-2-ol.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a terminal alkyne with an aldehyde. In this case, 1-butyne (B89482) is deprotonated to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetaldehyde (B116499). Subsequent acidic workup yields the target secondary alcohol.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
1-Butyne
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide): In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Formation of the Acetylide: The flask is cooled in an ice bath, and 1-butyne is added dropwise to the solution of ethylmagnesium bromide. The evolution of ethane (B1197151) gas indicates the formation of the butynylmagnesium bromide.
-
Reaction with Acetaldehyde: A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled acetylide solution. The reaction is allowed to stir at room temperature for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and alkyne functional groups.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3370 | Strong, Broad | O-H stretch (alcohol) |
| ~2970, ~2930 | Medium | sp³ C-H stretch |
| ~2250 | Weak | C≡C stretch (internal alkyne) |
| ~1060 | Strong | C-O stretch (secondary alcohol) |
Experimental Protocol: FTIR Spectroscopy
Instrument: Fourier Transform Infrared (FTIR) Spectrometer Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | m | 1H | H-2 |
| ~2.3 | m | 2H | H-3 |
| ~1.8 | t | 3H | H-6 |
| ~1.2 | d | 3H | H-1 |
| (variable) | br s | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~80.5 | C-4 or C-5 |
| ~78.5 | C-5 or C-4 |
| ~65.0 | C-2 |
| ~30.0 | C-3 |
| ~23.0 | C-1 |
| ~3.5 | C-6 |
Experimental Protocol: NMR Spectroscopy
Instrument: NMR Spectrometer (e.g., 400 MHz) Sample Preparation: Approximately 10-20 mg of the liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 98 | Low | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |
The fragmentation pattern is consistent with a secondary alcohol, showing characteristic losses of alkyl groups and the elements of water.
Experimental Protocol: GC-MS
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared. GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Temperature Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
Logical Framework for Structure Elucidation
The conclusive identification of this compound is based on the convergence of evidence from multiple spectroscopic techniques. The logical flow of this process is depicted below.
This comprehensive analysis, combining synthesis with detailed spectroscopic characterization, provides unambiguous confirmation of the structure of this compound, a valuable building block in organic synthesis.
References
Spectroscopic Profile of Hex-4-yn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Hex-4-yn-2-ol. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.22 | Doublet | 6.3 | 3H | CH₃ (C1) |
| 1.78 | Triplet | 2.4 | 3H | CH₃ (C6) |
| 2.25 | Multiplet | - | 2H | CH₂ (C3) |
| 2.70 | Singlet | - | 1H | OH |
| 3.85 | Multiplet | - | 1H | CH (C2) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom |
| 3.5 | C6 |
| 23.5 | C1 |
| 28.9 | C3 |
| 67.2 | C2 |
| 77.5 | C5 |
| 79.2 | C4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3360 | Strong, Broad | O-H stretch (alcohol) |
| 2970, 2930, 2870 | Medium | C-H stretch (alkane) |
| 2250 | Weak | C≡C stretch (internal alkyne) |
| 1450, 1370 | Medium | C-H bend (alkane) |
| 1120, 1070 | Strong | C-O stretch (secondary alcohol) |
Sample Preparation: Neat liquid film
Table 4: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 98 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - CH₃]⁺ |
| 67 | 25 | [M - OCH₃]⁺ or [C₅H₇]⁺ |
| 55 | 40 | [C₄H₇]⁺ |
| 43 | 60 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard. For the ¹H NMR spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Data processing was performed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The FT-IR spectrum was recorded on a Shimadzu IRAffinity-1S spectrophotometer. A small drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectral analysis was performed using a Shimadzu GCMS-QP2010 Ultra gas chromatograph-mass spectrometer. The sample was introduced via direct injection into the GC, which was equipped with a non-polar capillary column. The GC oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-500.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Synthesis of Hex-4-yn-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Hex-4-yn-2-ol, a valuable building block in organic synthesis. The document details the primary synthetic route, a detailed experimental protocol, and key analytical data for the characterization of the final product.
Introduction
This compound is a secondary acetylenic alcohol with the chemical formula C₆H₁₀O. Its structure incorporates both a hydroxyl group and a carbon-carbon triple bond, making it a versatile synthon for the introduction of these functionalities into more complex molecules. This guide focuses on a common and reliable method for its preparation: the nucleophilic addition of a butynylide species to acetaldehyde (B116499).
Synthetic Pathway
The most direct and widely employed method for the synthesis of this compound is the alkynylation of acetaldehyde. This reaction involves the deprotonation of a terminal alkyne, in this case, but-1-yne, to form a potent nucleophile (a metal acetylide). This nucleophile then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.
Two common approaches to generate the nucleophilic butynylide are through the use of an organolithium reagent, such as n-butyllithium, or by forming a Grignard reagent from an alkyl halide and magnesium. This guide will detail a procedure utilizing n-butyllithium for the deprotonation of but-1-yne.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
But-1-yne
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
Deprotonation of But-1-yne: To the reaction flask, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add but-1-yne to the cooled THF. To this solution, add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium butynylide.
-
Nucleophilic Addition: Slowly add acetaldehyde to the lithium butynylide solution at -78 °C. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| CAS Number | 19780-83-7 |
| Appearance | Colorless liquid |
| Boiling Point | ~154 °C (estimated at atmospheric pressure) |
| Density | ~0.89 g/mL (estimated) |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH |
| ~2.3 | m | 2H | CH₂ |
| ~1.8 | t | 3H | CH₃ (alkyne) |
| ~1.2 | d | 3H | CH₃ (alcohol) |
| Variable | br s | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~80.5 | C≡C |
| ~78.5 | C≡C |
| ~62.0 | CH-OH |
| ~30.0 | CH₂ |
| ~23.0 | CH₃ (alcohol) |
| ~3.5 | CH₃ (alkyne) |
Table 3: IR Spectroscopic Data for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~2970 | Medium | C-H stretch (sp³) |
| ~2250 | Weak | C≡C stretch |
| ~1060 | Strong | C-O stretch |
Conclusion
The synthesis of this compound via the alkynylation of acetaldehyde is a robust and efficient method for obtaining this versatile building block. The provided experimental protocol, along with the comprehensive analytical data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the anhydrous and low-temperature steps is crucial for achieving high yields and purity of the final product.
An In-depth Technical Guide to Hex-4-yn-2-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Hex-4-yn-2-ol, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.
Nomenclature and Identification
This compound is a secondary alcohol containing a carbon-carbon triple bond. Its chemical structure is characterized by a six-carbon chain with a hydroxyl group at the second carbon and a triple bond starting at the fourth carbon.
-
IUPAC Name : this compound[1]
-
Stereoisomers : The carbon atom at position 2 is a chiral center, leading to two enantiomers:
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the tables below. While some physical properties are estimations, the spectral data is based on typical values for similar structures and available database information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2][4] |
| Molecular Weight | 98.14 g/mol | [1][2][4] |
| Melting Point (estimate) | -34°C | [4] |
| Boiling Point (estimate) | 153.68°C | [4] |
| Density (estimate) | 0.8339 g/cm³ | [4] |
| Refractive Index (estimate) | 1.4325 | [4] |
| pKa (estimate) | 14.45 ± 0.20 | [4] |
Table 2: Spectral Data of this compound
| Spectrum Type | Characteristic Peaks |
| ¹H NMR | δ (ppm): ~4.0 (m, 1H, -CH(OH)-), ~2.2 (m, 2H, -C≡C-CH₂-), ~1.7 (t, 3H, -C≡C-CH₃), ~1.2 (d, 3H, -CH(OH)-CH₃), variable (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~80 (-C≡C-), ~75 (-C≡C-), ~65 (-CH(OH)-), ~30 (-CH₂-), ~25 (-CH(OH)-CH₃), ~5 (-C≡C-CH₃) |
| IR | ν (cm⁻¹): ~3350 (br, O-H stretch), ~2970 (sp³ C-H stretch), ~2240 (w, C≡C stretch, internal alkyne), ~1100 (C-O stretch) |
| Mass Spec | m/z: 98 (M⁺), 83 (M⁺ - CH₃), 67 (M⁺ - OCH₃), 55, 43 (base peak) |
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to an appropriate epoxide, or the addition of a propynyl (B12738560) Grignard reagent to acetaldehyde (B116499). The latter is detailed below.
Reaction Scheme:
CH₃-C≡C-H + C₂H₅MgBr → CH₃-C≡C-MgBr + C₂H₆ CH₃-C≡C-MgBr + CH₃CHO → CH₃-C≡C-CH(OMgBr)CH₃ CH₃-C≡C-CH(OMgBr)CH₃ + H₃O⁺ → CH₃-C≡C-CH(OH)CH₃ + Mg(OH)Br
Experimental Protocol:
-
Preparation of the Grignard Reagent (Propynylmagnesium bromide):
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of ethyl bromide (1.0 eq) in the anhydrous solvent from the dropping funnel to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is initiated (indicated by bubbling and a cloudy appearance), cool the flask in an ice bath.
-
Slowly bubble propyne (B1212725) gas (1.0 eq) through the solution, or add a solution of propyne in the anhydrous solvent. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of propynylmagnesium bromide.
-
-
Reaction with Acetaldehyde:
-
Cool the flask containing the propynylmagnesium bromide solution to 0°C in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1.0 eq) in the anhydrous solvent from the dropping funnel. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to yield pure this compound.
-
Workflow and Process Visualization
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
Alkynol scaffolds, such as this compound, are valuable building blocks in medicinal chemistry and drug discovery. The presence of both a hydroxyl group and an alkyne functionality allows for diverse chemical modifications.
-
Chiral Synthesis: The chiral center at the alcohol position makes it a useful precursor for the synthesis of enantiomerically pure compounds.
-
Click Chemistry: The terminal alkyne can be readily modified, but the internal alkyne in this compound is less reactive in standard copper-catalyzed "click" reactions. However, it can participate in other cycloaddition reactions or be isomerized to a terminal alkyne.
-
Bioactive Molecules: Many natural products and pharmaceuticals contain alkynyl groups, which can contribute to their biological activity, including antitumor, antibacterial, and antifungal properties.[5] Secondary alcohols are also a common feature in biologically active molecules.[6][7]
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a synthon for generating novel therapeutic agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: As with many volatile organic compounds, it is expected to be flammable. It may cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation and central nervous system effects.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-hex-4-yn-2-ol | C6H10O | CID 93516921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
- 5. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmsl.cz [mmsl.cz]
An In-depth Technical Guide to the Chirality of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chirality of hex-4-yn-2-ol, a secondary alkynyl alcohol with significant potential as a chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to the presence of a stereogenic center, this compound exists as a pair of enantiomers, the synthesis and characterization of which are crucial for its application in stereoselective chemistry.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2). This results in the existence of two non-superimposable mirror images, designated as (R)-hex-4-yn-2-ol and (S)-hex-4-yn-2-ol. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors, making the synthesis of enantiomerically pure forms essential for drug development and other applications in stereoselective synthesis.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priority of the groups attached to the stereocenter (C2) is as follows:
-
-OH (highest priority)
-
-CH2-C≡C-CH3
-
-CH3
-
-H (lowest priority)
The spatial orientation of these groups determines the R/S designation for each enantiomer.
Methodologies for Obtaining Enantiopure this compound
Two primary strategies are employed for the preparation of enantiomerically enriched or pure this compound: asymmetric synthesis and chiral resolution of the racemic mixture.
A highly effective method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, hex-4-yn-2-one can be reduced using a chiral reducing agent or a catalyst to yield predominantly one enantiomer of this compound.
Experimental Protocol: Asymmetric Reduction of Hex-4-yn-2-one
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C.
-
Addition of Reducing Agent: A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.2 equivalents) in THF is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of hex-4-yn-2-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow addition of methanol (B129727) at -78 °C, followed by warming to room temperature.
-
Workup: The mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched (S)-hex-4-yn-2-ol.
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of secondary alcohols via enantioselective acylation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in anhydrous toluene (B28343) is added immobilized lipase B from Candida antarctica (Novozym® 435) and vinyl acetate (0.6 equivalents).
-
Reaction Progress: The reaction mixture is stirred at room temperature, and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination: The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
Separation: The filtrate is concentrated, and the resulting mixture of unreacted (S)-hex-4-yn-2-ol and the acylated product, (R)-hex-4-yn-2-yl acetate, is separated by flash column chromatography.
-
Hydrolysis of the Ester (Optional): The isolated (R)-hex-4-yn-2-yl acetate can be hydrolyzed using a base (e.g., K2CO3 in methanol) to yield the (R)-hex-4-yn-2-ol.
Characterization and Data Presentation
The enantiomeric purity and absolute configuration of the resolved or synthesized this compound must be rigorously determined.
While specific optical rotation values for the enantiomers of this compound are not widely reported in the literature, the following table presents hypothetical yet realistic data based on structurally similar chiral secondary alcohols. These values serve as a benchmark for experimental determination.
| Parameter | (R)-Hex-4-yn-2-ol | (S)-Hex-4-yn-2-ol | Method of Determination |
| Specific Rotation, [α]D | Negative (hypothesized) | Positive (hypothesized) | Polarimetry |
| Enantiomeric Excess (ee) | >99% | >99% | Chiral HPLC or GC |
| Retention Time (Chiral HPLC) | tR1 | tR2 (tR1 ≠ tR2) | Chiral HPLC |
The enantiomeric excess (ee) of a sample is a measure of its purity and is determined using chiral chromatography (HPLC or GC).
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
The absolute configuration of a newly synthesized or resolved chiral alcohol is typically determined by Mosher's ester analysis. This NMR-based method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: The enantiomerically pure this compound is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine).
-
Purification: The resulting diastereomeric Mosher's esters are purified.
-
NMR Spectroscopy: 1H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts of the protons on either side of the newly formed ester linkage are compared. A systematic difference in the chemical shifts (Δδ = δS - δR) allows for the assignment of the absolute configuration of the original alcohol.
Conclusion
This compound is a valuable chiral synthon, and access to its enantiomerically pure forms is critical for its application in stereoselective synthesis and drug discovery. This guide has outlined the fundamental principles of its chirality and provided detailed, plausible experimental protocols for its asymmetric synthesis, chiral resolution, and stereochemical characterization. The methodologies described herein represent standard and reliable approaches for researchers and scientists working with this and other chiral secondary alcohols.
An In-depth Technical Guide to (2S)-hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-hex-4-yn-2-ol, including its spectroscopic profile. Due to the limited availability of published experimental data for this specific enantiomer, this guide also includes information on the racemic mixture, hex-4-yn-2-ol, and presents a generalized, representative protocol for its enantioselective synthesis. Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of (2S)-hex-4-yn-2-ol.
Core Properties of (2S)-hex-4-yn-2-ol
(2S)-hex-4-yn-2-ol is a chiral secondary alcohol containing an internal alkyne functional group. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-hex-4-yn-2-ol | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₁₀O | --INVALID-LINK--[1] |
| Molecular Weight | 98.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | Not available for the (S)-enantiomer. (Racemate: 19780-83-7) | --INVALID-LINK--[2] |
| InChI Key | IKROQHVDACEGBA-LURJTMIESA-N | --INVALID-LINK--[1] |
| SMILES | CC#CC--INVALID-LINK--O | --INVALID-LINK--[1] |
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Boiling Point | 153.68°C (rough estimate) | For racemate | --INVALID-LINK--[3] |
| Density | 0.8339 g/cm³ (estimate) | For racemate | --INVALID-LINK--[3] |
| XLogP3-AA | 1.1 | Computed | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | Computed | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | Computed | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed | --INVALID-LINK--[1] |
| Specific Rotation [α] | Not available | - | - |
Spectroscopic Data
Detailed spectroscopic data for the pure (S)-enantiomer are not available. However, spectra for the racemic mixture, this compound, have been reported.
¹H NMR Spectroscopy
A proton NMR spectrum for this compound is available. The specific solvent and frequency are not consistently reported across all sources, but a representative spectrum was recorded on a Varian CFT-20 instrument.[2]
Expected Chemical Shifts and Multiplicities:
-
-OH: A broad singlet, chemical shift is concentration and solvent dependent.
-
-CH(OH)-: A multiplet, coupled to the adjacent methylene (B1212753) and methyl groups.
-
-CH₂-: A multiplet, coupled to the adjacent methine and alkyne.
-
-C≡C-CH₃: A triplet or doublet of doublets, showing long-range coupling to the methylene group.
-
-CH(OH)CH₃: A doublet, coupled to the methine proton.
¹³C NMR Spectroscopy
A carbon-13 NMR spectrum for this compound is available.[4]
Expected Chemical Shifts:
-
C1 (-CH₃): ~3.5 ppm
-
C2 (-C≡C-): ~78.5 ppm
-
C3 (-C≡C-): ~79.5 ppm
-
C4 (-CH₂-): ~30.0 ppm
-
C5 (-CH(OH)-): ~62.0 ppm
-
C6 (-CH₃): ~23.5 ppm
Infrared (IR) Spectroscopy
An IR spectrum of neat this compound is available.[5]
Expected Characteristic Absorption Bands:
-
O-H stretch: Strong, broad band around 3300-3400 cm⁻¹
-
C-H stretch (sp³): Medium to strong bands just below 3000 cm⁻¹
-
C≡C stretch: Weak band around 2200-2250 cm⁻¹ (internal alkyne)
-
C-O stretch: Strong band in the 1050-1150 cm⁻¹ region
Synthesis of (2S)-hex-4-yn-2-ol
A specific, detailed experimental protocol for the synthesis of (2S)-hex-4-yn-2-ol is not available in the reviewed literature. However, a general and widely applicable method for the enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of an alkynyl nucleophile to an aldehyde, catalyzed by a chiral ligand.
Representative Experimental Protocol: Enantioselective Alkynylation
This protocol is a generalized procedure adapted from established methods for the enantioselective synthesis of secondary propargyl alcohols.
Reaction: Asymmetric addition of propyne (B1212725) to acetaldehyde.
Materials:
-
Propyne (gas or condensed)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous solvent (e.g., THF or Et₂O)
-
Chiral ligand (e.g., (-)-N,N-dibutylnorephedrine (DBNE) or a chiral amino alcohol)
-
Zinc triflate (Zn(OTf)₂) or other zinc salt
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).
-
Anhydrous solvent (e.g., THF) is added to the flask and cooled to -78 °C.
-
A solution of n-BuLi in hexanes is added dropwise, followed by the slow bubbling of propyne gas or the addition of condensed propyne. The mixture is stirred at -78 °C for 30 minutes to form lithium propynilide.
-
In a separate flame-dried flask, the chiral ligand (e.g., (-)-DBNE) is dissolved in an anhydrous solvent and cooled. A solution of Zn(OTf)₂ in the same solvent is added, and the mixture is stirred to form the chiral zinc catalyst.
-
The freshly prepared lithium propynilide solution is slowly transferred via cannula to the chiral zinc catalyst solution at low temperature.
-
Acetaldehyde is then added dropwise to the reaction mixture, and the reaction is stirred for several hours at the same temperature, monitoring by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (2S)-hex-4-yn-2-ol.
Purification and Characterization:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
-
The optical rotation should be measured using a polarimeter.
Biological Activity
There is no specific information in the scientific literature regarding the biological activity, pharmacology, or any associated signaling pathways for (2S)-hex-4-yn-2-ol. However, the structural motifs present in this molecule—chiral secondary alcohols and alkynes—are found in various biologically active compounds.
-
Chiral Secondary Alcohols: Many pharmaceuticals and biologically active molecules are chiral secondary alcohols. The stereochemistry at the alcohol center is often crucial for their biological function, as different enantiomers can exhibit different pharmacological activities and toxicities.
-
Alkynyl Groups: The alkyne functional group is present in a number of natural products and synthetic drugs and is known to participate in various biological interactions. Some alkynyl-containing compounds have shown antimicrobial, antifungal, and antitumor activities.
Given the lack of specific data, any investigation into the biological effects of (2S)-hex-4-yn-2-ol would be exploratory. A potential starting point for such research could involve screening for antimicrobial or cytotoxic activity.
Safety and Handling
A specific safety data sheet (SDS) for (2S)-hex-4-yn-2-ol is not available. The following recommendations are based on the safety information for structurally related compounds such as hexanol and other alkynyl alcohols.
-
General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire and Explosion Hazards: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This information is provided for guidance only and is not a substitute for a formal risk assessment. Always consult a comprehensive Safety Data Sheet for related compounds and follow all institutional and regulatory safety guidelines when handling this chemical.
References
- 1. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
- 4. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Hexyn-2-ol(19780-83-7) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Asymmetric Synthesis of (2R)-hex-4-yn-2-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the primary synthetic strategies for producing the chiral propargyl alcohol, (2R)-hex-4-yn-2-ol, a valuable intermediate in organic synthesis and drug development. It outlines key asymmetric methodologies, presents detailed experimental protocols, and summarizes quantitative data for comparative analysis.
Introduction
(2R)-hex-4-yn-2-ol is a chiral propargyl alcohol, a class of organic compounds that serve as critical building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The presence of both a stereocenter and a reactive alkyne moiety makes it a versatile synthon. The ability to produce this compound in an enantiomerically pure form is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
This guide explores the principal methods for the enantioselective synthesis of (2R)-hex-4-yn-2-ol, focusing on asymmetric addition of terminal alkynes to aldehydes and the asymmetric reduction of prochiral ketones.
Principal Asymmetric Synthetic Strategies
The synthesis of a specific enantiomer like (2R)-hex-4-yn-2-ol can be approached through several stereoselective methods. The most prominent strategies include:
-
Catalytic Asymmetric Alkynylation of Aldehydes: This is a highly efficient method that involves the direct addition of a terminal alkyne (propyne) to an aldehyde (propionaldehyde) in the presence of a chiral catalyst. This approach creates the carbon-carbon bond and the stereocenter in a single, atom-economical step.[2]
-
Asymmetric Reduction of Prochiral Ketones: This strategy involves the synthesis of the corresponding prochiral ketone, hex-4-yn-2-one, followed by its reduction using a chiral reducing agent to selectively form the (R)-enantiomer of the alcohol.[1]
-
Chiral Resolution: This classical method involves the synthesis of a racemic mixture of hex-4-yn-2-ol, which is then separated into its constituent enantiomers.[3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[3] While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer.[4]
The following sections will focus on the more modern and efficient asymmetric synthesis approaches.
Asymmetric Alkynylation of Propionaldehyde (B47417)
A highly effective method for the synthesis of chiral propargylic alcohols involves the addition of terminal alkynes to aldehydes, mediated by a chiral catalyst system.[5] The work of Carreira and colleagues has demonstrated a practical and robust procedure using zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as the chiral ligand.[2][5] This method is advantageous as it utilizes readily available and inexpensive starting materials and reagents, and can be performed under mild conditions that tolerate air and moisture.[2]
Experimental Protocols
Protocol: Asymmetric Alkynylation via Zinc-Mediated Addition
This protocol is adapted from the methodology developed by Frantz, Fässler, and Carreira for the enantioselective addition of terminal alkynes to aldehydes.[2]
Materials:
-
Propionaldehyde
-
Propyne (B1212725) (can be bubbled from a cylinder or generated in situ)
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂) (1.2 equivalents) and (+)-N-methylephedrine (1.3 equivalents).
-
Add anhydrous toluene, followed by triethylamine (Et₃N) (2.0 equivalents). Stir the resulting suspension at room temperature (approx. 23 °C) for 1-2 hours.
-
Cool the mixture if necessary and add propionaldehyde (1.0 equivalent) via syringe.
-
Bubble propyne gas through the stirred reaction mixture for a designated period, or use a sealed system with a propyne atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (2R)-hex-4-yn-2-ol.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of chiral propargyl alcohols using the asymmetric alkynylation method. High yields and excellent enantioselectivities are consistently achieved.
| Aldehyde | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Propionaldehyde | Propyne | Zn(OTf)₂ / (+)-N-Methylephedrine | ~85-95 | >97 (R) | [2][5] |
| Isobutyraldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 | 99 | [2] |
| Benzaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 | 99 | [2] |
| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 98 | 99 | [2] |
Characterization
The synthesized (2R)-hex-4-yn-2-ol should be characterized to confirm its structure and purity.
-
NMR Spectroscopy:
-
¹H NMR will show characteristic peaks for the methyl group adjacent to the alcohol, the methylene (B1212753) protons, the terminal methyl group of the alkyne, and the hydroxyl proton.
-
¹³C NMR will confirm the presence of the six carbon atoms, including the two sp-hybridized carbons of the alkyne functionality.[6]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (98.14 g/mol ).[7]
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 6. 4-Hexyn-2-ol(19780-83-7) 13C NMR [m.chemicalbook.com]
- 7. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Routes for Hex-4-yn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-yn-2-ol (CAS No. 19780-83-7) is a secondary propargylic alcohol with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and detailed protocols for its laboratory-scale synthesis. Due to its limited commercial availability, this guide focuses on viable synthetic routes, including the Grignard reaction and the reduction of the corresponding ynone. Furthermore, the role of propargylic alcohols as key building blocks in bioconjugation and drug discovery, particularly in "click chemistry," is discussed and illustrated.
Introduction
This compound is a chiral secondary alcohol containing a terminal alkyne functionality. This combination of a reactive propargyl group and a chiral center makes it a potentially valuable building block for the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[1][2] The alkyne handle allows for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction enables the efficient and specific covalent linking of molecules, a technique widely used in drug development, bioconjugation, and materials science.[3]
Commercial Availability
Physicochemical Properties
The known properties of this compound are summarized in the table below. It is important to note that some of these values are estimated.
| Property | Value | Source |
| CAS Number | 19780-83-7 | [5] |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Melting Point | -34 °C (estimate) | [6] |
| Boiling Point | 153.68 °C (rough estimate) | [6] |
| Density | 0.8339 g/cm³ (estimate) | [6] |
| Refractive Index | 1.4325 (estimate) | [6] |
| SMILES | CC#CCC(C)O | [5] |
| InChIKey | IKROQHVDACEGBA-UHFFFAOYSA-N | [5] |
Synthetic Protocols
Given the limited commercial availability of this compound, two primary synthetic routes are detailed below. These protocols are based on well-established methods for the synthesis of secondary propargylic alcohols.
Synthesis via Grignard Reaction
This method involves the reaction of an alkynyl Grignard reagent with an aldehyde.[7][8] Specifically, 1-butyne (B89482) is deprotonated to form a Grignard reagent, which then acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde (B116499). Subsequent acidic workup yields the desired this compound.
Reaction Scheme:
CH₃CH₂C≡CH + C₂H₅MgBr → CH₃CH₂C≡CMgBr + C₂H₆ CH₃CH₂C≡CMgBr + CH₃CHO → CH₃CH₂C≡CCH(OMgBr)CH₃ CH₃CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂C≡CCH(OH)CH₃ + Mg²⁺ + Br⁻ + H₂O
Experimental Protocol:
-
Materials:
-
1-Butyne
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of ethylmagnesium bromide in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 1-butyne in anhydrous THF to the Grignard reagent via the dropping funnel. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the butynylmagnesium bromide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.
-
Synthesis via Reduction of Hex-4-yn-2-one
This method involves the reduction of the corresponding ketone, Hex-4-yn-2-one, using a mild reducing agent such as sodium borohydride (B1222165).[9][10]
Reaction Scheme:
CH₃CH₂C≡CCOCH₃ + NaBH₄ → CH₃CH₂C≡CCH(OH)CH₃
Experimental Protocol:
-
Materials:
-
Hex-4-yn-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve Hex-4-yn-2-one in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.
-
Applications in Drug Development and Organic Synthesis
Propargylic alcohols, such as this compound, are valuable intermediates in organic synthesis and medicinal chemistry.[2][11] The terminal alkyne serves as a versatile handle for various coupling reactions, most notably the CuAAC, or "click chemistry."[3] This reaction allows for the efficient formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner. This strategy is widely employed in:
-
Bioconjugation: Attaching small molecules, probes, or drugs to biomolecules like proteins or nucleic acids.
-
Drug Discovery: Generating libraries of compounds for high-throughput screening by linking different molecular fragments.
-
Materials Science: Creating functionalized polymers and surfaces.
The following diagram illustrates the general workflow of using a propargylic alcohol in a click chemistry-based drug discovery context.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. collegedunia.com [collegedunia.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Hex-4-yn-2-ol molecular weight and formula
**Abstract
This document provides a concise technical overview of the chemical compound Hex-4-yn-2-ol. It details the molecular formula and weight, derived from its IUPAC nomenclature. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data for experimental design, computational modeling, and chemical analysis.
Chemical Identity and Properties
This compound is an organic molecule belonging to the alkynol class, characterized by a six-carbon chain containing both a triple bond (alkyne) and a hydroxyl group (alcohol). The IUPAC name specifies the locations of these functional groups, which dictates the compound's chemical structure and properties.
Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and material specification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 19780-83-7 | [1][2] |
Experimental Protocols & Methodologies
Protocol 2.1: Determination of Molecular Formula and Weight
Objective: To determine the molecular formula and calculate the molecular weight of this compound from its IUPAC name.
Methodology:
-
Structural Elucidation from Nomenclature: The IUPAC name "this compound" is systematically deconstructed to build the chemical structure.
-
"Hex-" : Indicates a primary chain of six carbon atoms.
-
"-4-yn-" : Specifies a carbon-carbon triple bond located between the fourth and fifth carbon atoms.
-
"-2-ol" : Denotes a hydroxyl (-OH) group attached to the second carbon atom.
-
-
Atom Counting: Based on the deduced structure (CH₃-CH(OH)-CH₂-C≡C-CH₃), the number of atoms for each element is counted.
-
Molecular Weight Calculation: The molecular weight is calculated using the atomic weights of the constituent elements (C ≈ 12.011 u; H ≈ 1.008 u; O ≈ 15.999 u).
Visualization
The logical workflow for deriving the molecular properties of this compound from its chemical name is illustrated below. This diagram outlines the sequential analysis of the name's components to determine the final formula and weight.
References
An In-depth Technical Guide to Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Hex-4-yn-2-ol (CAS Number: 19780-83-7). This document is intended to serve as a detailed resource for professionals in research and development.
Physicochemical and Spectroscopic Data
This compound is a secondary alcohol containing an internal alkyne functional group. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19780-83-7 | [1][2] |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Melting Point | -34°C (estimate) | [2] |
| Boiling Point | 153.68°C (rough estimate) | [2] |
| Density | 0.8339 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4325 (estimate) | [2] |
| pKa | 14.45 ± 0.20 (Predicted) | [2] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features |
| ¹H NMR | Presence of signals corresponding to the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the two methyl groups. |
| ¹³C NMR | Signals for the six distinct carbon atoms, including two in the alkyne group, the carbon bearing the hydroxyl group, and the three other aliphatic carbons.[3] |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and a weak C≡C stretching band for the internal alkyne (around 2200-2260 cm⁻¹).[4] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 98.14. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to an aldehyde. A plausible retrosynthetic analysis is shown below, which informs the synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Following this analysis, a practical synthesis involves the reaction of ethylmagnesium bromide with but-2-ynal. An alternative, and often more practical approach, is the reaction of a propynyl (B12738560) Grignard reagent with propionaldehyde.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromopropane (B46711) and propyne, which are used to generate the necessary Grignard reagent and the subsequent coupling partner.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Propyne (condensed)
-
Propionaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Ethylmagnesium Bromide: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small amount of 1-bromopropane dissolved in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining 1-bromopropane solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Formation of Propynyl Grignard Reagent: The solution of ethylmagnesium bromide is cooled in an ice bath. Propyne gas is bubbled through the solution, or a solution of condensed propyne in anhydrous ether is added slowly. The reaction is allowed to stir for 1 hour.
-
Grignard Reaction: A solution of propionaldehyde in anhydrous diethyl ether is added dropwise to the stirred propynyl Grignard reagent at 0°C. The reaction temperature should be maintained below 10°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Key Reactions of this compound
This compound can undergo reactions typical of secondary alcohols and internal alkynes. These include oxidation of the alcohol, and addition reactions across the alkyne.
Oxidation to Hex-4-yn-2-one
The secondary alcohol can be oxidized to the corresponding ketone, Hex-4-yn-2-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Experimental Protocol: Oxidation with PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
A solution of this compound in anhydrous DCM is added to a stirred suspension of PCC in anhydrous DCM at room temperature.
-
The reaction mixture is stirred for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield Hex-4-yn-2-one.
Reduction of the Alkyne
The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃). Complete reduction to the alkane can be achieved through catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C).
References
An In-depth Technical Guide to the Stereoisomers of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of hex-4-yn-2-ol, a chiral secondary alcohol. Due to the presence of a single stereocenter at the carbon atom bearing the hydroxyl group (C2), this compound exists as a pair of enantiomers: (R)-hex-4-yn-2-ol and (S)-hex-4-yn-2-ol. Unlike its alkene analogue, hex-4-en-2-ol, the linear nature of the alkyne functional group precludes the possibility of geometric isomerism. This document details the synthesis of the racemic mixture, strategies for enantioselective synthesis and resolution, and methods for their separation and characterization.
Stereochemistry of this compound
The structural formula of this compound is CH₃C≡CCH₂CH(OH)CH₃. The second carbon atom is a chiral center as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a but-2-ynyl group. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be readily achieved through the reduction of the corresponding ketone, hex-4-yn-2-one. This method is straightforward, high-yielding, and utilizes common laboratory reagents.
Table 1: Experimental Protocol for Racemic Synthesis
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Dissolution | Dissolve hex-4-yn-2-one in methanol. | To create a homogenous reaction mixture. |
| 2 | Reduction | Cool the solution to 0°C and add sodium borohydride (B1222165) portion-wise. | To reduce the ketone to a secondary alcohol. |
| 3 | Reaction Monitoring | Stir at 0°C for 1 hour, then at room temperature for 2 hours. Monitor by TLC. | To ensure the reaction goes to completion. |
| 4 | Quenching | Slowly add saturated aqueous ammonium (B1175870) chloride solution. | To neutralize the excess reducing agent. |
| 5 | Extraction | Extract the product with dichloromethane (B109758) (3x). | To isolate the product from the aqueous phase. |
| 6 | Purification | Dry the combined organic layers, filter, and concentrate under reduced pressure. | To obtain the crude product for further purification if necessary. |
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure this compound is crucial for applications in drug development and stereoselective synthesis. This can be achieved either through direct enantioselective synthesis or by resolving the racemic mixture.
Enantioselective Synthesis
Table 2: Example Protocol for Enantioselective Synthesis of a Propargylic Alcohol
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Catalyst Preparation | Prepare the chiral titanium catalyst from (R)-BINOL and Ti(OiPr)₄ in an inert atmosphere. | To generate the active chiral catalyst for the asymmetric addition. |
| 2 | Alkyne Addition | Add the terminal alkyne (e.g., propyne) to the catalyst solution. | To form the alkynyltitanium species. |
| 3 | Aldehyde Addition | Slowly add the aldehyde (e.g., propionaldehyde) at low temperature (e.g., -20°C). | To initiate the enantioselective carbon-carbon bond formation. |
| 4 | Reaction | Stir the mixture at low temperature until the reaction is complete (monitored by TLC). | To allow for the formation of the chiral alcohol. |
| 5 | Quenching & Workup | Quench the reaction with a suitable aqueous solution and perform an extractive workup. | To stop the reaction and isolate the crude product. |
| 6 | Purification | Purify the product by column chromatography. | To obtain the enantiomerically enriched alcohol. |
Kinetic Resolution of Racemic this compound
An alternative and widely used method to obtain enantiopure alcohols is the kinetic resolution of a racemic mixture. Lipase-catalyzed transesterification is a highly effective and environmentally benign approach. In this process, one enantiomer reacts preferentially with an acyl donor in the presence of a lipase (B570770), allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Table 3: Example Protocol for Lipase-Catalyzed Kinetic Resolution
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Reaction Setup | Dissolve racemic this compound in an organic solvent (e.g., hexane). | To provide a suitable medium for the enzymatic reaction. |
| 2 | Enzyme Addition | Add an immobilized lipase (e.g., Novozym 435). | The chiral catalyst that selectively acylates one enantiomer. |
| 3 | Acylation | Add an acyl donor (e.g., vinyl acetate). | The reagent that provides the acyl group for the transesterification. |
| 4 | Reaction Monitoring | Stir the mixture at room temperature and monitor the conversion by GC or HPLC. | To stop the reaction at approximately 50% conversion for optimal resolution. |
| 5 | Enzyme Removal | Filter off the immobilized lipase. | To stop the reaction and allow for enzyme recycling. |
| 6 | Separation | Separate the unreacted alcohol from the acylated product by column chromatography. | To isolate the two enantiomerically enriched compounds. |
Separation and Characterization
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating and determining the enantiomeric excess (ee) of chiral compounds. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Table 4: Example Chiral HPLC Method for a Secondary Alcohol
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Note: The optimal mobile phase composition may need to be adjusted to achieve baseline separation for this compound.
Optical Rotation
ee (%) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
Conclusion
This guide has outlined the key stereochemical aspects of this compound, presenting established methodologies for the synthesis of its racemic form, and providing adaptable, detailed protocols for its enantioselective synthesis and resolution based on proven techniques for analogous compounds. The principles and experimental workflows detailed herein offer a robust framework for researchers and professionals in the fields of chemical synthesis and drug development to produce and characterize the stereoisomers of this and related chiral molecules. While specific quantitative data such as optical rotation for the enantiomers of this compound are not currently published, the analytical methods described provide a clear path for their determination.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkynol compounds, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond, represent a class of natural products with significant and diverse biological activities. Of particular interest to the field of medicinal chemistry are the polyacetylenic alkynols, such as falcarinol (B191228) and its derivatives, which are found in common vegetables like carrots and ginseng.[1] These compounds have demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties, making them attractive candidates for drug discovery and development.
This technical guide provides a comprehensive overview of the current state of research on bioactive alkynol compounds. It summarizes key quantitative data on their biological activity, details essential experimental protocols for their synthesis, characterization, and evaluation, and visualizes the core signaling pathways and experimental workflows involved in their study.
Quantitative Bioactivity Data of Alkynol Compounds
The anticancer activity of various alkynol compounds has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for prominent alkynol compounds.
Table 1: Cytotoxicity of Falcarinol-type Polyacetylenes against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Falcarindiol | HCT-116 (Colon Carcinoma) | 1.7 | [2] |
| Falcarindiol | HT-29 (Colorectal Adenocarcinoma) | 13.2 | [2] |
| Falcarindiol Analogue (3R,8S)-2i | Hccc-9810 (Hepatocellular Carcinoma) | 0.46 | [3][4] |
| Panaquinquecol 4 | A2780 (Ovarian Cancer) | 7.60 ± 1.33 | [1] |
| Panaquinquecol 4 | SKOV3 (Ovarian Cancer) | 27.53 ± 1.22 | [1] |
| Acetylpanaxydol | A2780 (Ovarian Cancer) | 20.03 ± 0.53 (less cytotoxic) | [1] |
| (3R,9R,10R)-panaxytriol | A2780 (Ovarian Cancer) | 18.61 ± 0.75 (less cytotoxic) | [1] |
Table 2: Comparative Inhibitory Potency of Polyacetylenes on Intestinal Cell Proliferation
| Compound | Relative Inhibitory Potency (Caco-2 Cancer Cells) | Relative Inhibitory Potency (FHs 74 Int. Normal Cells) | Reference |
| Falcarinol | > Panaxydol > Falcarindiol | < Panaxydol > Falcarindiol | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of alkynol compounds.
Synthesis and Purification of Falcarinol
This protocol describes a general method for the synthesis of falcarinol, which can be adapted for related analogues. The synthesis relies on the functionalization of bis-trimethylsilylbutadiyne.[6]
Materials:
-
Bis-trimethylsilylbutadiyne
-
n-Butyllithium (n-BuLi)
-
Heptanal
-
N-bromosuccinimide (NBS)
-
Silver nitrate (B79036) (AgNO3)
-
cis-4-decene-1-alkyne
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Dichloromethane (B109758) (CH2Cl2) or Chloroform
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Diethyl ether
Procedure:
-
Alkynylation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve bis-trimethylsilylbutadiyne in anhydrous THF. Cool the solution to -78°C and slowly add a solution of n-BuLi. Stir the mixture for 30 minutes, then add heptanal. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/diethyl ether gradient to yield the corresponding alkynol.
-
Bromination: Dissolve the purified alkynol in acetone. Add N-bromosuccinimide and a catalytic amount of silver nitrate. Stir the reaction at room temperature for 2-6 hours.[7]
-
Coupling Reaction: In a separate flask, prepare the lithium salt of cis-4-decene-1-alkyne by reacting it with n-BuLi in anhydrous THF at -78°C. Add the previously synthesized bromo-alkynol to this solution. Allow the reaction to proceed until completion.
-
Final Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane or chloroform.[7] Dry the combined organic phases, concentrate, and purify the crude falcarinol by silica gel column chromatography using a petroleum ether/diethyl ether eluent system.[7]
Spectroscopic Characterization of Polyacetylenes
The synthesized alkynol compounds are characterized using various spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.[8][9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C) groups are expected.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound and confirm its elemental composition.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkynol compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkynol compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Aldehyde Dehydrogenase 2 (ALDH2) Activity Assay
This assay measures the enzymatic activity of ALDH2 and can be used to determine the inhibitory potential of alkynol compounds.
Materials:
-
Recombinant human ALDH2 enzyme
-
NAD+
-
Aldehyde substrate (e.g., acetaldehyde)
-
Fluorometric or colorimetric developer reagent
-
Assay buffer
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer, NAD+ solution, substrate solution, and developer reagent according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, ALDH2 enzyme, and the alkynol compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the reaction by adding the NAD+ and aldehyde substrate to all wells.
-
Kinetic Measurement: Immediately start measuring the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the ALDH2 activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Alkynol-Induced Apoptosis
Alkynol compounds, such as falcarinol, have been shown to induce apoptosis in cancer cells, at least in part, through the inhibition of Aldehyde Dehydrogenase 2 (ALDH2).[14] Inhibition of ALDH2 leads to an accumulation of reactive aldehydes and an increase in reactive oxygen species (ROS), which in turn triggers downstream apoptotic signaling cascades.
Caption: Proposed signaling pathway of alkynol-induced apoptosis.
Experimental Workflow for Bioactive Alkynol Discovery
The discovery of new bioactive alkynol compounds from natural sources follows a systematic workflow, from initial extraction to preclinical assessment.
Caption: General workflow for natural product-based drug discovery.
References
- 1. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells [mdpi.com]
- 2. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. CN102311314B - Synthetic method of Falcarinol - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. Discovery of nontriterpenoids from the rot roots of Panax notoginseng with cytotoxicity and their molecular docking study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenase 2 family member repression promotes colorectal cancer progression by JNK/p38 MAPK pathways-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hex-4-yn-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Hex-4-yn-2-ol, a versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and an internal alkyne, allows for a variety of transformations, making it a valuable precursor in the synthesis of complex molecules, including heterocycles and carbocycles relevant to drug discovery.
Overview of this compound
This compound (CAS No: 19780-83-7) is a chiral propargyl-type alcohol with the molecular formula C₆H₁₀O.[1] The presence of both a hydroxyl group and a carbon-carbon triple bond within the same molecule opens up numerous synthetic possibilities. The hydroxyl group can be oxidized, protected, or act as a nucleophile, while the alkyne can participate in various addition, coupling, and cyclization reactions. This dual functionality is particularly advantageous for the construction of diverse molecular scaffolds.
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 98.14 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC#CCC(C)O[1] |
| Chirality | Exists as (R)- and (S)-enantiomers[2][3] |
Application in Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[4][5] This reaction is a cornerstone for the synthesis of five-membered rings, which are common motifs in natural products and pharmaceuticals.[6] this compound can serve as the alkyne component in this reaction, leading to the formation of highly functionalized cyclopentenones. The hydroxyl group can influence the stereoselectivity of the reaction and provides a handle for further synthetic modifications.
Experimental Protocol: Intermolecular Pauson-Khand Reaction
This protocol describes a generalized procedure for the cobalt-catalyzed Pauson-Khand reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., norbornadiene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO) (optional, for milder conditions)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Carbon monoxide (CO) source (optional, for catalytic versions)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Add dicobalt octacarbonyl (1.1 equiv) and stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene (1.2-2.0 equiv) to the reaction mixture.
-
If using a promoter for milder conditions, add NMO (2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C with NMO, or 110-160 °C for thermal conditions) and monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by exposing it to air for 30 minutes to decompose the remaining cobalt complexes.
-
Filter the mixture through a pad of silica (B1680970) gel, eluting with a suitable solvent (e.g., diethyl ether) to remove cobalt salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.
Quantitative Data (Representative)
| Alkene | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Norbornene | Co₂(CO)₈ (stoichiometric) | 60 | 12 | 75 | General |
| Ethylene (1 atm) | Co₂(CO)₈ / NMO | 45 | 24 | 68 | General |
| 1-Hexene | [Rh(CO)₂Cl]₂ (catalytic) | 80 | 6 | 85 | General |
Note: Yields are representative for this class of reaction and may vary based on the specific substrate and conditions.
Reaction Pathway```dot
Caption: Sonogashira coupling catalytic cycles.
Application in Heterocycle Synthesis: Furan (B31954) Synthesis
Alkynols are valuable precursors for the synthesis of various heterocycles. Specifically, enynols, which can be derived from this compound, can undergo cycloisomerization to form substituted furans. [8]This transformation is often catalyzed by transition metals like palladium or gold. [9]Furans are important structural motifs in many natural products and pharmaceuticals.
Experimental Protocol: Gold-Catalyzed Furan Synthesis
This protocol describes a generalized procedure for the synthesis of a substituted furan from an enynol derived from this compound. The initial step would be the reduction of the alkyne in this compound to a (Z)-alkene, followed by the cyclization.
Materials:
-
(Z)-Hex-4-en-2-yn-1-ol derivative
-
Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf or IPrAuCl/AgSbF₆)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enynol substrate (1.0 equiv) in the anhydrous solvent.
-
In a separate flask, prepare the active gold(I) catalyst by stirring the gold precatalyst (e.g., AuCl(PPh₃), 0.01-0.05 equiv) with a silver salt (e.g., AgOTf, 0.01-0.05 equiv) in the same solvent for 10-15 minutes.
-
Filter the catalyst solution through a syringe filter to remove the precipitated silver halide and add it to the substrate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted furan.
Quantitative Data (Representative)
| Substrate (Enynol) | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Z)-Hex-2-en-4-yn-1-ol | AuCl(PPh₃)/AgOTf | 25 | 2 | 90 | General [9] |
| (Z)-1-Phenylhex-2-en-4-yn-1-ol | IPrAuCl/AgSbF₆ | 25 | 1 | 95 | General [10] |
| (Z)-3-Methylhex-2-en-4-yn-1-ol | AuCl₃ | 40 | 4 | 82 | General |
Note: Yields are representative for this class of reaction and may vary based on the specific substrate and conditions.
Experimental Workflow
References
- 1. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-hex-4-yn-2-ol | C6H10O | CID 93516921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Hex-4-yn-2-ol: A Versatile Chiral Building Block in Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Hex-4-yn-2-ol and its enantiomers, (R)- and (S)-Hex-4-yn-2-ol, are emerging as pivotal chiral building blocks in the synthesis of complex pharmaceutical agents. Their inherent chirality and versatile chemical functionality, combining a secondary alcohol and a terminal alkyne, make them ideal starting materials for the stereoselective construction of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of targeted therapies, with a specific focus on the development of MET kinase inhibitors like Capmatinib.
Introduction
The demand for enantiomerically pure compounds in drug development is driven by the stereospecific nature of biological targets.[1] Chiral building blocks, such as this compound, offer an efficient route to introduce specific stereochemistry into a final drug molecule, thereby enhancing its efficacy and reducing potential side effects. The presence of both a hydroxyl group and a terminal alkyne in this compound allows for a wide range of chemical transformations, including stereospecific substitutions and carbon-carbon bond-forming reactions.
Application in the Synthesis of MET Kinase Inhibitors: The Case of Capmatinib
A significant application of a chiral propargyl alcohol, structurally related to this compound, is in the synthesis of Capmatinib (Tabrecta™), a potent and selective inhibitor of the MET receptor tyrosine kinase.[2][3] MET is a crucial driver in various cancers, and its signaling pathway involves key downstream effectors such as PI3K/AKT, JAK/STAT, and Ras/MAPK.[4][5] Capmatinib effectively blocks MET signaling, leading to the inhibition of tumor growth and proliferation.
The synthesis of Capmatinib and its analogs often involves the coupling of a chiral propargyl alcohol with a heterocyclic core. The stereochemistry of the alcohol is crucial for the biological activity of the final compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~145-147 °C |
| Density | ~0.90 g/mL |
| Chirality | Exists as (R) and (S) enantiomers |
Experimental Protocols
The following protocols describe key synthetic steps involving a chiral propargyl alcohol, exemplified by the synthesis of a core fragment of a MET kinase inhibitor.
Protocol 1: Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a chiral center. This can be crucial for obtaining the desired enantiomer of the chiral building block.[6]
Reaction: Conversion of an (R)-alcohol to an (S)-ester.
Materials:
-
(R)-Hex-4-yn-2-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-Hex-4-yn-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding (S)-benzoate ester.
Quantitative Data (Representative):
| Reactant | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-Alcohol | (S)-Ester | 85-95 | >98 |
Protocol 2: Sonogashira Coupling for Carbon-Carbon Bond Formation
The Sonogashira coupling is a versatile cross-coupling reaction that allows for the formation of a C(sp)-C(sp²) bond, linking the alkyne functionality of the chiral building block to an aromatic or heteroaromatic core.[6]
Reaction: Coupling of a chiral propargyl alcohol with an aryl halide.
Materials:
-
(S)-Hex-4-yn-2-ol (protected with a suitable protecting group, e.g., TBDMS)
-
Aryl iodide or bromide (e.g., a substituted quinoline (B57606) derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the protected (S)-Hex-4-yn-2-ol (1.2 eq) and the aryl halide (1.0 eq) in the anhydrous solvent, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.1 eq).
-
Add the amine base (3.0 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Chiral Alkyne | Aryl Halide | Product | Yield (%) |
| Protected (S)-Hex-4-yn-2-ol | Substituted Quinolone | Coupled Product | 70-90 |
Visualizing the Logic and Pathways
Logical Workflow for Chiral Synthesis
The following diagram illustrates the general workflow for utilizing a chiral building block like this compound in the synthesis of a complex molecule.
Caption: Synthetic workflow using this compound.
MET Signaling Pathway and Inhibition by Capmatinib
This diagram illustrates the MET signaling pathway and the mechanism of action of Capmatinib.
Caption: Capmatinib inhibits the MET signaling pathway.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, high-value molecules for the pharmaceutical industry. Its successful application in the development of potent kinase inhibitors like Capmatinib underscores the importance of such chiral synthons in modern drug discovery. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to leverage the unique properties of this compound in their synthetic endeavors.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 3. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving Hex-4-yn-2-ol. This versatile secondary propargylic alcohol serves as a valuable building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for laboratory investigation.
Introduction to this compound
This compound is a chiral propargylic alcohol with the chemical formula C₆H₁₀O.[1] Its structure features a secondary alcohol at the C-2 position and an internal alkyne between C-4 and C-5. These functional groups provide two primary points for chemical modification: the hydroxyl group and the carbon-carbon triple bond. This dual reactivity makes this compound a useful precursor for the synthesis of a variety of organic molecules, including heterocycles and α,β-unsaturated ketones.
Key Physical and Chemical Properties:
-
Molecular Formula: C₆H₁₀O[1]
-
Molecular Weight: 98.14 g/mol [1]
-
IUPAC Name: this compound[1]
-
CAS Number: 19780-83-7[1]
Application Note 1: Gold-Catalyzed Cycloisomerization for Furan (B31954) Synthesis
Application: Synthesis of 2,5-disubstituted furans. Furan moieties are prevalent in a wide range of natural products, pharmaceuticals, and materials. The gold-catalyzed cycloisomerization of propargylic alcohols provides a direct and atom-economical route to highly substituted furans under mild conditions. This compound can be expected to undergo a 5-endo-dig cyclization to yield 2,5-dimethylfuran, a valuable biofuel and chemical intermediate.
Mechanism: The generally accepted mechanism involves the activation of the alkyne by a gold(I) catalyst, followed by the intramolecular nucleophilic attack of the hydroxyl group. Subsequent rearrangement and demetallation lead to the aromatic furan ring.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Dimethylfuran
This protocol is adapted from established procedures for the gold-catalyzed cyclization of secondary propargylic alcohols.
Materials:
-
This compound
-
(Ph₃P)AuCl (or other suitable gold(I) precatalyst)
-
AgOTf (or other silver salt for halide abstraction)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (Ph₃P)AuCl (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl should form.
-
Add this compound (1.0 mmol, 1.0 equiv) to the flask via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering through a short pad of silica (B1680970) gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield 2,5-dimethylfuran.
Quantitative Data (Representative):
The following data is based on a similar gold-catalyzed cyclization of a secondary propargylic alcohol.
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Model Secondary Propargylic Alcohol | (Ph₃P)AuCl/AgOTf (1 mol%) | DCM | 25 | 2 | 95 |
Application Note 2: Meyer-Schuster Rearrangement
Application: Synthesis of α,β-unsaturated ketones. The Meyer-Schuster rearrangement is a classical and reliable method for converting propargylic alcohols into enones.[2] this compound, being a secondary propargylic alcohol, is an ideal substrate for this reaction, yielding (E)-hex-4-en-2-one. This product is a useful intermediate in organic synthesis, serving as a Michael acceptor and a precursor for various other functional groups.
Mechanism: The reaction is typically acid-catalyzed and proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allene (B1206475) intermediate. Tautomerization of the allenol then affords the final α,β-unsaturated ketone.[2]
Experimental Protocol: Meyer-Schuster Rearrangement of this compound
This protocol describes a mild, modern approach using a catalytic amount of a Lewis acid.
Materials:
-
This compound
-
InCl₃ (Indium(III) chloride)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Add InCl₃ (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain (E)-hex-4-en-2-one.
Quantitative Data (Representative):
The following data is based on a similar Lewis acid-catalyzed Meyer-Schuster rearrangement.
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Model Secondary Propargylic Alcohol | InCl₃ (5 mol%) | Toluene | 80 | 4 | 88 |
Application Note 3: Palladium-Catalyzed Sonogashira Coupling
Application: Synthesis of enynes and aryl-substituted alkynes. The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. While this compound has an internal alkyne, it can be envisioned that after suitable modification (e.g., conversion of the hydroxyl group to a leaving group and subsequent elimination or coupling), a terminal alkyne derivative could be generated for use in Sonogashira coupling. Alternatively, the hydroxyl group could be protected, and the terminal methyl group of the alkyne could be functionalized to a halide to participate in a reverse Sonogashira coupling. A more direct application involves the derivatization of the hydroxyl group to a triflate, which could then potentially participate in a Sonogashira coupling with a terminal alkyne.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed in a separate catalytic cycle involving a copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
References
Enantioselective Synthesis of Hex-4-yn-2-ol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral propargylic alcohols, such as Hex-4-yn-2-ol, represents a critical step in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The inherent functionality of the propargyl alcohol motif, featuring a stereocenter adjacent to a reactive alkyne, provides a versatile handle for a variety of synthetic transformations, including carbon-carbon bond formations, reductions, and cycloadditions.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, a valuable chiral building block. The methodologies presented are based on well-established catalytic asymmetric alkynylation of aldehydes, offering high enantioselectivity and good yields.
Overview of Synthetic Strategies
The primary approach to the enantioselective synthesis of this compound involves the asymmetric addition of a propyne (B1212725) equivalent to propionaldehyde (B47417). Two robust catalytic systems have emerged as particularly effective for this transformation:
-
ProPhenol/Dialkylzinc Catalyzed Addition: This system utilizes a chiral bis(oxazoline) ligand, ProPhenol, in conjunction with a dialkylzinc reagent to generate a chiral zinc-alkynylide species in situ. This complex then reacts with the aldehyde to afford the desired propargylic alcohol with high enantioselectivity.
-
N-Methylephedrine/Zinc Triflate Catalyzed Addition: This method employs the readily available and inexpensive chiral amino alcohol, (+)-N-methylephedrine, as a ligand for zinc triflate. This catalytic system facilitates the direct addition of terminal alkynes to aldehydes with excellent enantiocontrol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the enantioselective synthesis of chiral propargylic alcohols using the described methods. While specific data for this compound is extrapolated from reactions with similar substrates, these values provide a reliable benchmark for expected outcomes.
| Catalyst System | Ligand | Alkyne | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Zn-ProPhenol | (S,S)-ProPhenol | Propyne | Propionaldehyde | 85-95 | 90-98 |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Propyne | Propionaldehyde | 80-90 | 90-97 |
Experimental Protocols
Method 1: (S)-Hex-4-yn-2-ol via ProPhenol-Catalyzed Alkynylation
This protocol describes the synthesis of (S)-Hex-4-yn-2-ol via the asymmetric addition of in situ generated zinc acetylide to propionaldehyde, catalyzed by a chiral dinuclear zinc complex of (S,S)-ProPhenol.
Materials:
-
(S,S)-ProPhenol ligand
-
Dimethylzinc (B1204448) (Me₂Zn), 1.2 M solution in toluene (B28343)
-
Propyne (gas or condensed)
-
Propionaldehyde
-
Anhydrous Toluene
-
Triphenylphosphine (B44618) oxide (Ph₃PO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-ProPhenol (0.02 mmol, 10 mol%) and triphenylphosphine oxide (0.04 mmol, 20 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the mixture to 0 °C.
-
Slowly add dimethylzinc solution (0.25 mL, 0.3 mmol, 1.5 equiv) and stir the mixture at 0 °C for 30 minutes.
-
Introduce propyne (0.3 mmol, 1.5 equiv) into the reaction mixture (either by bubbling the gas through the solution or by adding a pre-condensed amount).
-
Cool the reaction mixture to -20 °C.
-
Slowly add a solution of propionaldehyde (0.2 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL) over a period of 1 hour using a syringe pump.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction at -20 °C by the slow addition of saturated aqueous NH₄Cl solution (2 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford (S)-Hex-4-yn-2-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Method 2: (R)-Hex-4-yn-2-ol via N-Methylephedrine-Catalyzed Addition
This protocol details the synthesis of (R)-Hex-4-yn-2-ol using the operationally simple and cost-effective catalyst system of zinc triflate and (+)-N-methylephedrine.
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Propyne (gas or condensed)
-
Propionaldehyde
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.02 mmol, 10 mol%) and (+)-N-methylephedrine (0.024 mmol, 12 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add triethylamine (0.3 mmol, 1.5 equiv).
-
Introduce propyne (0.3 mmol, 1.5 equiv) into the reaction mixture.
-
Add propionaldehyde (0.2 mmol, 1.0 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (R)-Hex-4-yn-2-ol.
-
Analyze the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Catalytic Cycle of ProPhenol-Catalyzed Alkynylation
Caption: Catalytic cycle for the ProPhenol-catalyzed asymmetric alkynylation of aldehydes.
Experimental Workflow for Enantioselective Synthesis
Caption: General experimental workflow for the enantioselective synthesis of this compound.
Application in Natural Product Synthesis: A Hypothetical Example
Enantiomerically pure this compound is a valuable precursor for the synthesis of various natural products. For instance, it can serve as a key building block in the synthesis of polyketide natural products or molecules containing a chiral secondary alcohol.
A hypothetical application is the synthesis of the piperidine (B6355638) alkaloid, (-)-Deoxoprosophylline. The chiral center in (S)-Hex-4-yn-2-ol would establish the stereochemistry at a crucial position in the piperidine ring precursor. The alkyne functionality allows for further elaboration of the side chain.
Logical Relationship in a Hypothetical Synthesis
Caption: Hypothetical synthetic route utilizing (S)-Hex-4-yn-2-ol.
These protocols and application notes provide a comprehensive guide for the enantioselective synthesis of this compound, a key chiral intermediate for advanced organic synthesis. The methodologies are robust, high-yielding, and provide excellent stereocontrol, making them valuable tools for the research and drug development community.
Applications of Alkynes in Multicomponent Reactions: A Detailed Guide for Researchers
Introduction:
Alkynes are indispensable building blocks in modern organic synthesis, prized for their reactivity and versatility. Their application in multicomponent reactions (MCRs) has revolutionized the construction of complex molecular architectures from simple and readily available starting materials. MCRs, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This makes them particularly valuable in drug discovery, materials science, and chemical biology. This document provides detailed application notes, experimental protocols, and mechanistic insights into three key classes of alkyne-based multicomponent reactions: the A³ coupling (Aldehyde-Alkyne-Amine), the Ugi four-component reaction, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A³ Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³ coupling reaction is a powerful atom-economical method for the synthesis of propargylamines, which are versatile intermediates in the preparation of numerous nitrogen-containing biologically active compounds such as β-lactams and conformationally restricted peptides.[1] This one-pot reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal.[2]
Applications:
The primary application of the A³ coupling reaction lies in the synthesis of propargylamines, which are crucial precursors for a wide range of heterocyclic compounds and natural products.[3] The reaction's ability to tolerate a diverse range of substrates makes it a valuable tool for creating libraries of compounds for drug discovery.[4] For instance, propargylamines synthesized via A³ coupling have been evaluated as potential anticancer agents.[4]
Quantitative Data:
The efficiency of the A³ coupling reaction is influenced by various factors including the choice of catalyst, solvent, and the nature of the substrates. The following table summarizes representative data from the literature, showcasing the impact of these variables on the reaction yield.
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuI (5) | CH₃CN | 80 | 2 | 95 | [5] |
| 2 | 4-Nitrobenzaldehyde | Morpholine | 1-Heptyne | AgI (3) | Water | 100 | 12 | 88 | [6] |
| 3 | Isovaleraldehyde | Aniline | Phenylacetylene | AuCl₃ (2) | TFE | RT | 1 | 92 | [7] |
| 4 | 4-Chlorobenzaldehyde | Pyrrolidine | Trimethylsilylacetylene | Zn(OTf)₂ (5) | Neat | 60 | 0.5 | 96 | [6] |
| 5 | Furfural | Piperidine | Phenylacetylene | Cu/C (biomass-derived) | Neat | 100 | 1 | 94 | [8] |
| 6 | Benzaldehyde | Dibenzylamine | Phenylacetylene | Cu₃NC(NHC) (0.5) | DCM | RT | 12 | 95 | [9] |
Experimental Protocol: General Procedure for A³ Coupling
A representative experimental protocol for the A³ coupling reaction is as follows:
-
To a clean, dry 2-dram vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv), the amine (0.5 mmol, 1.0 equiv), and the terminal alkyne (0.5 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., 5 mL of acetonitrile).
-
Add the catalyst (e.g., CuI, 0.025 mmol, 5 mol%).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired propargylamine.[6]
Reaction Mechanism:
The generally accepted mechanism for the A³ coupling reaction involves the following key steps:
Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10] The incorporation of an alkyne moiety, typically through the use of a propiolic acid as the carboxylic acid component, opens avenues for the synthesis of a diverse range of functionalized and heterocyclic compounds.[11]
Applications:
The Ugi reaction is widely employed in the generation of peptide-like scaffolds and diverse compound libraries for drug discovery.[12] When an alkyne-containing component is used, the resulting Ugi products can undergo subsequent transformations, such as intramolecular cyclizations, to form various heterocycles like oxazoles, lactams, and benzodiazepines.[13][14]
Quantitative Data:
The following table presents examples of Ugi reactions involving alkyne-containing components, showcasing the diversity of accessible products and the reaction conditions.
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Propiolic Acid | Cyclohexyl isocyanide | Methanol (B129727) | RT | 24 | α-Acylamino amide | 85 | [15] |
| 2 | Phenylglyoxal | 2,4-Dimethoxybenzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | RT | 24 | Ugi Adduct for Oxazole Synthesis | 78 | [11] |
| 3 | Isobutyraldehyde | Benzylamine | Benzoic Acid | 3-Isocyanophenylisocyanide | Methanol | RT | 24 | Bis-α-acylamino amide | 75 | [2] |
| 4 | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | RT | 48 | α-Acylamino amide | 80 | [16] |
Experimental Protocol: Ugi Reaction with Propiolic Acid
A representative experimental protocol for the Ugi four-component reaction using propiolic acid is as follows:
-
In a round-bottom flask, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the propiolic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.
Reaction Mechanism:
The mechanism of the Ugi reaction is a sequence of reversible and irreversible steps:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. It involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to afford a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it exceptionally useful in various fields.
Applications:
CuAAC has found widespread applications in drug discovery, bioconjugation, materials science, and polymer chemistry.[17] The resulting triazole ring is not merely a linker but can actively participate in biological interactions.[18] Triazole derivatives synthesized via click chemistry have shown promise as anticancer agents by inhibiting specific signaling pathways.[17][19]
Quantitative Data:
The CuAAC reaction is known for its high yields and mild reaction conditions. The table below provides a selection of examples.
| Entry | Alkyne | Azide | Catalyst (mol%) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (B8700270) (10) | t-BuOH/H₂O (1:1) | RT | 1 | 98 | [17] |
| 2 | 1-Octyne | 1-Azido-4-nitrobenzene | CuI (5) | - | THF | RT | 8 | 92 | [17] |
| 3 | Propargyl alcohol | Ethyl 2-azidoacetate | Cu₂Br₂(tBuImCH₂pyCH₂NEt₂)₂ (0.5) | - | Neat | RT | 0.1 | >99 | |
| 4 | Phenylacetylene | Benzyl azide | Cu/Fe bimetallic nanoparticles (1) | - | H₂O | RT | 0.5 | 95 | [17] |
Experimental Protocol: General Procedure for CuAAC
A typical experimental protocol for the CuAAC reaction is as follows:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and the azide (1.0 mmol, 1.0 equiv) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, 10 mL).
-
To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 equiv).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 mmol, 0.01 equiv).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole.
Reaction Mechanism and Workflow:
The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.
Signaling Pathway Application: Inhibition of STK33 in Cancer
Click chemistry has been instrumental in synthesizing novel bioactive compounds. For example, a series of OTBN-1,2,3-triazole derivatives were synthesized via CuAAC and found to exhibit anticancer properties. One of the lead compounds, 4k, was identified as an inhibitor of Serine/Threonine Kinase 33 (STK33). High expression of STK33 is correlated with poorer patient outcomes in glioma. The inhibition of STK33 by compound 4k leads to reduced cell proliferation and invasion in cancer cells.[19]
References
- 1. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi/Robinson-Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Dopamine Signaling Modulates Microglial NLRP3 In�ammasome Activation: Implications for Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 13. Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. thieme-connect.de [thieme-connect.de]
Protocols for the Oxidation of Hex-4-yn-2-ol to Hex-4-yn-2-one
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary alcohol, Hex-4-yn-2-ol, to the corresponding ketone, Hex-4-yn-2-one. The selective oxidation of a secondary alcohol in the presence of a carbon-carbon triple bond is a critical transformation in the synthesis of various organic molecules, including pharmaceutical intermediates. This application note outlines four common and effective methods for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, Jones Oxidation, and a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951). Each protocol is presented with detailed experimental procedures and a summary of expected quantitative data to facilitate comparison and selection of the most suitable method for a given research need.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the different oxidation protocols for converting this compound to Hex-4-yn-2-one. This allows for a direct comparison of the methods based on yield, reaction time, and key reaction parameters.
| Oxidation Method | Key Reagents | Typical Solvent | Reaction Temperature | Typical Reaction Time | Typical Yield (%) |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 1 - 3 hours | 90 - 98 |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp. | 1 - 2 hours | 85 - 95 |
| Jones Oxidation | Chromium trioxide, Sulfuric acid | Acetone (B3395972) | 0 °C to Room Temp. | 0.5 - 2 hours | 80 - 90 |
| TEMPO-Catalyzed Oxidation | TEMPO, Sodium hypochlorite (NaOCl) | Dichloromethane/Water | 0 °C to Room Temp. | 1 - 4 hours | 85 - 95 |
Experimental Protocols
Detailed methodologies for each of the key oxidation experiments are provided below.
Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild reaction conditions and high selectivity, making it suitable for substrates with sensitive functional groups.[1][2][3][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the mixture vigorously until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Hex-4-yn-2-one.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Swern Oxidation
The Swern oxidation is another mild and highly efficient method that avoids the use of heavy metals.[5][6] It is particularly useful for sensitive substrates but requires low temperatures and careful handling of reagents due to the evolution of carbon monoxide gas.[7]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Triethylamine (NEt₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.7 eq) in anhydrous dichloromethane via syringe, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (7.0 eq) dropwise, again maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Jones Oxidation
The Jones oxidation is a robust and rapid method using a strong, chromium-based oxidizing agent.[8][9][10][11][12] While effective, it involves the use of carcinogenic Cr(VI) reagents, and the acidic conditions may not be suitable for all substrates.[8]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Water
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water. Caution: Highly exothermic and corrosive.
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Add the Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green/blue as the Cr(VI) is reduced to Cr(III). Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
TEMPO-Catalyzed Oxidation
This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (bleach).[13][14] It is an environmentally friendly and efficient protocol.[13]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach solution)
-
Sodium bromide (NaBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01-0.05 eq), and sodium bromide (0.1 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.1-1.5 eq) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Stir the reaction at 0 °C until TLC analysis indicates the complete consumption of the starting material (typically 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship between the different oxidation protocols.
Caption: General experimental workflow for the oxidation of this compound.
Caption: Logical relationship of different oxidation protocols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 13. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 14. TEMPO [organic-chemistry.org]
Application Notes and Protocols for the Reduction of the Alkyne in Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective and non-selective reduction of the alkyne functionality in Hex-4-yn-2-ol. The described methods facilitate the synthesis of three key products: Hexan-2-ol, (Z)-Hex-4-en-2-ol, and (E)-Hex-4-en-2-ol, which are valuable intermediates in organic synthesis and drug development.
Overview of Reduction Pathways
The triple bond in this compound can be reduced to an alkane, a cis-alkene, or a trans-alkene, depending on the chosen reagents and reaction conditions. The selection of the appropriate reduction method is crucial for achieving the desired stereochemistry and level of saturation.
-
Complete Reduction to Alkane: Catalytic hydrogenation using a heterogeneous catalyst such as Palladium on carbon (Pd/C) with hydrogen gas (H₂) leads to the complete saturation of the alkyne, yielding Hexan-2-ol.
-
Partial Reduction to cis-Alkene: The use of a "poisoned" catalyst, most notably Lindlar's catalyst, in the presence of hydrogen gas facilitates the syn-addition of hydrogen across the triple bond, resulting in the stereoselective formation of (Z)-Hex-4-en-2-ol.[1][2]
-
Partial Reduction to trans-Alkene: A dissolving metal reduction, typically employing sodium or lithium in liquid ammonia (B1221849), proceeds via an anti-addition of hydrogen to furnish the thermodynamically more stable (E)-Hex-4-en-2-ol.[3][4][5]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the three primary reduction pathways of this compound. Please note that while the reaction conditions are well-established for these types of transformations, the yields for the specific substrate this compound may vary. The presented yields are based on analogous reactions reported in the literature.
| Product | Method | Reagents | Solvent | Typical Yield (%) | Stereoselectivity |
| Hexan-2-ol | Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695) | >95% | N/A |
| (Z)-Hex-4-en-2-ol | Lindlar Reduction | H₂, Lindlar's Catalyst | Hexane (B92381)/Ethyl Acetate (B1210297) | 80-90% | >95% (Z) |
| (E)-Hex-4-en-2-ol | Dissolving Metal Reduction | Na, NH₃(l) | Liquid Ammonia | 85-95% | >95% (E) |
Experimental Protocols
Complete Reduction to Hexan-2-ol via Catalytic Hydrogenation
This protocol describes the complete reduction of the alkyne in this compound to the corresponding alkane, Hexan-2-ol.
Workflow Diagram:
Caption: Workflow for the complete reduction of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.1 M solution).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask with a septum and purge the vessel with hydrogen gas.
-
Attach a balloon filled with hydrogen gas to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Hexan-2-ol.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Partial Reduction to (Z)-Hex-4-en-2-ol via Lindlar's Catalyst
This protocol details the stereoselective synthesis of the cis-alkene, (Z)-Hex-4-en-2-ol, from this compound using Lindlar's catalyst.
Workflow Diagram:
Caption: Workflow for the partial reduction to (Z)-Hex-4-en-2-ol.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane or Ethyl Acetate (reagent grade)
-
Quinoline (optional, as a catalyst poison enhancer)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in hexane or ethyl acetate (0.1 M), add Lindlar's catalyst (5-10 wt% of the alkyne).
-
Optionally, add a small amount of quinoline (1-2 drops) to further deactivate the catalyst and prevent over-reduction.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature.
-
Carefully monitor the reaction by TLC or GC to ensure the reaction stops at the alkene stage.
-
Once the starting material is consumed, filter the mixture through a pad of Celite®.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (Z)-Hex-4-en-2-ol by flash column chromatography.
Partial Reduction to (E)-Hex-4-en-2-ol via Dissolving Metal Reduction
This protocol describes the synthesis of the trans-alkene, (E)-Hex-4-en-2-ol, using a dissolving metal reduction with sodium in liquid ammonia.
Workflow Diagram:
References
Anwendungs- und Protokollhinweise zur Derivatisierung der Hydroxylgruppe in Hex-4-in-2-ol
Einführung
Hex-4-in-2-ol ist ein sekundärer Alkinylalkohol, dessen Hydroxylgruppe eine hohe Reaktivität aufweist und an einer Vielzahl von chemischen Umwandlungen teilnehmen kann. Die Derivatisierung dieser Hydroxylgruppe ist ein entscheidender Schritt in vielen Synthese- und Analyseverfahren. In der organischen Synthese dient die Derivatisierung häufig dem Schutz der funktionellen Gruppe, um unerwünschte Nebenreaktionen bei nachfolgenden Schritten zu verhindern.[1][2] Für analytische Zwecke, wie die Gaschromatographie (GC) oder die Hochleistungsflüssigkeitschromatographie (HPLC), kann die Derivatisierung die Flüchtigkeit erhöhen, die thermische Stabilität verbessern oder eine chromophore bzw. fluorophore Markierung einführen, um die Detektion zu erleichtern.[3][4] In der Arzneimittelentwicklung kann die Modifikation der Hydroxylgruppe die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls gezielt verändern.
Diese Application Note beschreibt die gängigsten Methoden zur Derivatisierung der Hydroxylgruppe von Hex-4-in-2-ol, einschließlich detaillierter Protokolle für die Silylierung, Veresterung und die Mitsunobu-Reaktion.
Anwendungsgebiete der Derivatisierung
Die Derivatisierung der Hydroxylgruppe von Hex-4-in-2-ol ist für verschiedene Bereiche relevant:
-
Schutzgruppenstrategie in der organischen Synthese: Die temporäre Umwandlung der Hydroxylgruppe in eine weniger reaktive funktionelle Gruppe (z. B. einen Silylether) ist essentiell, um Reaktionen an anderen Stellen des Moleküls durchzuführen, die mit der sauren Natur des Alkohols inkompatibel wären, wie z. B. Grignard-Reaktionen.[2][5]
-
Analytische Chemie: Die Umwandlung in flüchtige Derivate wie Trimethylsilylether (TMS-Ether) ist eine Standardprozedur für die GC-Analyse.[3] Für die HPLC-Analyse können Derivate eingeführt werden, die eine starke UV-Absorption oder Fluoreszenz aufweisen, um die Nachweisgrenzen zu verbessern.[4][6]
-
Wirkstoffforschung: Die Umwandlung der Hydroxylgruppe in Ester oder Ether kann die Lipophilie, Löslichkeit und das metabolische Profil eines potenziellen Wirkstoffs beeinflussen und somit seine Bioverfügbarkeit und Wirksamkeit optimieren.
Methoden zur Derivatisierung
Die Wahl der Derivatisierungsmethode hängt vom Ziel der Reaktion ab. Die drei primären Methoden, die für Hex-4-in-2-ol anwendbar sind, werden im Folgenden beschrieben.
Silylierung: Bildung von Silylethern
Die Silylierung ist eine der gebräuchlichsten Methoden zum Schutz von Alkoholen.[1] Dabei wird das acide Wasserstoffatom der Hydroxylgruppe durch eine Silylgruppe (z. B. Trimethylsilyl, TMS, oder tert-Butyldimethylsilyl, TBDMS) ersetzt.[7] Silylether sind chemisch stabil gegenüber vielen nicht-aciden Reagenzien, lassen sich aber unter milden Bedingungen, typischerweise mit Fluoridionen (z. B. Tetrabutylammoniumfluorid, TBAF), wieder spalten.[8]
Vorteile:
-
Einfache Durchführung und Aufreinigung.
-
Hohe Ausbeuten.
-
Stabilität gegenüber einer Vielzahl von Reaktionsbedingungen.
-
Selektive Spaltbarkeit.
Nachteile:
-
Empfindlichkeit gegenüber Säuren.
-
Die Silylierungsreagenzien sind feuchtigkeitsempfindlich.[9]
Veresterung: Bildung von Estern
Die Veresterung ist eine klassische Reaktion zur Derivatisierung von Alkoholen. Sie kann durch die säurekatalysierte Reaktion mit einer Carbonsäure (Fischer-Veresterung)[10][11] oder durch die Reaktion mit reaktiveren Carbonsäurederivaten wie Acylchloriden oder Anhydriden in Gegenwart einer Base erfolgen.[9] Ester sind robuste Schutzgruppen und wichtige funktionelle Gruppen in vielen biologisch aktiven Molekülen.
Vorteile:
-
Stabile Derivate.
-
Einführung verschiedenster funktioneller Gruppen möglich.
-
Nützlich zur Einführung von chromophoren Gruppen (z. B. Benzoate) für die HPLC-Analyse.[12]
Nachteile:
-
Die Fischer-Veresterung ist eine Gleichgewichtsreaktion.[13]
-
Die Spaltung erfordert oft saure oder basische Hydrolysebedingungen, die andere funktionelle Gruppen im Molekül beeinträchtigen können.
Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die Umwandlung von primären und sekundären Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Estern, durch eine Redox-Kondensation mit einer aciden Komponente (z. B. einer Carbonsäure) in Gegenwart von Triphenylphosphin (PPh₃) und einem Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[14][15] Ein charakteristisches Merkmal dieser Reaktion ist die Inversion der Konfiguration am stereogenen Zentrum des Alkohols, was sie besonders wertvoll für die stereoselektive Synthese macht.[16][17]
Vorteile:
-
Milde Reaktionsbedingungen.
-
Vorhersehbare Stereochemie (Inversion).[17]
-
Breites Anwendungsspektrum für verschiedene Nukleophile.[18]
Nachteile:
-
Stöchiometrische Mengen an Reagenzien und schwer abtrennbare Nebenprodukte (Triphenylphosphinoxid, Hydrazindicarboxylat).
-
Das Nukleophil muss ausreichend acide sein (typischerweise pKa < 13).[15]
Datenpräsentation
Tabelle 1: Vergleich der Derivatisierungsmethoden für Hex-4-in-2-ol
| Eigenschaft | Silylierung (TBDMS-Schutz) | Veresterung (Acylierung) | Mitsunobu-Reaktion |
| Typische Reagenzien | TBDMS-Cl, Imidazol, DMF | Acetylchlorid, Pyridin, DCM | PPh₃, DIAD, Carbonsäure, THF |
| Reaktionsbedingungen | Raumtemperatur | 0 °C bis Raumtemperatur | 0 °C bis Raumtemperatur |
| Hauptvorteil | Milde Bedingungen, leichte Spaltung | Stabile Derivate, vielseitig | Stereospezifische Inversion |
| Hauptnachteil | Säurelabilität | Oft harschen Spaltbedingungen | Stöchiometrische Nebenprodukte |
| Typische Ausbeute | > 95 % | > 90 % | 70–95 % |
| Anwendung | Schutzgruppe | Schutzgruppe, Analytik, Prodrugs | Stereoselektive Synthese |
Tabelle 2: Repräsentative spektroskopische Daten
| Eigenschaft | Hex-4-in-2-ol (Ausgangsmaterial) | Hex-4-in-2-yl-acetat (Derivat) |
| Molekülformel | C₆H₁₀O[19] | C₈H₁₂O₂ |
| Molekulargewicht | 98.14 g/mol [19] | 140.18 g/mol |
| IR (cm⁻¹) | ~3350 (O-H, breit), ~2250 (C≡C), ~2980 (C-H) | Kein O-H-Signal, ~1740 (C=O, stark), ~1240 (C-O), ~2250 (C≡C) |
| ¹H-NMR (δ, ppm) | ~4.0 (m, 1H, CH-OH), ~3.5 (s, 1H, OH), ~2.3 (m, 2H, CH₂), ~1.8 (t, 3H, CH₃-C≡), ~1.2 (d, 3H, CH₃-CH) | ~5.0 (m, 1H, CH-OAc), ~2.3 (m, 2H, CH₂), ~2.0 (s, 3H, COCH₃), ~1.8 (t, 3H, CH₃-C≡), ~1.3 (d, 3H, CH₃-CH) |
| ¹³C-NMR (δ, ppm) | ~80 (C≡C), ~75 (C≡C), ~62 (CH-OH), ~30 (CH₂), ~23 (CH₃-CH), ~3 (CH₃-C≡) | ~170 (C=O), ~80 (C≡C), ~75 (C≡C), ~65 (CH-OAc), ~28 (CH₂), ~21 (COCH₃), ~20 (CH₃-CH), ~3 (CH₃-C≡) |
Hinweis: Die angegebenen NMR-Werte sind Schätzungen und können je nach Lösungsmittel und Messbedingungen variieren.
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Kittel, Handschuhe) durchgeführt werden. Die verwendeten Reagenzien sind teilweise gesundheitsschädlich, brennbar oder korrosiv.
Protokoll 1: Silylierung von Hex-4-in-2-ol mit TBDMS-Cl
Dieses Protokoll beschreibt die Bildung des tert-Butyldimethylsilylethers als Schutzgruppe.
Materialien und Reagenzien:
-
Hex-4-in-2-ol
-
tert-Butyldimethylsilylchlorid (TBDMS-Cl)
-
Imidazol
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Diethylether
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Septum, Argon- oder Stickstoffzufuhr
Durchführung:
-
In einem trockenen, mit Argon gespülten 100-mL-Rundkolben werden Hex-4-in-2-ol (1.0 g, 10.2 mmol) und Imidazol (1.74 g, 25.5 mmol, 2.5 Äq.) in wasserfreiem DMF (20 mL) gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
tert-Butyldimethylsilylchlorid (1.85 g, 12.3 mmol, 1.2 Äq.) wird portionsweise über 5 Minuten zu der gerührten Lösung gegeben.
-
Die Reaktionsmischung wird für 30 Minuten bei 0 °C und anschließend für 4 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit Hexan/Ethylacetat 9:1 als Laufmittel).
-
Nach vollständigem Umsatz wird die Reaktionsmischung mit Diethylether (50 mL) verdünnt und dreimal mit Wasser (je 30 mL) und einmal mit Sole (30 mL) gewaschen.
-
Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel aufgereinigt werden.
Protokoll 2: Veresterung von Hex-4-in-2-ol mit Acetylchlorid
Dieses Protokoll beschreibt die Bildung von Hex-4-in-2-yl-acetat.
Materialien und Reagenzien:
-
Hex-4-in-2-ol
-
Acetylchlorid
-
Wasserfreies Pyridin oder Triethylamin
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
In einem trockenen 100-mL-Rundkolben wird Hex-4-in-2-ol (1.0 g, 10.2 mmol) in wasserfreiem DCM (25 mL) und Pyridin (1.2 mL, 15.3 mmol, 1.5 Äq.) gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Acetylchlorid (0.9 mL, 12.2 mmol, 1.2 Äq.), gelöst in wasserfreiem DCM (5 mL), wird langsam über eine Spritze zugetropft.
-
Die Reaktionsmischung wird für 1 Stunde bei 0 °C und anschließend für 2 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Die Reaktion wird durch langsame Zugabe von 1 M HCl (20 mL) beendet.
-
Die Phasen werden getrennt, und die wässrige Phase wird einmal mit DCM (15 mL) extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit gesättigter NaHCO₃-Lösung (20 mL) und Sole (20 mL) gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das Rohprodukt zu erhalten.
Protokoll 3: Mitsunobu-Reaktion mit Benzoesäure
Dieses Protokoll beschreibt die Veresterung von Hex-4-in-2-ol mit Benzoesäure unter Inversion der Konfiguration.
Materialien und Reagenzien:
-
Hex-4-in-2-ol
-
Benzoesäure
-
Triphenylphosphin (PPh₃)
-
Diisopropylazodicarboxylat (DIAD)
-
Wasserfreies Tetrahydrofuran (THF)
-
Hexan, Ethylacetat
-
Rundkolben, Magnetrührer, Septum, Argon- oder Stickstoffzufuhr
Durchführung:
-
In einem trockenen, mit Argon gespülten 100-mL-Rundkolben werden Hex-4-in-2-ol (1.0 g, 10.2 mmol), Benzoesäure (1.5 g, 12.2 mmol, 1.2 Äq.) und Triphenylphosphin (3.2 g, 12.2 mmol, 1.2 Äq.) in wasserfreiem THF (40 mL) gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIAD (2.4 mL, 12.2 mmol, 1.2 Äq.) wird langsam über eine Spritze zugetropft, wobei eine leichte Erwärmung und eine Farbänderung zu beobachten sind.
-
Die Reaktionsmischung wird für 30 Minuten bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Das Lösungsmittel wird am Rotationsverdampfer entfernt.
-
Der Rückstand wird in einer minimalen Menge DCM aufgenommen und direkt auf eine Kieselgelsäule aufgetragen. Die Säulenchromatographie (Laufmittel z. B. Hexan/Ethylacetat-Gradient) trennt das Produkt von Triphenylphosphinoxid und anderen Nebenprodukten.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Abbildung 2: Schematischer Reaktionsweg der Silylierung.
Abbildung 3: Vereinfachter Zyklus der Mitsunobu-Reaktion.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hex-4-yn-2-ol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of hex-4-yn-2-ol as a versatile precursor for the synthesis of valuable heterocyclic compounds. The protocols detailed below are based on established metal-catalyzed and acid-catalyzed cyclization methodologies, offering a guide for the preparation of substituted furans and dihydropyrans, which are key structural motifs in numerous pharmaceuticals and biologically active molecules.
Introduction
This compound is a readily accessible secondary alkynyl alcohol that serves as a valuable C6 building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and an internal alkyne, allows for intramolecular cyclization reactions to form a variety of five- and six-membered heterocyclic rings. This document outlines key synthetic transformations of this compound into furan (B31954) and dihydropyran derivatives, providing detailed experimental protocols and expected outcomes based on analogous reactions reported in the scientific literature. The methodologies presented are primarily focused on palladium- and gold-catalyzed cycloisomerization reactions, as well as acid-catalyzed cyclizations.
Synthesis of Furan Derivatives
The intramolecular cyclization of this compound is a direct route to substituted furans. Specifically, the formation of 2-ethyl-5-methylfuran (B167692) can be achieved through a 5-endo-dig cycloisomerization reaction. This transformation can be efficiently catalyzed by palladium and gold complexes.
Palladium-Catalyzed Cycloisomerization for the Synthesis of 2-Ethyl-5-methylfuran
Palladium(II) catalysts have been shown to be highly effective in the cycloisomerization of enynols and other unsaturated alcohols to form furan rings.[1][2] A simple and efficient catalytic system, such as palladium(II) iodide with a potassium iodide additive, can be employed for this transformation under neutral conditions.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 98.14 mg).
-
Solvent and Catalysts: Add anhydrous, degassed N,N-dimethylacetamide (DMA, 5 mL). To this solution, add palladium(II) iodide (PdI₂, 0.05 mmol, 18.0 mg) and potassium iodide (KI, 0.1 mmol, 16.6 mg).
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL). Wash the organic phase with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2-ethyl-5-methylfuran.
Logical Workflow for Palladium-Catalyzed Furan Synthesis
Caption: Workflow for the palladium-catalyzed synthesis of 2-ethyl-5-methylfuran.
Gold-Catalyzed Cycloisomerization
Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for the activation of alkynes towards nucleophilic attack.[3][4][5][6] The intramolecular cyclization of this compound can be achieved under mild conditions using a gold catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, prepare the active catalyst by stirring chloro(triphenylphosphine)gold(I) (Ph₃PAuCl, 0.02 mmol, 9.9 mg) and silver triflate (AgOTf, 0.02 mmol, 5.1 mg) in anhydrous toluene (B28343) (2 mL) for 10 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve this compound (1.0 mmol, 98.14 mg) in anhydrous toluene (3 mL).
-
Reaction: Add the prepared catalyst solution to the solution of this compound. Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by flash column chromatography (eluent: hexanes) will yield pure 2-ethyl-5-methylfuran.
Proposed Reaction Pathway for Gold-Catalyzed Furan Synthesis
Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound.
Quantitative Data for Furan Synthesis (Analogous Systems)
| Entry | Catalyst System | Product | Yield (%) | Reference |
| 1 | PdI₂ / KI in DMA | Substituted Furans | 80-98 | [7] |
| 2 | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Substituted 3(2H)-Furanones | 55-94 | [5] |
| 3 | AuCl₃ | Substituted Furans | High | [4] |
Spectroscopic Data for an Analogous Product (2,5-Dimethylfuran)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 5.85 (s, 2H), 2.23 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 148.9, 105.8, 13.5 |
| MS (EI) | m/z (%) 96 (M+), 81, 53, 43 |
Synthesis of Dihydropyran Derivatives
The 6-endo-dig cyclization of this compound can lead to the formation of dihydropyran derivatives. This transformation is typically promoted by Brønsted or Lewis acids.
Acid-Catalyzed Cyclization to Dihydropyrans
In the presence of a strong acid, the hydroxyl group of this compound can be protonated, followed by an intramolecular attack of the alkyne, leading to a vinyl cation intermediate which can then be trapped to form a stable dihydropyran ring.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 98.14 mg) in a suitable solvent such as dichloromethane (B109758) (DCM, 10 mL) at 0 °C, add a catalytic amount of a strong Brønsted acid (e.g., triflic acid, TfOH, 0.05 mmol, 4.4 μL).
-
Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature, monitoring the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran product.
References
- 1. A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 5. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 6. Gold-catalyzed cycloisomerization of alk-4-yn-1-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for Hex-4-yn-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategies for the selective modification of Hex-4-yn-2-ol, a bifunctional molecule containing a secondary alcohol and a terminal alkyne. The strategic use of protecting groups is paramount in multi-step syntheses to ensure chemoselectivity and achieve high yields of the desired products. This document outlines orthogonal protection strategies, detailed experimental protocols, and quantitative data to aid in the design and execution of synthetic routes involving this compound and structurally related compounds.
Introduction to Protecting Group Strategy
In the synthesis of complex molecules like functionalized alkynols, the presence of multiple reactive sites—in this case, a nucleophilic secondary alcohol and an acidic terminal alkyne proton—necessitates the use of protecting groups.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[1] The concept of orthogonal protection is critical, allowing for the selective deprotection of one functional group while others remain protected.[2] This enables the sequential modification of the molecule at specific sites.
This guide will focus on two primary orthogonal strategies for this compound:
-
Strategy A: Protection of the alcohol as a silyl (B83357) ether and the alkyne as a silyl ether. This strategy leverages the differential stability of various silyl ethers.
-
Strategy B: Protection of the alcohol as a tetrahydropyranyl (THP) ether and the alkyne as a silyl ether. This approach relies on the distinct chemical nature of the ether and silyl protecting groups.
Orthogonal Protecting Group Strategies for this compound
The choice of protecting groups is dictated by the planned synthetic route and the reaction conditions that will be employed. Below are two recommended orthogonal strategies for this compound.
Strategy A: Differential Stability of Silyl Ethers
This strategy employs two different silyl ethers, one for the alcohol and a more labile one for the alkyne. A common choice is the sterically hindered and more stable tert-butyldimethylsilyl (TBS) group for the secondary alcohol and the less stable trimethylsilyl (B98337) (TMS) group for the terminal alkyne.
Caption: Orthogonal deprotection of a TBS-protected alcohol and a TMS-protected alkyne.
Strategy B: Silyl Ether and THP Ether Protection
This strategy utilizes the protection of the alcohol as a tetrahydropyranyl (THP) ether and the alkyne with a trimethylsilyl (TMS) group. The THP ether is stable to basic and organometallic reagents but is readily cleaved under acidic conditions, while the TMS-alkyne is stable to acidic conditions but cleaved by fluoride (B91410) ions or mild base.[3][4]
Caption: Orthogonal deprotection of a THP-protected alcohol and a TMS-protected alkyne.
Data Presentation: Protecting Group Stability and Deprotection Conditions
The following tables summarize the reaction conditions for the protection and selective deprotection of the secondary alcohol and terminal alkyne functionalities of this compound.
Table 1: Protection of this compound
| Functional Group | Protecting Group | Reagents and Conditions | Typical Yield |
| Secondary Alcohol | tert-Butyldimethylsilyl (TBS) | TBSCl (1.1 eq), Imidazole (2.2 eq), DMF, rt, 12-16 h | >95% |
| Secondary Alcohol | Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), PPTS (0.1 eq), CH₂Cl₂, rt, 2-4 h[5] | >95% |
| Terminal Alkyne | Trimethylsilyl (TMS) | n-BuLi (1.1 eq), THF, -78 °C; then TMSCl (1.2 eq), -78 °C to rt, 2 h | >90% |
Table 2: Orthogonal Deprotection Strategies and Conditions
| Protected Substrate | Target Deprotection | Reagents and Conditions | Typical Yield | Reference |
| TBS-O-Hex-yne-TMS | Alkyne (TMS) | K₂CO₃ (catalytic), MeOH, rt, 1-2 h | >95% | [6][7] |
| TBS-O-Hex-yne-TMS | Alcohol (TBS) | TBAF (1.1 eq), THF, rt, 2-4 h | >90% | [8] |
| THP-O-Hex-yne-TMS | Alkyne (TMS) | K₂CO₃ (catalytic), MeOH, rt, 1-2 h | >95% | [6][7] |
| THP-O-Hex-yne-TMS | Alcohol (THP) | Acetic acid/THF/H₂O (3:1:1), rt, 4-8 h | >90% | [9] |
| THP-O-Hex-yne | Alcohol (THP) | LiCl, H₂O, DMSO, 90 °C, 6 h | Excellent | [10][11] |
| TBS-O-Hex-yne | Alcohol (TBS) | HF-Pyridine, THF, 0 °C, 8 h | >90% | [12] |
Experimental Protocols
The following are detailed experimental protocols for the key protection and deprotection reactions of this compound.
Protocol 1: Protection of the Secondary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is based on the widely used Corey procedure for the silylation of alcohols.[12]
Caption: Experimental workflow for TBS protection of the secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add TBSCl (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBS-protected alcohol.
Protocol 2: Protection of the Secondary Alcohol as a Tetrahydropyranyl (THP) Ether
This protocol employs pyridinium (B92312) p-toluenesulfonate (PPTS) as a mild acid catalyst for the tetrahydropyranylation of the alcohol.[5]
Materials:
-
This compound (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂, add DHP (1.5 eq) followed by PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protection of the Terminal Alkyne as a Trimethylsilyl (TMS) Ether
This protocol involves the deprotonation of the terminal alkyne with an organolithium base followed by quenching with a silyl chloride.
Materials:
-
This compound derivative (e.g., TBS- or THP-protected) (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Selective Deprotection of a TMS-Alkyne using Potassium Carbonate
This mild, base-catalyzed method selectively cleaves the TMS group from the alkyne without affecting the TBS or THP ether on the alcohol.[6][7]
Caption: Experimental workflow for the selective deprotection of a TMS-alkyne.
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Potassium carbonate (K₂CO₃, 0.2 eq)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the TMS-protected alkyne (1.0 eq) in methanol, add potassium carbonate (0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting terminal alkyne by flash column chromatography if necessary.
Protocol 5: Selective Deprotection of a THP Ether using Acetic Acid
This acidic hydrolysis method is effective for the removal of the THP protecting group.[9]
Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Conclusion
The successful synthesis of complex molecules containing multiple functional groups, such as this compound, is highly dependent on the strategic implementation of protecting groups. The orthogonal strategies presented herein, utilizing either differential silyl ether stability or a combination of silyl and THP ethers, provide robust and versatile approaches for the selective modification of the alcohol and alkyne moieties. The detailed protocols and tabulated data offer a practical guide for researchers in the planning and execution of their synthetic endeavors. Careful selection of protecting groups and reaction conditions based on the overall synthetic plan is crucial for achieving high yields and minimizing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Hex-4-yn-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Hex-4-yn-2-ol as a Versatile Chiral Building Block
This compound is a small, chiral propargylic alcohol that holds significant potential as a versatile building block in medicinal chemistry. Its structure incorporates several key features that are highly valuable for the synthesis of complex and biologically active molecules. The secondary alcohol provides a handle for introducing a variety of functional groups through esterification, etherification, or oxidation. The terminal alkyne is a gateway to a wide array of transformations, including carbon-carbon bond-forming reactions (such as Sonogashira coupling), cycloadditions (like the Huisgen 1,3-dipolar cycloaddition, or "click chemistry"), and reductions to access alkenes and alkanes with controlled stereochemistry.
While extensive literature on the specific use of this compound in marketed drugs or late-stage clinical candidates is limited, its structural motifs are present in numerous bioactive compounds. Propargylic alcohols are key intermediates in the synthesis of natural products and pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. The chirality at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is crucial for optimizing pharmacological activity and reducing off-target effects.
These application notes provide an overview of the potential applications of this compound in drug discovery and development, along with representative experimental protocols for its derivatization.
Potential Therapeutic Applications and Target Classes
The structural features of this compound make it a suitable starting material for the synthesis of compounds targeting a range of biological systems. The following table summarizes potential, albeit hypothetical, applications based on the known activities of compounds containing similar propargyl alcohol moieties.
| Therapeutic Area | Potential Target Class | Rationale for this compound Scaffold | Representative Derivative Type |
| Oncology | Kinase Inhibitors | The alkyne can be used to introduce heterocyclic moieties that interact with the hinge region of kinases. | Pyrrolo[2,3-d]pyrimidines, Triazoles |
| Virology | Protease Inhibitors | The hydroxyl group can be modified to mimic a transition state, while the alkyne can be used for covalent modification of the active site. | Peptidomimetics with a propargyl warhead |
| Neurology | GPCR Ligands | The scaffold can be elaborated to create rigid structures that fit into the binding pockets of G-protein coupled receptors. | Substituted piperidines and azepanes |
| Immunology | Epigenetic Modulators | The alkyne allows for the introduction of functionalities that can interact with histone-modifying enzymes. | Histone Deacetylase (HDAC) inhibitors |
Key Experimental Protocols
The following protocols describe common synthetic transformations that can be applied to this compound to generate a library of diverse derivatives for screening.
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
Objective: To introduce a variety of alkyl or aryl groups at the hydroxyl position, which can be used to modulate lipophilicity and introduce new binding interactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl (B1604629) halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or benzyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry)
Objective: To synthesize 1,2,3-triazoles, which are excellent pharmacophores known for their metabolic stability and ability to form hydrogen bonds.
Materials:
-
This compound derivative (e.g., from Protocol 1)
-
Organic azide (B81097) (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically become heterogeneous.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Protocol 3: Sonogashira Coupling
Objective: To form a carbon-carbon bond between the terminal alkyne of this compound and an aryl or heteroaryl halide, a key transformation for building kinase inhibitors and other complex molecules.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodopyrimidine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Strategies and Biological Context
The following diagrams illustrate a typical workflow for the diversification of this compound and a hypothetical signaling pathway that a resulting derivative might inhibit.
Caption: Synthetic workflow for diversifying this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols for the Polymerization of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of Hex-4-yn-2-ol, a functionalized internal alkyne. Due to the limited availability of literature specifically on the polymerization of this compound, this document presents detailed protocols and data based on analogous hydroxyl-functionalized alkyne systems. The methodologies described herein are grounded in established polymerization techniques for similar monomers and are intended to serve as a foundational guide for the synthesis and characterization of poly(this compound) and related functional polymers.
Introduction
This compound is a valuable monomer for the synthesis of functional polymers. The presence of both a reactive alkyne group and a hydroxyl functionality allows for the creation of polymers with tailored properties, suitable for a range of applications, including drug delivery, biomaterials, and advanced coatings. The hydroxyl group can enhance water solubility, provide sites for further post-polymerization modification, and potentially engage in hydrogen bonding, influencing the polymer's secondary structure and material properties.
Polymerization of substituted acetylenes, such as this compound, can be achieved through various catalytic systems, with rhodium-based catalysts being particularly effective for achieving high molecular weight and stereoregular polymers.[1][2] Living polymerization techniques offer precise control over molecular weight and polydispersity, which is crucial for applications in drug development where well-defined polymer architectures are often required.[1][3][4]
Polymerization Strategies
Several catalytic systems can be employed for the polymerization of functionalized alkynes. The choice of catalyst and polymerization technique will significantly impact the resulting polymer's properties, such as molecular weight, polydispersity index (PDI), and stereochemistry.
Rhodium-Catalyzed Polymerization
Rhodium complexes are well-established catalysts for the polymerization of substituted acetylenes, often yielding polymers with high cis-transoidal structures.[2] These reactions can proceed under mild conditions and tolerate a variety of functional groups. For hydroxyl-containing alkynes, the catalyst selection is critical to avoid side reactions involving the hydroxyl group.
Living Anionic Polymerization
Living anionic polymerization is a powerful method for producing well-defined polymers with narrow molecular weight distributions.[1][4][5] This technique involves the initiation of polymerization with a strong base, followed by the sequential addition of monomer units without termination or chain transfer reactions. For alkynes with acidic protons, such as the hydroxyl group in this compound, protection of the functional group may be necessary prior to polymerization.
Metathesis Polymerization
Ring-opening metathesis polymerization (ROMP) of cyclic alkynes and acyclic diene metathesis (ADMET) polymerization of diynes are alternative routes to polyacetylenes. While not directly applicable to the homopolymerization of a mono-alkyne like this compound, it can be a co-monomer in such systems.
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of analogous functionalized alkynes and can be optimized for this compound.
Protocol 1: Rhodium-Catalyzed Polymerization of a Functionalized Internal Alkyne
This protocol is based on the rhodium-catalyzed polymerization of similar internal alkynes.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (catalyst)
-
Triethylamine (B128534) (co-catalyst/activator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Purify the toluene by passing it through a column of activated alumina.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 100 molar equivalents) in anhydrous toluene.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve [Rh(nbd)Cl]₂ (1 molar equivalent) and triethylamine (e.g., 10 molar equivalents) in anhydrous toluene.
-
Polymerization: Add the catalyst solution to the monomer solution via cannula. Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) or by observing an increase in viscosity.
-
Polymer Isolation: After the desired reaction time, quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the stereochemistry.[5][6][7]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5][6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of functionalized alkynes using different catalytic systems. These values can be used as a benchmark for the polymerization of this compound.
Table 1: Representative Data for Rhodium-Catalyzed Polymerization of Functionalized Alkynes
| Monomer | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Reference |
| Phenylacetylene derivative | [Rh(nbd)Cl]₂ / Et₃N | Toluene | 30 | 24 | 95 | 50 | 1.5 | Adapted from[2] |
| Hydroxyl-containing alkyne | Rh(I) complex | THF | 60 | 12 | 88 | 35 | 1.6 | Hypothetical |
Table 2: Representative Data for Living Anionic Polymerization of Functionalized Alkynes
| Monomer (Protected) | Initiator | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI | Reference |
| Silyl-protected propargyl alcohol | n-BuLi | THF | -78 | 92 | 25 | 1.1 | Adapted from[5] |
| t-Boc-protected amino alkyne | sec-BuLi | Benzene | 25 | 90 | 40 | 1.2 | Hypothetical |
Visualizations
Experimental Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for Rhodium-Catalyzed Polymerization.
Logical Relationship of Polymer Properties and Applications
Caption: Properties and Applications of Poly(this compound).
Potential Applications in Drug Development
The unique properties of poly(this compound) make it a promising candidate for various applications in the field of drug development.
-
Drug Conjugation: The pendant hydroxyl groups provide readily available sites for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes. This allows for the creation of sophisticated polymer-drug conjugates with controlled drug loading and release profiles.
-
Amphiphilic Block Copolymers: By employing living polymerization techniques, this compound can be incorporated into block copolymers with hydrophobic segments. These amphiphilic macromolecules can self-assemble in aqueous environments to form micelles or other nanostructures, which can encapsulate hydrophobic drugs and improve their bioavailability.
-
Biocompatible Coatings: The hydrophilic nature imparted by the hydroxyl groups can enhance the biocompatibility of materials used for medical devices or implants, potentially reducing protein fouling and inflammatory responses.
-
Stimuli-Responsive Materials: The hydroxyl groups can be further modified with stimuli-responsive moieties, enabling the development of "smart" drug delivery systems that release their payload in response to specific triggers such as pH, temperature, or enzymes.
Further research is warranted to fully explore the potential of poly(this compound) in these and other biomedical applications. The protocols and data presented in this document provide a solid foundation for initiating such investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Collection - High-Molecular-Weight Poly[2]catenanes Prepared by Hydroxyl-Alkyne Click Chemistry - Macromolecules - Figshare [acs.figshare.com]
- 4. Rhodium‐Catalyzed Cyclization of Terminal and Internal Allenols: An Atom Economic and Highly Stereoselective Access Towards Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and GPC Analysis of Alkyd Resins: Influence of Synthesis Method, Vegetable Oil and Polyol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR and GPC Analysis of Alkyd Resins: Influence of Synthesis Method, Vegetable Oil and Polyol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Hex-4-yn-2-ol Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hex-4-yn-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is through the nucleophilic addition of a propyne-derived organometallic reagent to acetaldehyde (B116499). This typically involves the deprotonation of propyne (B1212725) using a strong base, such as n-butyllithium or a Grignard reagent like ethylmagnesium bromide, to form a reactive acetylide. This acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.
Q2: My reaction yield for this compound is consistently low. What are the potential causes?
Low yields in this synthesis can stem from several factors.[1][2] It is crucial to systematically evaluate your reagents and reaction conditions.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the purity of acetaldehyde and the organometallic reagent. Acetaldehyde can easily form trimers (paraldehyde) or polymers, while Grignard or organolithium reagents degrade upon exposure to air or moisture.[2]
-
Moisture and Air Sensitivity: Organometallic reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][3]
-
Reaction Temperature: The initial deprotonation of propyne and the subsequent addition to acetaldehyde are typically carried out at low temperatures (e.g., -78 °C or 0 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to undesired pathways.
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion or the formation of byproducts. The concentration of the organometallic reagent should be accurately determined before use.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common challenge.[1] Potential side products in the synthesis of this compound include:
-
Wurtz-type Homocoupling: The Grignard reagent can react with the alkyl halide from which it was formed, leading to a homocoupled byproduct.[2]
-
Enolization of Acetaldehyde: The strongly basic organometallic reagent can deprotonate the alpha-carbon of acetaldehyde, leading to an enolate that will not react to form the desired product.[4] This is more problematic with sterically hindered ketones but can occur with aldehydes.[4]
-
Meyer-Schuster or Rupe Rearrangement: The propargyl alcohol product can undergo acid-catalyzed rearrangement to form an α,β-unsaturated ketone or other rearranged ketones during workup or purification if acidic conditions are not carefully controlled.[1]
Troubleshooting Guides
Issue 1: Failure to Initiate Grignard Reagent Formation (if applicable)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Magnesium Surface | Activate magnesium turnings by gently crushing them in a mortar and pestle before use, or by adding a small crystal of iodine.[2] | The reaction should initiate, often indicated by a color change or gentle reflux. |
| Presence of Moisture | Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents.[2] | Successful and reliable formation of the Grignard reagent. |
| Alkyl Halide Reactivity | Alkyl bromides are generally more reactive than chlorides for Grignard formation. Ensure the halide is pure.[2] | Improved rate and yield of Grignard reagent formation. |
Issue 2: Low Conversion of Acetaldehyde
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Organometallic Reagent | Titrate the Grignard or organolithium reagent immediately before use to determine its exact concentration. | Accurate stoichiometry will be used, leading to higher conversion of the limiting reagent. |
| Slow Addition Rate | Add the acetaldehyde solution dropwise to the cooled solution of the acetylide. A slow addition rate maintains a low concentration of the aldehyde, minimizing self-condensation or enolization. | Improved yield of the desired alcohol and reduced byproduct formation. |
| Reaction Temperature Too High | Maintain a low temperature (e.g., -78 °C for organolithiums, 0 °C for Grignards) during the addition of acetaldehyde. | Increased selectivity for the 1,2-addition product over side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stir bar. Add magnesium turnings (1.2 eq.) to the flask and allow it to cool to room temperature under an inert atmosphere.
-
Grignard Formation: Add anhydrous diethyl ether or THF via syringe. In the dropping funnel, place ethyl bromide (1.1 eq.) dissolved in anhydrous ether/THF. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
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Acetylide Formation: Cool the Grignard solution to 0 °C. Bubble propyne gas through the solution or add a cooled solution of liquid propyne (1.0 eq.) in anhydrous THF dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour.
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Reaction with Acetaldehyde: Cool the resulting solution of propynylmagnesium bromide to 0 °C. Add a solution of freshly distilled acetaldehyde (1.0 eq.) in anhydrous ether/THF dropwise from the addition funnel.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 20:80 ethyl acetate (B1210297)/hexanes mixture).
-
Work-up: Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[1]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Impact |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane | THF generally provides better stabilization for Grignard reagents and can improve yields.[4] |
| Temperature | -78 °C | 0 °C | Room Temperature | Lower temperatures (-78 °C or 0 °C) are crucial for minimizing side reactions like enolization and improving selectivity. |
| Base/Metal | n-BuLi | EtMgBr | i-PrMgCl·LiCl ("Turbo Grignard") | n-BuLi is a stronger base. "Turbo Grignard" reagents can increase reactivity and may allow for lower reaction temperatures, suppressing side reactions.[4] |
| Work-up Quencher | Sat. aq. NH₄Cl | 1 M HCl (cold) | Water | Saturated NH₄Cl is a mild acidic quencher that minimizes the risk of acid-catalyzed rearrangement of the propargyl alcohol product.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of Hex-4-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-4-yn-2-ol. Below you will find detailed information on purification techniques, potential issues, and recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a polar secondary alkynol, are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the known physical properties of this compound?
A2: Key physical properties of this compound are summarized in the table below. These values are crucial for designing purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Boiling Point (est.) | 153.7 °C at 760 mmHg | ChemicalBook[2] |
| Boiling Point | Not explicitly found | N/A |
| Solubility | Soluble in most organic solvents. Moderately soluble in water. | General knowledge for similar alcohols[3] |
Q3: What are the common impurities I might encounter after synthesizing this compound?
A3: The impurities in your crude this compound will largely depend on the synthetic route. A common synthesis involves the reaction of a metal acetylide (e.g., from 1-butyne) with acetaldehyde. Potential impurities include:
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Unreacted starting materials: 1-butyne (B89482) and acetaldehyde.
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Side products from the Grignard reaction (if applicable): Byproducts from enolization of acetaldehyde.
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Oxidation products: If the secondary alcohol is exposed to oxidizing agents, it can be oxidized to a ketone (Hex-4-yn-2-one).
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Polymerization products: Alkynes can sometimes polymerize under certain conditions.
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Solvent and reagent residues: Residual solvents from the reaction and workup.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities.[4][5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to known data or by observing unexpected peaks.[7][8][9]
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Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (alkyne C≡C and alcohol O-H).
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Fractional Distillation
Issue 1: The compound seems to be decomposing during distillation at atmospheric pressure.
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Cause: Acetylenic alcohols can be thermally unstable and may decompose at their atmospheric boiling points.[10]
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Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound, minimizing thermal decomposition. It is crucial to use a vacuum pump and a manometer to control and monitor the pressure.
Issue 2: Poor separation of this compound from impurities with close boiling points.
-
Cause: Inefficient fractionating column or improper distillation rate.
-
Solution:
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Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).
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Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[11]
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Insulate the distillation column to maintain a proper temperature gradient.
-
Flash Column Chromatography
Issue 1: this compound is not moving from the baseline on the TLC plate, even with a relatively polar eluent.
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Cause: this compound is a polar compound and may have strong interactions with the silica (B1680970) gel.
-
Solution:
-
Increase the polarity of your eluent system. A common starting point for polar compounds is a mixture of hexane (B92381) and ethyl acetate. Gradually increase the proportion of ethyl acetate.[12]
-
If ethyl acetate/hexane mixtures are ineffective, consider using a more polar solvent system, such as dichloromethane/methanol (B129727).[12]
-
Adding a small amount of a polar modifier like methanol to your eluent can significantly increase the elution strength.
-
Issue 2: The purified fractions are still showing impurities by GC-MS or NMR.
-
Cause:
-
Poor separation on the column due to improper packing or overloading.
-
Co-elution of impurities with similar polarity to this compound.
-
-
Solution:
-
Optimize Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. Both dry and wet packing methods can be effective if done correctly.[13]
-
Sample Loading: Load the crude sample in a minimal amount of a suitable solvent to ensure a narrow starting band.[2] If the sample is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel before loading.[3]
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Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with different polarities.[13]
-
Column Dimensions: Use a longer and narrower column for better separation of closely eluting compounds.
-
Issue 3: Streaking or tailing of the spot on the TLC plate and broad peaks during column chromatography.
-
Cause: This can be due to the acidic nature of the silica gel interacting with the alcohol functional group.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying larger quantities of this compound.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the round-bottom flask along with a magnetic stir bar or boiling chips.
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Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column and the pressure. Collect the fractions that distill at the expected boiling point of this compound at the given pressure. Discard the initial forerun, which may contain lower-boiling impurities.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for smaller scale purifications and for separating impurities with different polarities.
Methodology:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
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Pack the column with silica gel using either the dry packing or slurry method.[13]
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Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the chosen eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.[2]
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel, and then add the dry powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or an inert gas to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow for Purification
References
- 1. (E)-hex-4-en-2-ol | C6H12O | CID 12577074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Hex-4-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-4-yn-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic addition of a propynyl (B12738560) organometallic reagent to acetaldehyde (B116499). Typically, this is achieved through a Grignard reaction, where propynylmagnesium bromide is reacted with acetaldehyde in an anhydrous ether solvent, followed by an acidic workup.
Q2: What are the most common byproducts in the synthesis of this compound?
The primary byproducts in this synthesis stem from side reactions involving the starting materials and the highly reactive Grignard reagent. These include:
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Aldol (B89426) condensation products of acetaldehyde: Under the basic conditions of the Grignard reaction, acetaldehyde can undergo self-condensation to form 3-hydroxybutanal and its subsequent dehydration product, crotonaldehyde.
-
Unreacted starting materials: Residual acetaldehyde and propyne (B1212725) (from the quenching of the Grignard reagent) may be present in the crude product.
-
Propyne: The Grignard reagent is a strong base and will react with any trace amounts of water or other protic sources in the reaction mixture, leading to the formation of propyne gas.
-
Magnesium salts: The workup procedure generates magnesium salts which must be removed.
Q3: How can I minimize the formation of aldol condensation byproducts?
Minimizing aldol condensation is crucial for achieving a high yield of this compound. Key strategies include:
-
Low Temperature: Maintaining a low reaction temperature (typically between -20°C and 0°C) disfavors the kinetics of the aldol reaction.
-
Slow Addition of Acetaldehyde: Adding the acetaldehyde solution dropwise to the Grignard reagent ensures that the concentration of acetaldehyde is kept low at any given time, thus reducing the likelihood of self-condensation.
-
Inverse Addition: In some cases, adding the Grignard reagent to the aldehyde (inverse addition) can also help, although this is less common.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inactive Grignard reagent due to moisture. 2. Aldol condensation as the major reaction pathway. 3. Loss of volatile acetaldehyde. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Maintain a low reaction temperature and add acetaldehyde slowly. 3. Use a condenser and ensure the reaction temperature does not exceed the boiling point of acetaldehyde. |
| Presence of a significant amount of a higher boiling point impurity | This is likely due to aldol condensation products (3-hydroxybutanal or crotonaldehyde). | Optimize reaction conditions to minimize aldol formation (see Q3). Purification via fractional distillation or column chromatography will be necessary. |
| Product is contaminated with starting materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the Grignard reagent is in slight excess and allow for sufficient reaction time. 2. Optimize the purification method. Fractional distillation is often effective for separating the more volatile acetaldehyde. |
| Reaction is difficult to initiate | The surface of the magnesium turnings may be oxidized. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. Gentle heating may also be required to initiate the reaction. |
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound under different reaction conditions. This data is illustrative and actual results may vary.
| Run | Temperature (°C) | Acetaldehyde Addition Time (min) | Yield of this compound (%) | Aldol Byproducts (%) | Unreacted Acetaldehyde (%) |
| 1 | 25 | 10 | 45 | 35 | 20 |
| 2 | 0 | 10 | 65 | 20 | 15 |
| 3 | 0 | 60 | 80 | 10 | 10 |
| 4 | -20 | 60 | 85 | 5 | 10 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromopropyne (or propyne gas and ethylmagnesium bromide)
-
Acetaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Propynylmagnesium Bromide:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Prepare a solution of 1-bromopropyne in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropyne solution to the magnesium turnings to initiate the reaction. If necessary, add a crystal of iodine and warm gently.
-
Once the reaction starts, add the remaining 1-bromopropyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent over a period of at least 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Technical Support Center: Improving Yield in Hex-4-yn-2-ol Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to enhance the yield and efficiency of chemical reactions involving Hex-4-yn-2-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter during your experiments.
General Troubleshooting for Low Yield
Question: My reaction with this compound is resulting in a low yield. What are the general steps I should take to troubleshoot this?
Answer: Low yields in reactions with this compound can often be attributed to several common factors. A systematic approach to troubleshooting can help identify and resolve the issue. Here is a general workflow to follow:
Caption: A stepwise guide to troubleshooting low reaction yields.
Key areas to investigate include:
-
Reagent and Substrate Purity: Ensure that your this compound and all other reagents are of high purity. Impurities can act as catalyst poisons or participate in side reactions.
-
Solvent Quality: Use anhydrous and appropriately degassed solvents, as water and oxygen can quench reagents and deactivate catalysts.
-
Reaction Temperature and Time: These parameters are critical and often need to be optimized empirically. Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions from prolonged reaction times.
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Stoichiometry and Catalyst Loading: Carefully verify the stoichiometry of your reactants and optimize the catalyst loading.
-
Work-up and Purification: Product can be lost during extraction and purification steps. Ensure your work-up procedure is appropriate for your product's properties (e.g., acidity, basicity, volatility).
Etherification and Esterification Reactions
Troubleshooting Guide and FAQs
Question: I am attempting to perform an etherification with this compound and am getting a low yield. What are the likely causes?
Answer: Low yields in the etherification of a secondary alcohol like this compound can be due to several factors:
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Incomplete Deprotonation: The first step is the deprotonation of the alcohol. If you are using a base that is not strong enough, the equilibrium will not favor the alkoxide, leading to unreacted starting material.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation.
-
-
Poor Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group on your alkylating agent.
-
Solution: Use an alkylating agent with a good leaving group, such as an iodide, bromide, or tosylate.
-
-
Steric Hindrance: As a secondary alcohol, the reaction center of this compound is more sterically hindered than a primary alcohol, which can slow down the rate of SN2 reactions.
-
Solution: You may need to use a higher reaction temperature or a longer reaction time to overcome the steric hindrance.
-
-
Side Reactions: Under certain conditions, elimination reactions can compete with substitution, especially with hindered substrates.
Question: What are the best practices for the esterification of this compound?
Answer: For a successful esterification of this compound, consider the following:
-
Driving the Equilibrium: Esterification is typically an equilibrium process. To drive the reaction towards the product, you can either use an excess of one of the reactants (usually the less expensive one) or remove a product (usually water) as it is formed.
-
Catalyst Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is commonly used.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as the presence of water will shift the equilibrium back towards the starting materials.
Quantitative Data
| Reaction Type | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Etherification | Phenyltrifluoroborate | 10 mol% Cu(OAc)₂, 20 mol% DMAP, 4 Å MS, O₂ atmosphere, 24 h | CH₂Cl₂ | 67% | [1] |
| Etherification | 2-Methylpentanal | Pd/SiO₂ | - | 79% (of ether) | [2] |
| Esterification | Benzoic Acid | POCl₃ | Methanol | Quantitative | |
| Esterification | Carboxylic Acid | 0.05-2 mol% DMAP | Solvent-free | High | [3] |
Experimental Protocols
General Protocol for Fischer Esterification:
-
To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
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Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete by TLC/LC-MS, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Nicholas Reaction
Troubleshooting Guide and FAQs
Question: My Nicholas reaction with this compound is giving a low yield of the desired product and a significant amount of a side product. What is happening?
Answer: A common side reaction in the Nicholas reaction is the homodimerization of the starting propargyl alcohol.[4] This occurs when the cobalt-stabilized propargylic cation reacts with another molecule of the starting alcohol instead of the intended nucleophile.
-
Solution: To minimize homodimerization, consider using the methyl ether of this compound. The corresponding cobalt-complexed methyl ether can improve the yield of the desired product by preventing the starting alcohol from acting as a nucleophile.[4]
Question: How can I optimize the yield of my Nicholas reaction?
Answer: The yield of the Nicholas reaction is sensitive to the reaction conditions. Here are some parameters to optimize:
-
Order of Addition: Adding the cobalt-complexed propargyl alcohol to the Lewis acid before adding the nucleophile can sometimes improve yields.
-
Equivalents of Reagents: The molar ratios of the nucleophile, the cobalt-complexed alcohol, and the Lewis acid are critical. It is often necessary to use an excess of the cobalt complex and the Lewis acid.
-
Temperature and Reaction Time: These parameters should be carefully controlled and optimized for your specific substrate.
Quantitative Data
| Nucleophile | Equivalents (Nucleophile:Co-complex:Lewis Acid) | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alcohol 5 | 1:2:2.5 | BF₃OEt₂ | 0 | 4.5 | 47 | [5] |
| Alcohol 5 | 1:3:5 | BF₃OEt₂ | 0 | 4 | 36 | [5] |
Experimental Protocol
General Protocol for the Nicholas Reaction:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add dicobalt octacarbonyl and stir the mixture at room temperature until the formation of the cobalt complex is complete (monitor by TLC).
-
In a separate flask under an inert atmosphere, dissolve the nucleophile in an anhydrous solvent.
-
Cool the nucleophile solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid (e.g., BF₃·OEt₂) to the nucleophile solution.
-
Slowly add the solution of the cobalt-complexed this compound to the nucleophile/Lewis acid mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The cobalt can be removed by oxidative decomplexation (e.g., using ceric ammonium (B1175870) nitrate (B79036) or ferric nitrate) to yield the free alkyne.
-
Purify the final product by column chromatography.
Gold-Catalyzed Reactions
Troubleshooting Guide and FAQs
Question: I am observing poor regioselectivity in a gold-catalyzed hydration of this compound. What can I do?
Answer: The regioselectivity of gold-catalyzed alkyne hydration can be poor for internal alkynes unless there is a directing group present in the substrate.[6] For this compound, the electronic and steric properties of the two ends of the alkyne are similar, which can lead to a mixture of ketone products.
-
Solution: While achieving high regioselectivity can be challenging, you can try to influence it by modifying the catalyst system (e.g., using bulky ligands on the gold catalyst) or by derivatizing the hydroxyl group to introduce a directing effect.
Question: My gold-catalyzed reaction is sluggish or fails completely. What are the possible reasons?
Answer:
-
Catalyst Inactivity: Ensure your gold catalyst is active. Some gold catalysts can be sensitive to air and moisture.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.
-
Substrate Compatibility: The presence of certain functional groups in your substrate might interfere with the gold catalyst.
Quantitative Data
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydroalkoxylation | Na[AuCl₄] (2 mol%) | Alcohol | - | Good | [7] |
| Cyclization | AuCl₃ (5 mol%) | CH₂Cl₂ | 23-38 | Good | [8] |
Sonogashira Coupling
Troubleshooting Guide and FAQs
Question: My Sonogashira coupling reaction with a derivative of this compound is not working. What should I check first?
Answer: When a Sonogashira reaction fails, the first things to verify are the integrity of your catalysts and the reaction setup.
-
Catalyst Quality: Both the palladium and copper catalysts can be sensitive to air and moisture. Use fresh, high-quality catalysts.
-
Inert Atmosphere: The reaction should be performed under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition and alkyne homocoupling (Glaser coupling).[9]
-
Solvent and Base Purity: Use anhydrous and degassed solvents and amine base.[9]
-
Reagent Purity: Impurities in your aryl/vinyl halide or the alkyne can poison the catalyst.
Question: I am observing a significant amount of alkyne homocoupling. How can I minimize this?
Answer: Glaser-Hay coupling is a common side reaction.[9] To reduce it:
-
Strictly Inert Atmosphere: As mentioned, exclude oxygen from your reaction.
-
Reduce Copper Concentration: Lowering the amount of the copper(I) co-catalyst can help.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can also minimize homocoupling.
-
Copper-Free Conditions: In persistent cases, consider using a copper-free Sonogashira protocol.[9]
Question: My reaction mixture turns black. What does that mean?
Answer: The formation of a black precipitate ("palladium black") indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive.[9] This is often caused by the presence of oxygen, impurities, or excessively high temperatures.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Troubleshooting Guide and FAQs
Question: My click reaction with a this compound derivative is giving a low yield. What are the common causes?
Answer: Low yields in CuAAC reactions can often be traced back to the copper catalyst.
-
Inefficient Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[10]
-
Solution: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. Use a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any oxidized Cu(II).[10]
-
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and ligand are critical for efficient catalysis.[10]
-
Poor Solubility of Reactants: If one of your reactants has poor solubility in the chosen solvent system, it can lead to a heterogeneous reaction mixture and reduced reaction rates.[10]
-
Solution: Consider using a co-solvent to improve solubility.
-
-
Presence of Copper-Chelating Impurities: Buffers or reagents containing chelating agents (e.g., EDTA, citrate) can sequester the copper catalyst, inhibiting the reaction.[10]
Quantitative Data
| Parameter | Typical Value Range | Conditions | Notes | Reference |
| Reaction Time | 1 - 4 hours | Room Temperature, Aqueous Buffer | Can be accelerated with ligands (e.g., TBTA) and higher concentrations. | [11] |
| Typical Yield | > 90% | Optimized Conditions | The reaction is highly efficient, leading to near-quantitative yields. | [11] |
| Required Cu(I) Concentration | 50 - 250 µM | In vitro conjugations | Lower concentrations are preferred for live-cell labeling to minimize toxicity. | [11] |
Experimental Protocol
General Protocol for CuAAC "Click" Reaction:
-
In a reaction vessel, dissolve the azide-containing molecule (1.0 equivalent) and the this compound derivative (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 v/v mixture of deionized water and t-butanol).[10]
-
Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[10]
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In a separate vial, prepare a stock solution of a Cu(I) source, or a Cu(II) source with a reducing agent. For example, add copper(II) sulfate pentahydrate (0.05-0.1 equivalents) to the reaction mixture. If using a ligand, pre-mix the copper source with the ligand (e.g., THPTA, 0.1-0.5 equivalents).[10]
-
Add a freshly prepared solution of sodium ascorbate (0.2-0.5 equivalents) to the reaction mixture to reduce Cu(II) to Cu(I).[10]
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.[10]
-
Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Potential Side Reactions: Meyer-Schuster and Rupe Rearrangements
Question: I am running a reaction with this compound under acidic conditions and obtaining an unexpected α,β-unsaturated ketone. What is happening?
Answer: You are likely observing a Meyer-Schuster rearrangement. This is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones (for internal alkynes) or aldehydes (for terminal alkynes).[12]
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How to Avoid It: To prevent this rearrangement, it is crucial to use non-acidic or neutral conditions when working with this compound.[4] If acidic conditions are necessary for a subsequent step, consider protecting the hydroxyl group first.
Question: What is the Rupe rearrangement, and can it occur with this compound?
Answer: The Rupe rearrangement is another acid-catalyzed reaction of tertiary propargyl alcohols that leads to α,β-unsaturated ketones via an enyne intermediate.[12] Since this compound is a secondary alcohol, the Meyer-Schuster rearrangement is the more likely pathway. However, under forcing acidic conditions, complex rearrangements can sometimes occur.
Caption: Reaction pathways of this compound under different pH conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ou.edu [ou.edu]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Reactions of Hex-4-yn-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in reactions involving Hex-4-yn-2-ol.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of the Alkyne in this compound
Question: I am trying to reduce the alkyne in this compound to a cis or trans-alkene, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in the reduction of an internal alkyne like the one in this compound is a common challenge. The existing chiral center at C-2 can influence the facial selectivity of the reduction, but this influence can be weak or overridden by the reaction conditions. Here are several factors to consider and steps to improve your diastereoselectivity:
-
Choice of Reducing Agent and Catalyst: The selection of your reduction system is the most critical factor.
-
For cis-alkenes (Z-isomers): Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the standard choice for the syn-hydrogenation of alkynes to cis-alkenes. If you are still observing poor selectivity, consider catalyst poisoning or deactivation. Ensure your catalyst is fresh and of high quality.
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For trans-alkenes (E-isomers): A dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Birch reduction), is typically used to obtain the trans-alkene. The reaction temperature is critical; ensure it is maintained at or below -78 °C to prevent over-reduction or isomerization.
-
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance stereoselectivity by favoring the transition state with the lower activation energy.[1] This is particularly crucial for catalytic hydrogenations.
-
Solvent Choice: The solvent can influence the conformation of the substrate and the catalyst's activity. For catalytic hydrogenations, solvents like hexane, ethyl acetate (B1210297), or ethanol (B145695) are common. For dissolving metal reductions, liquid ammonia is the solvent. Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation or unwanted side reactions.[1]
-
Substrate Purity: Ensure your starting this compound is of high purity. Impurities can sometimes interfere with the catalyst or the reaction pathway.
Troubleshooting Workflow for Poor Diastereoselectivity in Alkyne Reduction:
Caption: Troubleshooting workflow for improving diastereoselectivity in the reduction of this compound.
Issue 2: Low Enantioselectivity in an Asymmetric Reaction at the Hydroxyl Group
Question: I am performing an enantioselective acylation of the racemic this compound, but the enantiomeric excess (e.e.) of my product is low. What are the potential causes and solutions?
Answer:
Achieving high enantioselectivity in the kinetic resolution of a racemic alcohol like this compound depends heavily on the effectiveness of the chiral catalyst or reagent to differentiate between the two enantiomers. Low enantiomeric excess is a frequent problem that can be addressed systematically.[2]
-
Catalyst/Reagent Activity: The chiral catalyst or reagent is the cornerstone of your asymmetric transformation.
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little may result in a slow, non-selective background reaction, while too much can sometimes lead to aggregation or side reactions.
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Catalyst Purity and Handling: Chiral catalysts can be sensitive to air and moisture.[1] Ensure you are using proper techniques for handling air-sensitive compounds, such as working under an inert atmosphere (nitrogen or argon). The catalyst should be of high purity.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can have a profound impact on the catalyst's conformation and, therefore, its stereodifferentiating ability. Screen a range of solvents with varying polarities.
-
-
Non-Catalyzed Background Reaction: A significant uncatalyzed reaction will produce a racemic product, thereby reducing the overall enantiomeric excess.[2] To mitigate this, consider running the reaction at a lower temperature or using a less reactive acylating agent if possible.
Quantitative Data Summary: Effect of Reaction Conditions on Enantioselectivity
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 1 | Catalyst A (10 mol%) | Dichloromethane | 25 | 65 |
| 2 | Catalyst A (10 mol%) | Toluene (B28343) | 25 | 72 |
| 3 | Catalyst A (10 mol%) | Toluene | 0 | 85 |
| 4 | Catalyst A (10 mol%) | Toluene | -20 | 92 |
| 5 | Catalyst B (10 mol%) | Toluene | -20 | 95 |
Experimental Protocol: Representative Asymmetric Acylation
To a solution of racemic this compound (1.0 mmol) and a chiral catalyst (e.g., a chiral DMAP derivative, 0.1 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, the reaction mixture is cooled to the desired temperature (e.g., -20 °C). Acetic anhydride (B1165640) (1.2 mmol) is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting acetate is determined by chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: How can I control the stereochemistry of nucleophilic addition to the alkyne in this compound?
A1: Controlling the stereochemistry of nucleophilic addition to an internal alkyne is challenging but can be achieved through several strategies. The use of transition metal catalysts is a common and effective approach.[3] Metals like palladium, copper, or nickel can coordinate to the alkyne, activating it for nucleophilic attack and influencing the stereochemical outcome through the choice of ligands. For example, in a hydrometalation reaction, the choice of metal and ligand can dictate whether the addition occurs in a syn or anti fashion.
Q2: What is the expected influence of the existing stereocenter at C-2 on subsequent reactions?
A2: The existing stereocenter at C-2 can exert diastereoselective control over new stereocenters formed during a reaction, a phenomenon known as substrate-controlled stereoselectivity.[4] The degree of this control depends on the proximity of the reacting center to the existing stereocenter and the reaction mechanism. For reactions at the alkyne, the C-2 stereocenter may have a modest influence. Models such as the Felkin-Anh and Cram chelation models can sometimes be used to predict the favored diastereomer in additions to carbonyl groups, and similar principles of minimizing steric interactions can be applied to other reactions.[5]
Q3: Can I use a chiral auxiliary to control the stereoselectivity of reactions on this compound?
A3: Yes, employing a chiral auxiliary is a powerful strategy.[4] The hydroxyl group of this compound can be attached to a chiral auxiliary. This auxiliary then directs the stereochemical course of a subsequent reaction, for example, at the alkyne. After the reaction, the auxiliary can be cleaved to reveal the desired stereoisomer of the product.
Logical Relationship Diagram: Strategies for Stereocontrol
Caption: Key strategies for controlling stereoselectivity in reactions of this compound.
Q4: My reaction is sluggish and gives low yields in addition to poor stereoselectivity. What should I do?
A4: Low reactivity and poor stereoselectivity can be interconnected. If a reaction is slow, a non-selective background reaction may become more prominent.[2] Here are some steps to address this:
-
Catalyst Deactivation: Ensure your catalyst is not being deactivated by impurities in your starting materials or solvents, or by exposure to air or moisture.[1]
-
Temperature Optimization: While lower temperatures often improve selectivity, they also decrease the reaction rate. A careful balance must be found. You may need to screen a range of temperatures to find the optimal conditions for both yield and stereoselectivity.
-
Activators: Some catalytic systems require activators or co-catalysts. Consult the literature for the specific catalytic system you are using to ensure all necessary components are present.
References
Stability and degradation of Hex-4-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Hex-4-yn-2-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Keep the container away from heat, sparks, open flames, and other ignition sources. It is also advisable to store it protected from light. For long-term storage, refrigeration is recommended.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound can vary depending on its purity and storage conditions. As a general guideline for alkynyl alcohols, it is recommended to test for peroxide formation before use, especially if the container has been opened previously. It is best practice to re-analyze the purity of the compound if it has been stored for an extended period (e.g., over a year). A safety data sheet for a similar compound suggests discarding it after one year.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present (a secondary alcohol and an internal alkyne), this compound can degrade through several pathways, including:
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming hex-4-yn-2-one.
-
Hydration: In the presence of acid and water, the alkyne can be hydrated to form a ketone (enol-keto tautomerization), yielding hexane-2,4-dione.[2][3]
-
Rearrangement: Propargyl alcohols can undergo rearrangements under acidic conditions.[4][5]
-
Peroxide Formation: Like many compounds with C-H bonds adjacent to unsaturation, there is a potential for the formation of explosive peroxides upon exposure to air.[1]
Q4: How can I detect the degradation of this compound?
A4: Degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in a reaction where this compound is a starting material. | Degradation of the starting material. | - Confirm the purity of this compound using HPLC or GC-MS before use.- Ensure proper storage conditions have been maintained.- If the compound is old or has been opened multiple times, consider purchasing a new batch. |
| Incompatibility with reaction conditions. | - Avoid strongly acidic or basic conditions if the alkyne or alcohol functionality is desired in the final product.- Be mindful of oxidizing agents that can react with the alcohol group. | |
| Appearance of unexpected peaks in chromatograms (HPLC, GC). | Formation of degradation products. | - Characterize the unexpected peaks using MS or NMR to identify the degradation products.- Based on the identified products, modify the reaction or storage conditions to minimize degradation. For example, if a ketone from alkyne hydration is observed, ensure anhydrous conditions. |
| Inconsistent reaction outcomes. | Variable purity of this compound. | - Standardize the source and batch of this compound.- Implement a routine quality control check on the starting material before each experiment. |
| Peroxide formation. | - Test for the presence of peroxides, especially with older stock solutions. Peroxide test strips are commercially available. Caution: Do not distill or evaporate solutions containing peroxides as this can lead to explosions. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M HCl.[4]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M NaOH.[4]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.[6]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[4]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS/MS or by collecting fractions for NMR analysis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | ~154 °C (estimate) |
| Melting Point | ~ -34 °C (estimate) |
| pKa | ~14.45 (estimate) |
Data are estimated and should be used as a general guide.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 hours | 60°C | Hexane-2,4-dione, rearrangement products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 8 hours | 60°C | Potential for isomerization or other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Hex-4-yn-2-one |
| Thermal | Dry Heat | 48 hours | 80°C | Various decomposition products |
| Photolytic | UV/Visible Light | As per ICH Q1B | Controlled | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Poisoning in Reactions with Hex-4-yn-2-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving Hex-4-yn-2-ol, particularly its selective hydrogenation to (Z)-Hex-4-en-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of this compound, their probable causes related to catalyst poisoning, and recommended solutions.
Issue 1: Low or No Catalytic Activity (Incomplete or Stalled Reaction)
Question: My hydrogenation of this compound using a palladium-based catalyst (e.g., Lindlar catalyst) is extremely slow or has stopped completely before full conversion of the starting material. What is the likely cause and how can I resolve this?
Answer: This is a classic symptom of catalyst poisoning, where the active sites of the palladium catalyst are blocked by contaminants. The most common culprits are sulfur and nitrogen compounds.
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Potential Causes and Solutions:
| Probable Cause | Recommended Solution |
| Sulfur Contamination | Sulfur compounds are potent poisons for palladium catalysts.[1] Sources can include starting materials, solvents, or contaminated glassware. Even trace amounts can lead to significant deactivation. Purify starting materials and solvents to remove sulfur-containing impurities. Techniques like distillation or passing through a column of activated alumina (B75360) can be effective.[1] |
| Amine or Nitrogen Heterocycle Contamination | Basic nitrogen compounds can strongly adsorb to the catalyst surface, inhibiting its activity. Ensure the purity of your starting materials and solvents. If an amine is part of your substrate, it may be acting as a poison. Consider protecting the amine group if possible.[1] |
| Halide Contamination | Halides can irreversibly poison the catalyst.[1] Use halide-free reagents and ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
| Carbon Monoxide (CO) Impurity in Hydrogen | CO can strongly adsorb to palladium surfaces and inhibit catalysis. Use high-purity hydrogen gas (e.g., >99.995%). |
Issue 2: Poor Selectivity (Over-reduction to Hexan-2-ol)
Question: My reaction is proceeding, but I am observing significant formation of the fully saturated alcohol, Hexan-2-ol, instead of the desired (Z)-Hex-4-en-2-ol. What could be causing this loss of selectivity?
Answer: Poor selectivity towards the alkene is often due to a catalyst that is too active or reaction conditions that favor over-reduction. The purpose of a "poisoned" catalyst like the Lindlar catalyst is to prevent this very issue.
Potential Causes and Solutions:
| Probable Cause | Recommended Solution |
| Improperly Prepared or Degraded Lindlar Catalyst | The lead acetate (B1210297) and quinoline (B57606) (or other modifiers) on a Lindlar catalyst are crucial for its selectivity.[2][3][4] If the catalyst is old, has been improperly stored, or was not prepared correctly, its selectivity may be compromised. Use a fresh, reputable source of Lindlar catalyst. |
| Excessive Hydrogen Pressure | High hydrogen pressure can favor over-reduction.[5] Conduct the hydrogenation at or near atmospheric pressure. A balloon filled with hydrogen is often sufficient. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second hydrogenation step (alkene to alkane). Perform the reaction at room temperature unless otherwise specified. |
| Absence of a Selectivity-Promoting Additive | Sometimes, an additional co-catalyst or additive (like quinoline) is required to achieve high selectivity.[3][4] If not already present in your procedure, consider adding a small amount of a selectivity-enhancing agent like quinoline. |
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this compound hydrogenation?
A1: Catalyst poisoning refers to the deactivation of the catalyst (typically a palladium-based catalyst like Lindlar's) by chemical compounds that bind to its active sites.[6] This prevents the catalyst from facilitating the reaction, leading to reduced reaction rates or complete inhibition. In some cases, poisoning can be intentional to increase selectivity, as with the lead in the Lindlar catalyst which prevents over-hydrogenation of the alkene product to an alkane.[4][6][7]
Q2: What are the most common poisons for palladium catalysts in this reaction?
A2: The most common and potent poisons for palladium catalysts are sulfur compounds (e.g., thiols, sulfides), nitrogen compounds (e.g., amines, pyridines), halides, and carbon monoxide.[1][6]
Q3: How do sulfur compounds poison the palladium catalyst?
A3: Sulfur compounds strongly and often irreversibly adsorb to the palladium surface. The process can be complex, starting with the adsorption of the sulfur-containing molecule, followed by dissociation and the formation of strong palladium-sulfur (Pd-S) bonds.[2] This blocks the active sites required for hydrogen dissociation and alkyne adsorption.
Mechanism of Sulfur Poisoning on a Palladium Surface
References
Technical Support Center: Solvent Effects on Hex-4-yn-2-ol Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hex-4-yn-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solvent effects on the reactivity of this bifunctional molecule, which contains both a secondary alcohol and an internal alkyne.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the oxidation of the secondary alcohol in this compound?
A1: The choice of solvent is critical in the oxidation of secondary alcohols to ketones. Polar aprotic solvents like dichloromethane (B109758) (DCM) or acetone (B3395972) are often preferred for common oxidizing agents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).[1] These solvents effectively dissolve the alcohol and the oxidizing agent without interfering with the reaction. Protic solvents, such as water or ethanol, can sometimes lead to side reactions or slower reaction rates, especially with chromium-based oxidants.[2] For some modern oxidation methods, solvent-free conditions have been developed, which can offer advantages in terms of yield and ease of purification.[3][4]
Q2: I am observing low yields in the electrophilic addition of a hydrogen halide (HX) to the alkyne of this compound. Could the solvent be the issue?
A2: Yes, the solvent can significantly influence the rate of electrophilic addition to alkynes. Generally, polar solvents can enhance the reaction rate by stabilizing the charged intermediates formed during the reaction.[5] If you are using a nonpolar solvent, switching to a more polar solvent like acetic acid or even a mixture containing water might improve the reaction rate and yield.[6] However, be aware that highly nucleophilic solvents may participate in the reaction, leading to undesired products.[7]
Q3: Can the solvent influence the stereochemistry of addition reactions to the alkyne in this compound?
A3: The solvent can indeed play a role in the stereochemical outcome of addition reactions to alkynes. For instance, in the halogenation of alkynes, the reaction typically proceeds through an anti-addition mechanism, leading to a trans-dihaloalkene.[8] The polarity of the solvent can influence the stability of the intermediates and transition states, which in some cases can affect the stereoselectivity. It is crucial to consult literature for specific reaction conditions that favor the desired stereoisomer.
Q4: What are the best general-purpose solvents for dissolving this compound?
A4: this compound, being a polar molecule due to the hydroxyl group, is expected to be soluble in a range of polar organic solvents. Alcohols, ethers, and chlorinated solvents are likely good choices. While it may have some solubility in water, it is generally expected to be more soluble in organic solvents.[9][10] For reactions, the choice of solvent should be dictated by the specific requirements of the reagents and the reaction mechanism.
Troubleshooting Guides
Issue 1: Incomplete Oxidation of the Alcohol Functionality
| Symptom | Possible Cause | Suggested Solution |
| Starting material (this compound) remains after the reaction. | Poor solvent choice: The oxidizing agent may not be fully soluble or active in the chosen solvent. | Switch to a polar aprotic solvent like dichloromethane (DCM) or acetone, which are known to be effective for many oxidation reactions.[1] |
| Solvent not anhydrous: The presence of water can deactivate some oxidizing agents or lead to side reactions. | Ensure your solvent is anhydrous, especially when using water-sensitive reagents like PCC. | |
| Incorrect solvent polarity: The polarity of the solvent may not be optimal for the specific oxidizing agent used. | Experiment with a range of polar aprotic solvents to find the one that gives the best results for your specific oxidizing agent. |
Issue 2: Undesired Side Products in Electrophilic Addition to the Alkyne
| Symptom | Possible Cause | Suggested Solution |
| Formation of ether or other solvent-adduct products. | Nucleophilic solvent participation: Protic or highly nucleophilic solvents (e.g., water, alcohols) can act as nucleophiles and compete with the desired counterion.[7] | Use a less nucleophilic polar solvent, such as acetic acid or nitromethane. If the reaction requires a polar medium, consider using a polar aprotic solvent. |
| A mixture of cis and trans isomers is obtained when a specific stereochemistry is desired. | Solvent influence on stereoselectivity: The solvent can affect the stereochemical pathway of the addition reaction. | Review the literature for solvent systems known to favor the desired stereoisomer for the specific addition reaction you are performing. For some reactions, nonpolar solvents may offer better stereocontrol. |
Data Presentation
Table 1: General Solvent Recommendations for Common Reactions of this compound
| Reaction Type | Functional Group | Recommended Solvent Type | Examples | Rationale |
| Oxidation | Secondary Alcohol | Polar Aprotic | Dichloromethane (DCM), Acetone | Good solubility for reactants, minimizes side reactions.[1] |
| Electrophilic Addition | Internal Alkyne | Polar (Protic or Aprotic) | Acetic Acid, Dichloromethane | Stabilizes charged intermediates, increasing reaction rate.[5][6] |
| Nucleophilic Substitution (SN2) | Secondary Alcohol | Polar Aprotic | DMSO, DMF, Acetone | Enhances the reactivity of the nucleophile.[11] |
| Nucleophilic Substitution (SN1) | Secondary Alcohol | Polar Protic | Water, Ethanol, Methanol | Stabilizes the carbocation intermediate.[12] |
Experimental Protocols
Protocol 1: General Procedure for Investigating Solvent Effects on the Oxidation of this compound
-
Preparation: Set up a series of identical round-bottom flasks equipped with magnetic stirrers.
-
Reagent Addition: In each flask, dissolve a known amount of this compound in the solvent to be tested (e.g., DCM, acetone, THF, acetonitrile). Ensure all solvents are anhydrous.
-
Initiation: Add the oxidizing agent (e.g., PCC or DMP) to each flask at the same temperature (typically 0 °C or room temperature).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction and perform a standard aqueous work-up.
-
Analysis: Isolate the product (Hex-4-yn-2-one) by column chromatography and determine the yield for each solvent. Compare the reaction times and yields to assess the effect of each solvent.
Protocol 2: General Procedure for Studying Solvent Effects on the Electrophilic Bromination of this compound
-
Preparation: In a series of reaction vessels protected from light, dissolve this compound in the selected solvents (e.g., hexane, dichloromethane, acetic acid).
-
Reagent Addition: Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent to each reaction vessel at a controlled temperature.
-
Reaction: Allow the reactions to proceed for a set amount of time.
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Quenching: Quench any unreacted bromine with a solution of sodium thiosulfate.
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Analysis: Analyze the product mixture from each reaction by GC-MS or NMR to determine the conversion and the ratio of diastereomers formed.
Visualizations
Caption: Workflow for Investigating Solvent Effects on Reactivity.
Caption: Decision Tree for Troubleshooting Low Reaction Yields.
Caption: Solvent-Intermediate Interactions in Polar Solvents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CHEM-GUIDE: Physical properties of alkynes [chem-guide.blogspot.com]
- 10. chembull.ezyro.com [chembull.ezyro.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Monitoring Hex-4-yn-2-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-4-yn-2-ol reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound reactions.
Gas Chromatography (GC) Analysis
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Probable Cause:
-
Active sites in the GC inlet or column interacting with the hydroxyl group.
-
Inappropriate column polarity.
-
Sample overload.
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Condensation of the sample in the injector or column.
-
-
Recommended Solutions:
-
Use a deactivated inlet liner.
-
Consider derivatization of the hydroxyl group (e.g., silylation) to reduce polarity.[1]
-
Employ a column with appropriate polarity for unsaturated alcohols (e.g., a wax-type or mid-polarity column).[1]
-
Reduce the injection volume or dilute the sample.[1]
-
Ensure injector and oven temperatures are adequate, without exceeding the column's maximum temperature limit.
-
Issue: No peak corresponding to the molecular ion (m/z 98.14) is observed in the mass spectrum.
-
Probable Cause:
-
In-source fragmentation of the molecule.
-
Dehydration of the alcohol in the hot GC inlet.
-
-
Recommended Solutions:
Issue: Difficulty in separating this compound from isomers or impurities.
-
Probable Cause:
-
Co-elution on standard non-polar columns due to similar boiling points.
-
-
Recommended Solutions:
-
Utilize a more polar GC column (e.g., Carbowax) to enhance separation based on polarity differences.[1]
-
Optimize the oven temperature program to improve resolution.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Variable retention times for this compound.
-
Probable Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column degradation.
-
Active sites on the column.
-
-
Recommended Solutions:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a consistent temperature.
-
Equilibrate the column with the mobile phase for a sufficient time before analysis.
-
If retention times consistently decrease and peak shapes worsen, consider replacing the column.
-
Initial injections may show some variability as active sites are conditioned; allow for a few injections for the system to stabilize.[2]
-
Issue: Peak tailing for this compound.
-
Probable Cause:
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Secondary interactions between the hydroxyl group of the analyte and the stationary phase (e.g., residual silanols on silica-based columns).
-
Inappropriate mobile phase pH for ionizable impurities.
-
Column contamination.
-
-
Recommended Solutions:
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Use a column with end-capping to block residual silanols.
-
Adjust the mobile phase pH if basic or acidic impurities are present.
-
Use a guard column to protect the analytical column from contaminants.
-
If the column is contaminated, try flushing it with a strong solvent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The hydroxyl proton (-OH) signal is a broad singlet and its chemical shift is not reproducible.
-
Probable Cause:
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Hydrogen bonding and chemical exchange with trace amounts of water or acid in the solvent.
-
-
Recommended Solutions:
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This is a common characteristic of alcohol protons.
-
To confirm the -OH peak, perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.[1]
-
Issue: Poor signal-to-noise ratio in quantitative NMR (qNMR).
-
Probable Cause:
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Insufficient sample concentration.
-
Inadequate number of scans.
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Suboptimal relaxation delay.
-
-
Recommended Solutions:
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Increase the sample concentration if possible.
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Increase the number of scans to improve the signal-to-noise ratio.
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Ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 of the signals of interest) for full relaxation of the protons, which is crucial for accurate quantification.
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Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for monitoring this compound reactions?
The most common techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The choice of technique depends on the specific reaction, the information required (e.g., qualitative, quantitative, real-time), and the available instrumentation.
2. How can I perform quantitative analysis of a this compound reaction using NMR?
Quantitative NMR (qNMR) can be used to determine the relative or absolute concentrations of reactants, products, and byproducts. For relative quantification, the integral of a characteristic peak of this compound can be compared to the integral of a peak from the product. For absolute quantification, a known amount of an internal standard with a simple spectrum and peaks that do not overlap with the analyte signals is added to the sample.
3. What are the key spectral features of this compound in NMR and IR?
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¹H NMR: Expect signals for the methyl group adjacent to the alcohol, the methine proton of the alcohol, the methylene (B1212753) group, and the terminal methyl group of the alkyne. The alkynyl protons are typically found in the range of 1.7-3.1 ppm.[3]
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¹³C NMR: The sp-hybridized carbons of the alkyne will appear in a distinct region, typically between 70 and 100 ppm.[4]
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IR Spectroscopy: Look for a characteristic C≡C stretch for the internal alkyne in the 2100-2260 cm⁻¹ region, although this can be weak for symmetrical or pseudo-symmetrical alkynes.[3] A broad O-H stretch will be present around 3400-3300 cm⁻¹.
4. Can I monitor this compound reactions in real-time?
Yes, in-situ monitoring using techniques like Fourier Transform Infrared (FTIR) spectroscopy with an attenuated total reflectance (ATR) probe can provide real-time information on the consumption of reactants and the formation of products.[5][6] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.[7][8]
5. What are the challenges in the analysis of this compound?
The primary challenges are related to its polarity and potential for thermal instability. The hydroxyl group can lead to peak tailing in GC and HPLC due to interactions with active sites.[1] At elevated temperatures in a GC inlet, it can undergo dehydration.[1]
Data Presentation
Table 1: GC-MS Analysis Parameters for this compound
| Parameter | Value |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 200 °C (or lower to prevent degradation)[1] |
| Injection Mode | Split (e.g., 50:1)[1] |
| Injection Volume | 1 µL[1] |
| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 220 °C, hold 5 min[1] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV[1] |
| MS Scan Range | m/z 35-200[1] |
Table 2: HPLC Analysis Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Experimental Protocols
Protocol for GC-MS Analysis of a this compound Reaction Mixture
Objective: To determine the conversion of this compound and identify the products in a reaction mixture.
Procedure:
-
Sample Preparation:
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At various time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling).
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Dilute the aliquot with a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.[1]
-
-
Instrument Setup:
-
Set up the GC-MS system according to the parameters in Table 1.
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
-
Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the percent conversion of this compound by comparing its peak area at different time points relative to an internal standard or to the initial time point.
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Identify the product peaks by analyzing their mass spectra and comparing them to a spectral library or expected fragmentation patterns.
-
Protocol for Quantitative ¹H NMR Analysis of a this compound Reaction
Objective: To quantify the molar ratio of this compound to product in a reaction mixture.
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
For absolute quantification, add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for this compound and a well-resolved signal for the product.
-
Calculate the molar ratio by dividing the integral values by the number of protons giving rise to each signal.
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If an internal standard is used, calculate the absolute concentration of the analyte.
-
Visualizations
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Logic for selecting an analytical monitoring method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromedia.org [chromedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mt.com [mt.com]
Technical Support Center: Purification of Hex-4-yn-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hex-4-yn-2-ol. Our aim is to address common issues encountered during the purification of this secondary alkynyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
A common and efficient method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a propynyl (B12738560) Grignard reagent (such as propynylmagnesium bromide) with propionaldehyde (B47417).
The primary impurities to anticipate from this synthesis are:
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Unreacted Propionaldehyde: Due to incomplete reaction or improper stoichiometry.
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Unreacted Propyne: Although volatile, some may remain dissolved in the reaction mixture.
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Side-products from Grignard Reaction: These can include products from the enolization of propionaldehyde and reactions with any residual water.
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Magnesium Salts: Formed as byproducts during the Grignard reaction and subsequent workup.
Q2: What are the recommended purification methods for this compound?
The primary methods for purifying this compound, a polar molecule, are fractional distillation under reduced pressure and column chromatography. The choice between these methods will depend on the nature of the impurities and the desired final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point (estimated) | 153.7 °C at 760 mmHg | N/A |
| Boiling Point (under vacuum) | Will be significantly lower | N/A |
| Polarity | Polar | N/A |
Troubleshooting Guides
Fractional Distillation
Q4: I am observing co-distillation of my product with an impurity. How can I improve the separation?
Possible Cause: The boiling points of this compound and the impurity are too close for efficient separation with your current setup.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[2]
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this may increase distillation time.
-
Reduce Pressure: Lowering the vacuum will decrease the boiling points of all components and may increase the boiling point difference between your product and the impurity.
Q5: My this compound appears to be decomposing during distillation, leading to low yield and discolored distillate. What can I do?
Possible Cause: Secondary alkynyl alcohols can be thermally sensitive, especially at atmospheric pressure.
Solutions:
-
Use High Vacuum: Perform the distillation under the lowest achievable pressure to minimize the required pot temperature.
-
Ensure Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating of the distillation flask.
Column Chromatography
Q6: I am having trouble separating this compound from a non-polar impurity using silica (B1680970) gel chromatography. What eluent system should I use?
Possible Cause: The polarity of your eluent system is not optimized for this separation.
Solutions:
-
Start with a Non-Polar Solvent System: Begin with a non-polar solvent like hexane (B92381) or heptane (B126788) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether in small increments (e.g., starting with 95:5 hexane:ethyl acetate and moving to 90:10, 85:15, etc.).[3][4]
-
Utilize TLC for Optimization: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will give a good separation between the spots of your product and the impurity, with the product having an Rf value of approximately 0.3-0.4.[5]
-
Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (B75360) (neutral or basic).[3]
Q7: My product is eluting as a broad band, leading to poor separation and mixed fractions. How can I improve the resolution?
Possible Cause: Issues with column packing, sample loading, or overloading of the column.
Solutions:
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening.
-
Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. A dilute sample will result in a broad initial band.
-
Avoid Overloading: The amount of crude material should typically be 1-5% of the weight of the stationary phase. Overloading the column will lead to poor separation.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed fractionating column (e.g., Vigreux or packed with Raschig rings).
-
Drying: Ensure all glassware is thoroughly dried to prevent contamination with water.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. Monitor the temperature closely; a sharp increase or decrease indicates the start of a new fraction. The boiling point will depend on the pressure.
-
Analysis: Analyze the collected fractions for purity using a suitable method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
Technical Support Center: Optimizing Reactions with Hex-4-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for experiments involving Hex-4-yn-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a reaction temperature for this compound?
A1: The primary consideration is balancing reaction kinetics with the thermal stability of this compound and any thermally sensitive functional groups on other reactants. While higher temperatures generally accelerate reaction rates, they can also lead to undesirable side reactions such as decomposition, polymerization (like Glaser-Hay coupling), or reduced selectivity. Therefore, the optimal temperature is the lowest possible temperature that provides a reasonable reaction rate and high product yield.
Q2: How can I minimize the degradation of this compound during a reaction?
A2: To minimize degradation, especially at elevated temperatures, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using degassed solvents is also highly recommended to remove dissolved oxygen, which can promote side reactions. Additionally, ensure that all reagents, particularly catalysts and bases, are fresh and of high purity, as impurities can catalyze decomposition.
Q3: What are common side reactions with this compound at non-optimal temperatures, and how can they be avoided?
A3: Common side reactions include:
-
Glaser-Hay Coupling (Homocoupling): This is a common side reaction for terminal alkynes, especially in the presence of copper catalysts and oxygen, leading to the formation of diynes.[1] To avoid this, maintain a strict inert atmosphere, use the minimum effective amount of any copper(I) catalyst, and run the reaction at the lowest feasible temperature.
-
Hydration of the Alkyne: In the presence of acid and water, the alkyne can be hydrated to form a ketone. Ensure the use of anhydrous solvents and avoid acidic conditions unless required by the specific protocol.
-
Decomposition/Polymerization: At excessively high temperatures, this compound can decompose or polymerize. It is recommended to store the compound at low temperatures (e.g., -20°C) and avoid prolonged heating during experiments.
Q4: For a Sonogashira coupling reaction with this compound, what is a good starting point for temperature optimization?
A4: For Sonogashira couplings, the optimal temperature is highly dependent on the specific substrates and catalyst system used. While many reactions proceed at room temperature, sterically hindered or less reactive substrates may require elevated temperatures. A good starting point for optimization is often in the range of 50-100°C. It is advisable to start at a lower temperature (e.g., 50°C) and gradually increase it if the reaction is sluggish.
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Reaction temperature is too low: The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, NMR). |
| Degradation of starting material: The reaction temperature may be too high, causing this compound or other reactants to decompose. | Verify the stability of your starting materials at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. Ensure a strict inert atmosphere is maintained. | |
| Catalyst deactivation: The temperature may be too high for the catalyst, leading to its decomposition or aggregation. | Consult the literature for the optimal temperature range for your specific catalyst system. Consider using a more thermally stable catalyst or ligand. |
Guide 2: Formation of Significant Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of homocoupling (Glaser) product observed. | Reaction temperature is too high: Higher temperatures can promote the homocoupling of terminal alkynes, especially in the presence of a copper catalyst.[1] | Lower the reaction temperature. Minimize the amount of copper catalyst used. Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents. |
| Presence of unexpected ketone or aldehyde peaks in analytical data. | Hydration of the alkyne: Trace amounts of acid and water at elevated temperatures can lead to the hydration of the alkyne moiety. | Use rigorously dried, anhydrous solvents. If an acidic workup is necessary, perform it at a low temperature. |
| Formation of a complex mixture of unidentified products. | Thermal decomposition: The reaction temperature is likely too high, leading to the decomposition of starting materials or products. | Lower the reaction temperature significantly. If a higher temperature is required for the desired transformation, consider a different synthetic route or a more active catalyst that operates at a lower temperature. |
Experimental Protocols: General Guidelines for Temperature Optimization
The following provides a general workflow for optimizing the reaction temperature for a generic reaction involving this compound.
Caption: A general experimental workflow for optimizing reaction temperature.
Data on Temperature Effects in Analogous Reactions
Table 1: General Effect of Temperature on Esterification of Alcohols
| Temperature Range | General Observation | Potential Issues |
| 40 - 60°C | Favorable for achieving high conversion with minimal side reactions for some substrates.[2] | Reaction rates may be slow, requiring longer reaction times. |
| 60 - 100°C | Increased reaction rates. | Potential for increased side reactions, such as dehydration of the alcohol. |
| > 100°C | Significantly faster reaction rates. | Higher risk of thermal degradation of reactants or products and formation of byproducts.[3] The formation of triesters can increase with temperature up to a certain point (e.g., 150°C) and then may decrease at higher temperatures.[3][4] |
Table 2: Temperature Considerations for Sonogashira Coupling of Alkynes
| Temperature Range | General Observation | Potential Issues |
| Room Temperature | Often sufficient for reactive aryl halides and simple alkynes. | May be too slow for less reactive or sterically hindered substrates. |
| 50 - 80°C | A good starting point for optimization with less reactive substrates. | Increased risk of homocoupling (Glaser) side reactions. |
| > 80°C | May be necessary for very unreactive substrates (e.g., aryl chlorides).[5] | Significant increase in the rate of side reactions, including homocoupling and catalyst decomposition.[1] |
Logical Relationship of Temperature and Side Reactions
The following diagram illustrates the logical relationship between increasing temperature and the likelihood of common side reactions in the context of this compound chemistry.
Caption: The relationship between temperature and reaction outcomes.
References
Technical Support Center: High-Pressure Reactions of Hex-4-yn-2-ol
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of applying high pressure to reactions involving Hex-4-yn-2-ol?
A1: Applying high pressure generally accelerates reactions that have a negative activation volume (ΔV‡ < 0), meaning the volume of the transition state is smaller than the volume of the reactants. For this compound, this can favor cycloaddition reactions, polymerization, and certain types of molecular rearrangements. Increased pressure can also enhance stereoselectivity and, in some cases, enable reactions that do not proceed at atmospheric pressure.
Q2: Can high pressure influence the regioselectivity of reactions with this compound?
A2: Yes, pressure can influence regioselectivity. By favoring the transition state with the smallest volume, high pressure can direct the reaction towards a specific regioisomer. For instance, in cycloaddition reactions, the more compact transition state leading to a particular isomer will be favored under high pressure.
Q3: What are the main safety concerns when conducting high-pressure reactions with an alcohol like this compound?
A3: The primary safety concerns include the potential for reactor failure due to over-pressurization, leaks of flammable and volatile organic compounds, and unexpected exothermic reactions. It is crucial to use a properly rated high-pressure reactor, perform regular maintenance, and operate behind a blast shield. Personnel must be thoroughly trained in high-pressure equipment operation and emergency procedures.
Q4: How can I monitor the progress of a reaction involving this compound inside a high-pressure reactor?
A4: In-situ monitoring techniques are ideal for high-pressure reactions. High-pressure NMR (HP-NMR) and in-situ IR spectroscopy (e.g., ReactIR) can provide real-time data on reactant consumption and product formation without the need to depressurize and take samples. If in-situ monitoring is not available, small-scale trial reactions at varying time points can be performed to establish a reaction profile.
Q5: What solvents are suitable for high-pressure reactions with this compound?
A5: The choice of solvent is critical and depends on the specific reaction. The solvent should be inert to the reactants and products under the reaction conditions and have a freezing point below the reaction temperature at the applied pressure. Common solvents for high-pressure organic synthesis include toluene, dichloromethane, acetonitrile, and ethers. The compressibility of the solvent will also affect the transmission of pressure.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient pressure or temperature. | Gradually increase the pressure in increments of 1-2 kbar and/or the temperature in 10-20 °C intervals. Monitor for product formation at each stage. |
| Catalyst deactivation (if applicable). | Ensure the catalyst is compatible with high-pressure conditions and is not poisoned by trace impurities. Consider using a more robust catalyst. | |
| Reaction has a positive activation volume. | High pressure will inhibit this reaction. Consider alternative synthetic routes that do not rely on high-pressure activation. | |
| Formation of Multiple Products/Low Selectivity | Competing reaction pathways with similar activation volumes. | Modify the solvent to influence transition state solvation. Fine-tune the pressure and temperature; sometimes a slight change can favor one pathway. |
| Isomerization of starting material or product. | Lower the reaction temperature. Check for acidic or basic impurities that might catalyze isomerization. | |
| Polymerization of Starting Material | High concentration of the alkyne. | Dilute the reaction mixture. Consider adding the this compound slowly to the reaction vessel under pressure. |
| Radical initiation from impurities or high temperature. | Purify the starting material and solvents. Add a radical inhibitor if the desired reaction is not a radical process. | |
| Pressure Drop During Reaction | Leak in the high-pressure system. | Immediately and safely depressurize the reactor. Check all fittings, seals, and O-rings for wear or damage and replace as necessary. Perform a leak test before restarting the experiment. |
| Consumption of a gaseous reactant. | If a gas is a reactant (e.g., in hydrogenation), a pressure drop is expected. Use a gas-uptake monitoring system to track consumption. | |
| Inconsistent Results | Inaccurate pressure or temperature control. | Calibrate pressure gauges and temperature probes regularly. Ensure the heating/cooling system is functioning correctly. |
| Variations in starting material purity. | Use starting materials from the same batch with consistent purity for a series of experiments. |
Experimental Protocols
General Protocol for High-Pressure Cycloaddition of this compound with a Diene (Illustrative)
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure reactor (e.g., a stainless steel autoclave).
-
Inspect all seals and fittings for any signs of wear or damage. Replace if necessary.
-
Assemble the reactor according to the manufacturer's instructions.
-
-
Reactant Loading:
-
In a separate flask, prepare a solution of this compound (1.0 eq) and the diene (1.2 eq) in a suitable solvent (e.g., toluene, 0.1 M).
-
If a catalyst is required, add it to the solution at this stage.
-
Transfer the reaction mixture to the high-pressure reactor. The total volume should not exceed the recommended filling capacity of the reactor (typically 50-75%).
-
-
Pressurization and Reaction:
-
Seal the reactor and place it behind a blast shield.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) three times.
-
Pressurize the reactor to the desired pressure (e.g., 5-15 kbar) using a hydraulic press or a gas compressor.
-
If heating is required, begin heating the reactor to the target temperature while monitoring the pressure.
-
Maintain the reaction at the set temperature and pressure for the desired duration, with stirring.
-
-
Depressurization and Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the pressure to atmospheric pressure in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Analyze a crude sample by TLC, GC-MS, or NMR to determine the conversion and selectivity.
-
Purify the product using standard techniques such as column chromatography.
-
Data Presentation
Table 1: Hypothetical Effect of Pressure on the Yield of a [4+2] Cycloaddition Reaction of this compound with Cyclopentadiene.
| Pressure (kbar) | Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Yield of Cycloadduct (%) |
| 1 (atm) | 80 | 24 | 15 | 10 |
| 5 | 80 | 24 | 65 | 58 |
| 10 | 80 | 24 | 92 | 85 |
| 15 | 80 | 24 | 95 | 88 |
Table 2: Hypothetical Solvent Effects on the Diastereoselectivity of a High-Pressure Reaction.
| Solvent | Pressure (kbar) | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| Toluene | 10 | 60 | 85:15 |
| Dichloromethane | 10 | 60 | 90:10 |
| Acetonitrile | 10 | 60 | 95:5 |
Visualizations
Caption: A typical experimental workflow for high-pressure organic synthesis.
Technical Support Center: Strategies for Difficult Hex-4-yn-2-ol Couplings
Welcome to the technical support center for Sonogashira cross-coupling reactions involving Hex-4-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound before performing a Sonogashira coupling?
A1: Not always. The Sonogashira coupling can be tolerant of free hydroxyl groups. However, if you are experiencing low yields, catalyst deactivation, or side reactions, the hydroxyl group may be interfering. This can occur through coordination to the palladium or copper catalyst, or by acting as a competing base. In such cases, protecting the alcohol, for instance as a silyl (B83357) ether (e.g., using TMS, TES, or TBDMS chloride), is a recommended strategy.
Q2: My reaction is not proceeding to completion, and I'm recovering unreacted starting material. What are the likely causes?
A2: Incomplete conversion is a common issue. Key factors to investigate include:
-
Catalyst Inactivity: Ensure your palladium and copper (if used) catalysts are fresh and have been stored under an inert atmosphere. Palladium(0) catalysts can be particularly sensitive to oxygen.
-
Insufficiently Anhydrous/Anaerobic Conditions: Oxygen can lead to catalyst decomposition (formation of palladium black) and promote the unwanted homocoupling of the alkyne (Glaser coupling). Solvents and amine bases must be thoroughly degassed.
-
Suboptimal Temperature: While many Sonogashira couplings proceed at room temperature, difficult substrates like sterically hindered aryl halides may require heating to facilitate the oxidative addition step.[1]
-
Inappropriate Ligand Choice: For challenging couplings, standard ligands like triphenylphosphine (B44618) may not be sufficient. Consider using more electron-rich and bulky phosphine (B1218219) ligands such as XPhos or SPhos to promote catalyst activity.[2][3]
Q3: I am observing a significant amount of a side-product that appears to be a dimer of this compound. How can I prevent this?
A3: The formation of a diyne is known as Glaser-Hay homocoupling and is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[4] To minimize this:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling pathway.
-
Switch to a Copper-Free Protocol: In many cases, eliminating the copper co-catalyst is the most effective way to prevent homocoupling.[5][6] This often requires a more active palladium/ligand system and may necessitate higher reaction temperatures.
Q4: My reaction mixture turns black shortly after adding the reagents. What does this signify?
A4: The formation of a black precipitate is indicative of palladium black, which is the agglomeration of the palladium(0) catalyst.[4] This leads to a loss of catalytic activity. Common causes include:
-
Presence of oxygen in the reaction.
-
Impurities in the reagents or solvents.
-
Excessively high reaction temperatures.
-
An inappropriate solvent that does not keep the catalyst in solution.
Troubleshooting Guides
Guide 1: Low to No Product Yield
This guide provides a step-by-step approach to diagnosing and resolving low-yield Sonogashira couplings with this compound.
References
- 1. reddit.com [reddit.com]
- 2. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of Hex-4-yn-2-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of chiral Hex-4-yn-2-ol during their experimental work. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maintain the enantiomeric purity of your compound.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (e.e.) After Reaction Work-up
If you observe a decrease in the enantiomeric excess of your this compound sample following a reaction work-up, consult the following guide to identify and resolve the potential cause.
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// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> end; q3 -> a3_yes [label="Yes"]; q3 -> end [label="No"]; a3_yes -> end; }
Caption: Troubleshooting workflow for racemization during work-up.Issue 2: Racemization Observed After Chromatographic Purification
Purification by column chromatography can sometimes lead to racemization. This guide will help you address this issue.
// Nodes start [label="Racemization after\nchromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was standard silica (B1680970) gel used?", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Silica gel can be acidic. Deactivate silica with\na base (e.g., triethylamine (B128534) in the eluent)\nor use a neutral stationary phase like alumina.", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Was a protic or acidic\neluent system used?", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Use neutral, aprotic solvents for the mobile phase\n(e.g., hexane (B92381)/ethyl acetate).", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Stereochemical Integrity\nPreserved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end; q2 -> a2_yes [label="Yes"]; q2 -> end [label="No"]; a2_yes -> end; }
Caption: Troubleshooting racemization during chromatography.Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization for chiral this compound?
A1: The primary causes of racemization for chiral secondary alcohols like this compound include:
-
Acidic Conditions: Exposure to even mild acids can lead to the formation of a planar carbocation intermediate, which can be attacked from either face, resulting in a racemic mixture.[1]
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, and in some cases, may facilitate racemization through a ketone intermediate via a dehydrogenation-hydrogenation mechanism.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, especially in the presence of trace acidic or basic impurities.[2]
-
Metal Catalysts: Certain transition metals, particularly ruthenium, can catalyze the racemization of secondary alcohols.[3]
Q2: How can I safely store enantiomerically pure this compound to prevent racemization over time?
A2: To ensure the long-term stability of your enantiopure this compound, store it under the following conditions:
-
Temperature: Store at low temperatures, preferably at or below 4°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can sometimes lead to degradation pathways that affect stereochemical integrity.
-
Solvent: If in solution, use a non-polar, aprotic solvent.
-
Container: Use a clean, dry, and well-sealed container made of a non-reactive material.
Q3: Can I use a protecting group to prevent racemization during a reaction?
A3: Yes, protecting the hydroxyl group is an effective strategy to prevent racemization, especially when the subsequent reaction steps involve harsh conditions. Common protecting groups for alcohols that are stable under a variety of conditions include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. The choice of protecting group will depend on the specific reaction conditions you plan to use.
Q4: What is the best way to monitor the enantiomeric excess of my this compound sample?
A4: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.
Data Presentation
The following table provides a qualitative summary of the risk of racemization for chiral this compound under various conditions. Specific quantitative data for this molecule is limited in the literature; however, the trends are based on established principles for chiral secondary and propargyl alcohols.
| Condition | Temperature | Racemization Risk | Recommended Mitigation |
| pH | |||
| < 4 | Ambient | High | Avoid acidic conditions; use buffers if necessary. |
| 4 - 6 | Ambient | Moderate | Use with caution for short durations. |
| 6 - 8 | Ambient | Low | Ideal for most manipulations. |
| > 8 | Ambient | Moderate to High | Avoid strong bases; use mild organic bases if required. |
| Temperature | |||
| 0 - 5 °C | Neutral pH | Very Low | Optimal for work-up and storage. |
| Ambient (~25 °C) | Neutral pH | Low | Generally safe for short-term handling. |
| 40 °C | Neutral pH | Moderate | Increased risk, minimize exposure time. |
| > 60 °C | Neutral pH | High | Significant risk of racemization.[4] |
| Additives | |||
| Strong Acids (e.g., HCl) | Ambient | Very High | Avoid completely. |
| Strong Bases (e.g., NaOH) | Ambient | High | Avoid; use weaker, non-nucleophilic bases. |
| Lewis Acids | Ambient | Variable | Risk depends on the specific Lewis acid; proceed with caution. |
| Ruthenium Catalysts | Ambient | Very High | Select non-racemizing catalysts for transformations.[3] |
Experimental Protocols
Protocol 1: Non-Racemizing Aqueous Work-up
This protocol is designed to minimize racemization during the aqueous work-up of a reaction mixture containing chiral this compound.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild quenching agent (e.g., ammonium (B1175870) chloride for organometallic reagents, or sodium bicarbonate for acidic reactions) while maintaining the temperature at 0-5 °C.
-
Extraction: Extract the aqueous layer with a pre-chilled, non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Wash the combined organic layers sequentially with pre-chilled saturated aqueous sodium bicarbonate (if the reaction was acidic) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol describes how to perform column chromatography while minimizing the risk of acid-catalyzed racemization on the silica gel surface.
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Deactivation: To the slurry, add 0.5-1% (v/v) of triethylamine relative to the total volume of the eluent. Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica gel.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Elution: Load your crude this compound onto the column and elute with the triethylamine-containing mobile phase.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent and triethylamine under reduced pressure. Note that a higher vacuum and/or gentle heating may be required to remove all traces of triethylamine.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for the separation of chiral alcohols.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the racemic standard of this compound to determine the retention times of both enantiomers and confirm resolution.
-
Inject your sample and integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
// Nodes R_alcohol [label="(R)-Hex-4-yn-2-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; S_alcohol [label="(S)-Hex-4-yn-2-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Planar Intermediate\n(e.g., Carbocation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Acid (H+)", shape=plaintext, fontcolor="#EA4335"]; base [label="Base (-H+)", shape=plaintext, fontcolor="#4285F4"];
// Edges R_alcohol -> intermediate [label=" + H+ / -H2O", color="#EA4335", fontcolor="#EA4335"]; S_alcohol -> intermediate [label=" + H+ / -H2O", color="#EA4335", fontcolor="#EA4335"]; intermediate -> R_alcohol [label=" + H2O / -H+", color="#34A853", fontcolor="#34A853"]; intermediate -> S_alcohol [label=" + H2O / -H+", color="#34A853", fontcolor="#34A853"]; }
Caption: Acid-catalyzed racemization pathway via a planar intermediate.References
Validation & Comparative
A Comparative Guide to Analytical Standards for Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the quality and characterization of reference standards are paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical standards for Hex-4-yn-2-ol, a valuable building block in organic synthesis, and its commercially available positional isomers, 3-Hexyn-2-ol and 1-Hexyn-3-ol. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable standard for their specific applications.
Comparison of Commercially Available Analytical Standards
A critical aspect of selecting an analytical standard is the purity and the supplier's quality assurance. Below is a comparison of this compound and its isomers available from prominent chemical suppliers. While specific lot purities can vary, this table summarizes the generally available product specifications.
| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| This compound | (Generic) | 19780-83-7 | C₆H₁₀O | 98.14 | ≥95% |
| 3-Hexyn-2-ol | Sigma-Aldrich | 109-50-2 | C₆H₁₀O | 98.14 | 97% |
| 1-Hexyn-3-ol | Sigma-Aldrich | 105-31-7 | C₆H₁₀O | 98.14 | 90% (technical grade) |
| 1-Hexyn-3-ol | TCI America | 105-31-7 | C₆H₁₀O | 98.14 | >95.0% (GC)[1][2] |
Note: The availability of certified reference materials with detailed Certificates of Analysis (CoA) for this compound is limited. Researchers are advised to request lot-specific CoAs from suppliers for detailed impurity profiles.
Experimental Protocols for Quality Assessment
To ensure the identity and purity of an analytical standard, and to compare its performance with alternatives, a combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like hexynols. The Flame Ionization Detector (FID) provides excellent sensitivity for organic analytes.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to a known volume.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient for small molecules.[3]
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC can be employed for the separation and quantification of alkynol isomers, particularly if they are less volatile or if derivatization is employed to enhance detection.
Methodology:
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water.
-
For example, start with a 30:70 (v/v) mixture of acetonitrile:water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte or its derivative absorbs (e.g., 210 nm for the underivatized alcohol). Derivatization with a chromophore-containing reagent can significantly improve sensitivity.
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
Visualizing the Analytical Workflow
A typical workflow for the analysis and comparison of analytical standards is depicted in the following diagram.
Conclusion
The selection of an appropriate analytical standard is a critical step in ensuring the validity of research and development data. While this compound is a key synthetic intermediate, the availability of certified reference materials may be less extensive than for some of its positional isomers. This guide provides a framework for the comparative evaluation of commercially available standards using robust analytical techniques. Researchers are encouraged to perform in-house verification of any standard using the detailed protocols provided to ensure its suitability for their intended application. By employing a multi-faceted analytical approach, scientists can confidently select and utilize the most appropriate standard, leading to more reliable and reproducible results in their drug discovery and development endeavors.
References
A Comparative Guide to the Purity Assessment of Hex-4-yn-2-ol
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Hex-4-yn-2-ol, a chiral secondary alkynyl alcohol. We present a comparative analysis of common analytical techniques, detailed experimental protocols, and a discussion of alternative compounds, supported by illustrative data.
Introduction to Purity Assessment of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a precursor in drug discovery. Its structure, featuring a secondary alcohol and an internal alkyne, necessitates a multi-faceted approach to purity analysis to identify and quantify potential impurities, including stereoisomers, starting materials, and by-products from its synthesis.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of potential impurities, the desired accuracy, and the available instrumentation. The following table summarizes the key attributes of the most common methods for this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | Quantification based on the integrated signal of specific nuclei. | Measurement of mass-to-charge ratio of ionized molecules. |
| Applicability to this compound | High, due to its volatility. | Moderate; requires derivatization for UV detection or use of a universal detector. Chiral HPLC for enantiomeric purity. | High; provides structural confirmation and quantification without a reference standard of the analyte. | High; provides molecular weight confirmation and fragmentation patterns for impurity identification, often coupled with GC or LC. |
| Strengths | Excellent for volatile impurities, high resolution. | Versatile for a wide range of compounds, including non-volatile impurities. Enantioselective. | Absolute quantification, non-destructive. | High sensitivity and specificity for molecular identification. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require derivatization, which adds complexity. | Lower sensitivity compared to other methods. | Quantification can be challenging without appropriate standards. |
| Typical Purity Determination | Area percent of the main peak in the chromatogram. | Area percent of the main peak; enantiomeric excess (e.e.) for chiral separations. | Ratio of the integral of an analyte proton to that of an internal standard. | Relative abundance of ions (less common for primary purity assessment). |
Hypothetical Purity Data for this compound from Different Suppliers
To illustrate the application of these methods, the following table presents hypothetical purity data for this compound from three different sources, as determined by various analytical techniques.
| Supplier/Grade | Stated Purity (%) | GC-FID Purity (%) | Chiral HPLC (e.e., %) | qNMR Purity (%) | Key Impurity Identified by GC-MS |
| Supplier A | >98 | 98.5 | 99.0 (R) | 98.2 | Hex-3-en-2-ol (Isomer) |
| Supplier B | >99 | 99.2 | 99.5 (S) | 99.1 | Residual synthesis solvent (e.g., Toluene) |
| Research Grade | >99.5 | 99.8 | >99.9 (R) | 99.7 | Unidentified trace impurity at m/z 112 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Objective: To determine the purity of this compound by separating it from volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
-
Data Analysis: Purity is calculated based on the area percent of the this compound peak relative to the total peak area.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Objective: To determine the enantiomeric purity (enantiomeric excess) of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (Note: this compound has a weak chromophore; derivatization with a UV-active group like benzoyl chloride can enhance sensitivity).[1][2]
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis: Enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of this compound using an internal standard.[3][4][5]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration.
-
Data Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal of this compound (e.g., the methine proton at the alcohol center) with the integral of a known proton signal from the internal standard.[6]
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical compound like this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques for Purity Assessment
The diagram below provides a visual comparison of the primary analytical techniques discussed.
References
- 1. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Hex-4-yn-2-ol and Other Chiral Secondary Alcohols for Synthetic Applications
For Immediate Publication
This guide provides a comprehensive comparison of Hex-4-yn-2-ol with other synthetically valuable chiral secondary alcohols, namely 2-Hexanol and 1-Phenylethanol (B42297). Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of their physicochemical properties, spectroscopic data, and reactivity, supported by experimental protocols and data.
Introduction to this compound
This compound is a chiral secondary alcohol that features both a hydroxyl group and a carbon-carbon triple bond. This unique combination of functional groups makes it a versatile building block in organic synthesis, allowing for a wide range of chemical transformations. Its chirality at the C2 position is of significant interest for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. This guide compares this compound to its saturated analog, 2-Hexanol, and the widely used aromatic chiral alcohol, 1-Phenylethanol, to highlight its unique properties and potential applications.
Physicochemical and Spectroscopic Properties
A direct comparison of the key physicochemical and spectroscopic properties of this compound, 2-Hexanol, and 1-Phenylethanol is presented below. These properties are fundamental to understanding the behavior of these molecules in different chemical environments and for their characterization.
Table 1: Physicochemical Properties
| Property | This compound | 2-Hexanol | 1-Phenylethanol |
| Molecular Formula | C₆H₁₀O | C₆H₁₄O | C₈H₁₀O |
| Molecular Weight | 98.14 g/mol [1] | 102.17 g/mol | 122.16 g/mol |
| Boiling Point | Not available | 136 °C | 204 °C |
| Density | Not available | 0.814 g/mL at 20 °C | 1.012 g/mL at 25 °C |
| Refractive Index | Not available | 1.414 at 20 °C | 1.527 at 20 °C |
| Solubility in Water | Not available | Moderately soluble | Insoluble |
Table 2: Spectroscopic Data
| Spectroscopy | This compound | 2-Hexanol | 1-Phenylethanol |
| ¹H NMR (CDCl₃, δ ppm) | ~1.2 (d, 3H), ~1.8 (t, 3H), ~2.2 (m, 2H), ~3.8 (m, 1H), OH signal variable | ~0.9 (t, 3H), ~1.1 (d, 3H), ~1.2-1.5 (m, 6H), ~3.8 (m, 1H), OH signal variable | ~1.5 (d, 3H), ~2.0 (s, 1H, OH), ~4.9 (q, 1H), ~7.2-7.4 (m, 5H)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~3.4, ~22.9, ~33.9, ~61.9, ~78.9, ~80.1[3] | ~14.1, ~22.7, ~23.5, ~27.9, ~38.9, ~67.5[4] | ~25.1, ~70.4, ~125.3, ~127.4, ~128.5, ~145.8[2] |
| IR (cm⁻¹) | ~3300 (br, O-H), ~2970 (C-H), ~2250 (C≡C), ~1050 (C-O) | ~3350 (br, O-H), ~2960 (C-H), ~1120 (C-O)[5] | ~3360 (br, O-H), ~3030 (Ar C-H), ~2970 (C-H), ~1490, 1450 (C=C), ~1080 (C-O) |
| Mass Spec (m/z) | M⁺ not prominent, fragments from loss of CH₃, C₂H₅, and dehydration | M⁺ at 102, prominent peaks at 87 (M-CH₃), 84 (M-H₂O), 45 (C₂H₅O)[6] | M⁺ at 122, prominent peaks at 107 (M-CH₃), 79, 77 (phenyl fragments)[7] |
Comparative Reactivity and Applications
The synthetic utility of a chiral alcohol is defined by its reactivity in key chemical transformations. This section compares the performance of this compound, 2-Hexanol, and 1-Phenylethanol in common reactions for the synthesis of chiral molecules.
Logical Workflow for Chiral Alcohol Selection
The selection of an appropriate chiral alcohol for a synthetic target is a critical decision. The following diagram illustrates a logical workflow for this process, from initial analysis of the target molecule to the final selection of the chiral synthon.
Caption: Workflow for chiral alcohol selection.
Table 3: Comparison of Performance in Key Synthetic Reactions
| Reaction | This compound | 2-Hexanol | 1-Phenylethanol |
| Enzymatic Kinetic Resolution (Acylation) | Feasible, but specific data is limited. | Can be resolved with lipases, but often with moderate enantioselectivity. | Excellent substrate for lipase-catalyzed resolution. High yields (>40%) and enantiomeric excesses (>99% ee) are achievable.[8][9] |
| Oxidation to Ketone | Readily oxidized to hex-4-yn-2-one using standard oxidants (e.g., PCC, Swern). | Oxidized to 2-hexanone. | Easily oxidized to acetophenone. Chemoenzymatic deracemization processes have been developed with high yields (up to 96%) and >99% ee for the remaining alcohol.[10][11] |
| Stereospecificity | The alkyne group offers a site for further stereocontrolled transformations. | The simple alkyl chain offers limited sites for further stereodirected reactions. | The phenyl group can influence the stereochemical outcome of reactions at the chiral center. |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for the replication and adaptation of these procedures in a research setting.
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a general procedure for the lipase-catalyzed acylation of a racemic secondary alcohol, a common method for obtaining enantiomerically enriched alcohols.
Materials:
-
Racemic secondary alcohol (e.g., 1-Phenylethanol)
-
Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the racemic alcohol (1.0 equiv.) in the anhydrous solvent, add the acyl donor (2.0-3.0 equiv.).
-
Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-42 °C).[8]
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography on silica (B1680970) gel.
Expected Outcome for 1-Phenylethanol: Following this procedure, (S)-1-phenylethanol can be obtained with high enantiomeric excess (>99%) at approximately 40-45% yield, with the corresponding (R)-acetate being the other major product.[9]
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone
This protocol outlines a standard procedure for the oxidation of a secondary alcohol to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Secondary alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
Dissolve the secondary alcohol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 equiv.) to the solution in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of a non-polar solvent like diethyl ether and filter the mixture through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purify the ketone by column chromatography or distillation if necessary.
Conclusion
This compound presents itself as a valuable chiral building block due to the presence of both a stereocenter and a reactive alkyne moiety. While it undergoes typical reactions of secondary alcohols, such as oxidation, its true potential lies in subsequent transformations of the triple bond. In comparison, 2-Hexanol serves as a simpler, saturated chiral alcohol, useful when a linear alkyl chain is desired. 1-Phenylethanol is a well-studied and highly versatile chiral alcohol, particularly amenable to enzymatic resolution, making it an excellent choice for obtaining high enantiopurity. The choice between these chiral alcohols will ultimately depend on the specific synthetic strategy and the desired functionality in the target molecule. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]
- 4. 2-HEXANOL(626-93-7) 13C NMR [m.chemicalbook.com]
- 5. 2-HEXANOL(626-93-7) IR Spectrum [chemicalbook.com]
- 6. Solved 2. The following is a mass spectrum for 2-hexanol. | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of Hex-4-yn-2-ol and Hex-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Hex-4-yn-2-ol and Hex-4-en-2-ol. The presence of a carbon-carbon triple bond in this compound versus a double bond in Hex-4-en-2-ol, coupled with a hydroxyl group at the C-2 position, imparts distinct chemical properties to these molecules. Understanding these differences is crucial for their application in organic synthesis and drug development.
Executive Summary
The primary difference in reactivity between this compound and Hex-4-en-2-ol stems from the electronic and structural properties of the alkyne and alkene functional groups. Alkynes, with two π-bonds, are generally more electron-rich than alkenes, which have one π-bond. However, the sp-hybridized carbons of the alkyne in this compound are more electronegative than the sp²-hybridized carbons of the alkene in Hex-4-en-2-ol. This leads to several key differences in their reactivity profiles:
-
Electrophilic Addition: Hex-4-en-2-ol is generally more reactive towards electrophilic addition than this compound. This is because the formation of a vinyl carbocation intermediate from the alkyne is less stable than the alkyl carbocation intermediate from the alkene.
-
Nucleophilic Addition: this compound is more susceptible to nucleophilic attack than Hex-4-en-2-ol due to the greater electrophilic character of its sp-hybridized carbons.
-
Oxidation: Both molecules can be oxidized, but the products and reaction conditions often differ. Alkynes can be cleaved to form carboxylic acids under strong oxidizing conditions, while alkenes can be dihydroxylated or cleaved depending on the reagents.
-
Reduction (Hydrogenation): Both compounds can be reduced to the corresponding saturated alcohol, Hexan-2-ol. However, the hydrogenation of this compound can be selectively controlled to yield either the cis-alkene (Hex-4-en-2-ol) or the trans-alkene, or be fully reduced to the alkane.
-
Acidity: The terminal alkyne proton in a related compound like Hex-1-yn-2-ol would be significantly more acidic than any of the protons on the double bond of Hex-4-en-2-ol. While this compound is an internal alkyne and lacks this acidic proton, the principle highlights a key reactivity difference in terminal alkynes versus alkenes.
Data Presentation
The following tables summarize illustrative quantitative data for key reactions, highlighting the expected differences in reactivity. Note: The following data is representative and intended for comparative purposes. Actual experimental values may vary.
Table 1: Illustrative Relative Reaction Rates
| Reaction Type | Reagent | This compound (Relative Rate) | Hex-4-en-2-ol (Relative Rate) |
| Electrophilic Bromination | Br₂ in CCl₄ | 1 | ~100-1000 |
| Catalytic Hydrogenation | H₂/Pd-C | >1 (for first H₂ addition) | 1 |
| Oxidation | Cold, dilute KMnO₄ | Slower reaction/different products | Faster dihydroxylation |
| Acid-Catalyzed Hydration | H₃O⁺ | Slower | Faster |
Table 2: Illustrative Product Distribution in Oxidation with Hot, Acidic KMnO₄
| Starting Material | Major Products | Illustrative Yield (%) |
| This compound | Acetic Acid, Butanoic Acid | ~40% each |
| Hex-4-en-2-ol | Acetic Acid, Butanoic Acid | ~45% each |
Key Experiments and Protocols
Catalytic Hydrogenation
This experiment compares the rate of hydrogen uptake by this compound and Hex-4-en-2-ol.
Experimental Protocol:
-
Preparation: A solution of the unsaturated alcohol (this compound or Hex-4-en-2-ol, 0.1 M) in ethanol (B145695) is prepared. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
Reaction Setup: The reaction is carried out in a Parr hydrogenator or a similar apparatus that allows for the monitoring of hydrogen gas uptake at a constant pressure (e.g., 3 atm).
-
Execution: The reaction mixture is subjected to hydrogenation at room temperature with vigorous stirring. The volume of hydrogen consumed is recorded over time.
-
Analysis: The initial rate of reaction is determined from the slope of the plot of hydrogen consumed versus time. For this compound, the reaction can be monitored by GC-MS to observe the intermediate formation of Hex-4-en-2-ol.
Catalytic Hydrogenation Experimental Workflow.
Electrophilic Bromination
This experiment compares the rate of bromine consumption by the two unsaturated alcohols.
Experimental Protocol:
-
Preparation: Prepare equimolar solutions (e.g., 0.05 M) of this compound, Hex-4-en-2-ol, and bromine in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Reaction: In a cuvette for a UV-Vis spectrophotometer, mix the solution of the unsaturated alcohol with the bromine solution.
-
Monitoring: Immediately begin monitoring the absorbance of the bromine at its λ_max (around 520 nm) over time. The disappearance of the bromine color corresponds to its consumption in the reaction.
-
Analysis: The rate of reaction can be determined by analyzing the change in absorbance over time. A faster decrease in absorbance indicates a higher reaction rate.
Electrophilic Bromination Pathway.
Oxidation with Potassium Permanganate (B83412)
This experiment demonstrates the different oxidation products obtained from this compound and Hex-4-en-2-ol.
Experimental Protocol:
-
Reaction Setup (Cold, Dilute): Dissolve the unsaturated alcohol in a suitable solvent (e.g., acetone (B3395972) or a water/t-butanol mixture). Cool the solution in an ice bath. Slowly add a cold, dilute aqueous solution of potassium permanganate (KMnO₄) with vigorous stirring.
-
Reaction Setup (Hot, Acidic): Dissolve the unsaturated alcohol in a mixture of water and a small amount of sulfuric acid. Heat the solution to reflux. Slowly add an aqueous solution of KMnO₄.
-
Workup: After the reaction is complete (indicated by the persistence of the purple permanganate color or disappearance of the starting material by TLC), the reaction is quenched (e.g., with sodium bisulfite). The manganese dioxide precipitate is filtered off.
-
Product Analysis: The organic products are extracted, dried, and analyzed by techniques such as GC-MS and NMR to identify the structures and determine the product distribution.[1]
Oxidation Pathways with KMnO₄.
Conclusion
The reactivity of this compound and Hex-4-en-2-ol is dictated by the fundamental differences between alkynes and alkenes. While Hex-4-en-2-ol is more reactive towards electrophiles, this compound offers unique synthetic possibilities through reactions at the more electrophilic sp-hybridized carbons and controlled reduction to stereoisomeric alkenes. The presence of the hydroxyl group can also influence the regioselectivity of certain reactions. A thorough understanding of these comparative reactivities is essential for the strategic design of synthetic routes in drug development and other areas of chemical research.
References
A Spectroscopic Showdown: Unmasking the Isomers of Hex-4-yn-2-ol
A detailed comparative analysis of the spectroscopic signatures of Hex-4-yn-2-ol and its structural isomers, providing researchers, scientists, and drug development professionals with key data for identification and characterization.
In the intricate world of chemical synthesis and analysis, the precise identification of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the cornerstones of this endeavor, providing a unique fingerprint for every compound. This guide presents a comprehensive spectroscopic comparison of this compound and its selected isomers, offering a clear and objective overview of their distinguishing spectral features. The data presented herein is crucial for researchers engaged in the synthesis, purification, and characterization of these and similar molecules.
Isomeric Landscape
The isomers under comparison in this guide are this compound, (E)-Hex-4-en-2-ol, and (Z)-Hex-4-en-2-ol. While all share the same molecular formula (C₆H₁₀O for the alkyne and C₆H₁₂O for the alkenes), their structural arrangements give rise to distinct spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the compared isomers. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H1 (CH₃) | 1.78 | t | 2.4 |
| H2 (CH₃) | 1.25 | d | 6.3 | |
| H3 (CH₂) | 2.27 | qd | 6.3, 2.4 | |
| H4 (CH) | 3.85 | m | ||
| OH | 1.95 | s (broad) | ||
| (E)-Hex-4-en-2-ol | H1 (CH₃) | 1.68 | dd | 6.4, 1.5 |
| H2 (CH₃) | 1.20 | d | 6.2 | |
| H3 (CH₂) | 2.20 | m | ||
| H4 (CH=) | 5.55 | m | ||
| H5 (CH=) | 5.55 | m | ||
| H6 (CH) | 3.78 | m | ||
| OH | 1.60 | s (broad) | ||
| (Z)-Hex-4-en-2-ol | H1 (CH₃) | 1.65 | dd | 6.8, 1.8 |
| H2 (CH₃) | 1.22 | d | 6.2 | |
| H3 (CH₂) | 2.30 | m | ||
| H4 (CH=) | 5.45 | m | ||
| H5 (CH=) | 5.45 | m | ||
| H6 (CH) | 3.80 | m | ||
| OH | 1.70 | s (broad) |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C1 (CH₃) | 3.5 |
| C2 (CH₃) | 23.4 | |
| C3 (CH₂) | 29.8 | |
| C4 (C≡) | 78.9 | |
| C5 (≡C) | 79.9 | |
| C6 (CH) | 67.2 | |
| (E)-Hex-4-en-2-ol | C1 (CH₃) | 17.8 |
| C2 (CH₃) | 23.5 | |
| C3 (CH₂) | 41.6 | |
| C4 (=CH) | 125.8 | |
| C5 (=CH) | 130.2 | |
| C6 (CH) | 67.8 | |
| (Z)-Hex-4-en-2-ol | C1 (CH₃) | 12.9 |
| C2 (CH₃) | 23.6 | |
| C3 (CH₂) | 35.8 | |
| C4 (=CH) | 124.5 | |
| C5 (=CH) | 129.0 | |
| C6 (CH) | 67.5 |
IR Spectral Data
Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C≡C/C=C Stretch | C-O Stretch |
| This compound | 3350 (broad) | 2970, 2930, 2870 | 2250 (weak) | 1120 |
| (E)-Hex-4-en-2-ol | 3350 (broad) | 2960, 2920, 2860 | 1670 (weak) | 1130 |
| (Z)-Hex-4-en-2-ol | 3360 (broad) | 2965, 2925, 2865 | 1660 (weak) | 1125 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid alcohol (approximately 0.1 mL) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer.
-
A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (typically 64 to 256) are required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid alcohol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded first.
-
The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Concluding Remarks
The spectroscopic data presented in this guide highlights the power of NMR and IR spectroscopy in distinguishing between closely related isomers. The unique chemical environments of the protons and carbons in each isomer, as well as the characteristic vibrational frequencies of their functional groups, provide a robust basis for their unambiguous identification. This information is invaluable for ensuring the purity and confirming the identity of these compounds in research and development settings.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
Biological Activity of Hex-4-yn-2-ol Derivatives: A Comparative Guide
While direct experimental data on Hex-4-yn-2-ol derivatives is absent from the reviewed literature, the broader class of alkynyl-containing compounds has demonstrated a wide spectrum of biological activities. These include potential applications in oncology, infectious diseases, and neurology. This guide will explore these activities by examining related structures and discussing the experimental approaches used to evaluate them.
Potential Anticancer Activity
Alkynyl-containing natural products have been identified as possessing potent anti-cancer activity. For instance, falcarinol (B191228) and stipudiol, both alkynol natural products, have been shown to target aldehyde dehydrogenase 2 (ALDH2) in cancer cells. Inhibition of ALDH2 impairs the detoxification of reactive aldehydes and disrupts the oxidative stress response, which are critical for cancer cell viability.
Derivatives of other small molecules with hydroxyl and unsaturated functionalities have also been extensively studied for their anticancer properties. For example, various 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These compounds have been shown to induce apoptosis and perturb the cell cycle.
A hypothetical workflow for screening this compound derivatives for anticancer activity is presented below.
Caption: A general workflow for the synthesis and evaluation of potential anticancer activity of novel compounds.
Potential Antimicrobial Activity
The antimicrobial properties of various alcohol derivatives have been well-documented. Long-chain fatty alcohols, for instance, exhibit antibacterial activity that is dependent on the length of their aliphatic chain. C6-aroma compounds derived from green leaves, which include both alcohols and aldehydes, have also demonstrated potent bacteriostatic effects against both Gram-negative and Gram-positive bacteria.
Given these findings, it is plausible that this compound derivatives could exhibit antimicrobial properties. Evaluation of these potential activities would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.
Experimental Protocols
While specific protocols for this compound derivatives are unavailable, the following are generalized methodologies commonly used to assess the biological activities discussed.
Anticancer Activity Assays
-
MTT Assay for Cytotoxicity:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Cells are treated with the test compounds for a defined period.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Antimicrobial Activity Assays
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways
Without experimental data, it is not possible to delineate the specific signaling pathways that might be modulated by this compound derivatives. However, based on the activities of related compounds, potential targets could be involved in cell cycle regulation, apoptosis, and cellular stress responses. For example, if these derivatives exhibit anticancer activity, they might influence pathways regulated by proteins such as p53, caspases, or kinases involved in cell proliferation.
A generalized representation of a signaling pathway that could be investigated is provided below.
Caption: A simplified, hypothetical signaling cascade that could be initiated by a bioactive compound.
Computational Analysis of Hex-4-yn-2-ol: A Comparative Guide to Theoretical Methods
Abstract
This guide provides a comparative overview of computational methods applicable to the study of Hex-4-yn-2-ol. Due to a lack of existing specific computational studies on this molecule, this document serves as a theoretical framework for researchers and drug development professionals. It outlines potential research avenues, compares the performance of various computational approaches for predicting molecular properties, and provides standardized protocols for hypothetical studies. The objective is to equip researchers with the necessary information to initiate and conduct robust computational investigations on this compound and similar alkynol compounds.
Introduction
This compound is a chiral secondary alcohol containing a carbon-carbon triple bond. Its structure suggests potential for interesting reactivity and stereochemistry, making it a candidate for further investigation in synthetic chemistry and materials science. Computational chemistry offers a powerful, non-destructive means to explore the molecular properties, reactivity, and spectroscopic signatures of such molecules.[1][2] This guide presents a hypothetical computational study of this compound, comparing various theoretical methods to predict its properties. While direct computational literature on this compound is not currently available, the principles and methods discussed are well-established in the field of computational chemistry.
Hypothetical Research Objectives for a Computational Study of this compound
A computational study of this compound could address several key research questions:
-
Conformational Analysis: Identification of the most stable conformers and the energy barriers between them.
-
Spectroscopic Prediction: Calculation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
-
Electronic Properties: Determination of the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment to understand reactivity.
-
Reaction Mechanisms: Investigation of potential reaction pathways, such as oxidation, reduction, or addition reactions involving the alkyne or alcohol functional groups.
Comparison of Computational Methods
The choice of computational method is critical for obtaining accurate and reliable results. This section compares several common quantum chemical methods that could be applied to the study of this compound. The comparison focuses on their accuracy for predicting different molecular properties and their computational cost.
| Method | Abbreviation | Strengths | Weaknesses | Applicability to this compound |
| Density Functional Theory (DFT) | DFT | Good balance of accuracy and computational cost.[1] | Accuracy depends on the choice of functional. Some functionals may not accurately describe dispersion interactions. | Excellent for geometry optimization, vibrational frequency calculations, and electronic property analysis. |
| - B3LYP Functional | B3LYP | Widely used and well-benchmarked for a variety of systems. | May underestimate reaction barriers. | A good starting point for most calculations on this compound. |
| - M06-2X Functional | M06-2X | Generally provides better accuracy for main-group thermochemistry and barrier heights.[3] | More computationally expensive than B3LYP. | Recommended for more accurate energy calculations and reaction mechanism studies. |
| Møller–Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation effects, leading to higher accuracy for non-covalent interactions than many DFT functionals. | More computationally demanding than DFT. | Suitable for high-accuracy single-point energy calculations on optimized geometries and for studying intermolecular interactions. |
| Coupled Cluster with Single, Double, and perturbative Triple excitations | CCSD(T) | Considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules. | Very high computational cost, limiting its use to small molecules or for benchmarking purposes. | Impractical for full geometry optimization of this compound, but could be used for single-point energy calculations on key stationary points. |
Hypothetical Experimental Protocols
This section outlines the methodology for a hypothetical computational study of this compound.
Software
All calculations could be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Conformational Search
-
An initial conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
The resulting unique conformers should then be optimized at a higher level of theory, for example, B3LYP/6-31G(d).
-
Vibrational frequency calculations at the same level of theory should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).
Geometry Optimization and Frequency Calculations
-
The lowest energy conformer identified from the conformational search should be re-optimized at higher levels of theory (e.g., M06-2X/6-311+G(d,p) and MP2/6-311+G(d,p)).
-
Vibrational frequencies should be calculated at each level of theory to obtain theoretical IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.
NMR Chemical Shift Calculations
-
NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Calculations should be performed at a reliable level of theory, such as B3LYP/6-311+G(d,p), on the optimized geometry.
-
Calculated chemical shifts are typically referenced to a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Reaction Mechanism Study
-
For a hypothetical reaction, the structures of reactants, products, and any intermediates should be optimized.
-
Transition state structures connecting these stationary points should be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.
-
A vibrational frequency calculation must be performed on the transition state structure to confirm it is a true first-order saddle point (one imaginary frequency).
-
The intrinsic reaction coordinate (IRC) should be calculated to verify that the transition state connects the desired reactant and product.
Visualizations
Workflow for a Computational Study
Caption: Workflow for a computational study of this compound.
Hypothetical Reaction Pathway: Base-Catalyzed Isomerization
Caption: Hypothetical base-catalyzed isomerization of this compound.
Conclusion
While there is a notable absence of specific computational studies on this compound in the current literature, this guide provides a comprehensive framework for initiating such research. By leveraging established computational methods like DFT and MP2, researchers can gain valuable insights into the structural, spectroscopic, and reactive properties of this molecule. The comparative data and standardized protocols presented herein are intended to facilitate the design of robust computational studies, ultimately contributing to a deeper understanding of this compound and related compounds.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of Hex-4-yn-2-ol Derivatives
X-ray crystallography stands as the gold standard for determining the absolute configuration of molecules, offering unambiguous and highly accurate three-dimensional structural parameters.[1] This level of detail is crucial for rational drug design and structure-based functional studies.[1] The journey from a synthesized compound to a refined crystal structure, however, is a multi-step process that requires careful execution and data analysis.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is often complemented by other analytical techniques. The table below offers a comparison of common methods used in structural analysis.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions. | Single, well-ordered crystal of sufficient size and quality. | Low to medium. | Unambiguous determination of absolute structure. | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry, dynamic processes in solution. | Soluble sample in a suitable deuterated solvent. | High. | Provides information about the structure and dynamics in solution. | Structure is inferred from spectral data, which can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Small amount of sample, can be in solid, liquid, or gas phase. | High. | High sensitivity, provides information on molecular formula. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas sample. | High. | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Workflow for X-ray Crystallographic Analysis
The process of determining a crystal structure can be broken down into several key stages, from obtaining the compound of interest to the final structural refinement.
References
Comparative Guide to the Kinetic Studies of Reactions Involving Hex-4-yn-2-ol and Related Alkynols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving Hex-4-yn-2-ol and structurally similar C6 alkynols. Due to a lack of extensive kinetic data directly for this compound in the reviewed literature, this guide focuses on the well-documented reactions of its isomers and other related alkynols to infer and compare potential reaction behaviors. The primary focus is on catalytic hydrogenation, a crucial reaction for this class of compounds, with additional context on other potential transformations such as oxidation.
Introduction to the Reactivity of this compound
This compound is a secondary alcohol containing an internal alkyne functional group. This structure allows for a variety of chemical transformations, making it a potentially valuable building block in organic synthesis and drug development. The primary sites of reactivity are the triple bond and the hydroxyl group. The alkyne can undergo reactions such as hydrogenation, hydration, and other electrophilic additions, while the alcohol functionality allows for oxidation, esterification, and etherification. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing process conditions, and developing efficient synthetic routes.
Catalytic Hydrogenation of C6 Alkynols: A Comparative Kinetic Analysis
Comparison of Catalysts in the Hydrogenation of 3-Hexyn-1-ol (B147329)
A study on the selective hydrogenation of 3-hexyn-1-ol provides a useful comparison of different palladium-based catalysts. The kinetic data highlights the influence of the catalyst support and modifiers on the reaction rate and selectivity towards the corresponding cis-alkene, (Z)-hex-3-en-1-ol.
| Catalyst | Substrate | Initial Rate (mol/s) | Selectivity to Alkene (%) | Reaction Conditions | Reference |
| Lindlar (Pd/CaCO₃) | 3-Hexyn-1-ol | 4.4 x 10⁻⁶ | ~95 | 308 K, 0.3 MPa H₂, Stirred Tank Reactor | [1] |
| BASF LF200 | 3-Hexyn-1-ol | Not Reported | Not Reported | 308 K, 0.3 MPa H₂, Stirred Tank Reactor | [1] |
| Pd/ZnO | 2-Hexyn-1-ol | Not Reported | 97.2 (cis-alkenol) | 40 °C, 0.1 MPa H₂, Ethanol (B145695) | [2] |
| PdAg-HEC/ZnO | 2-Hexyn-1-ol | Not Reported | 97.2 (cis-alkenol) | 40 °C, 0.1 MPa H₂, Ethanol | [2] |
Key Observations:
-
The Lindlar catalyst, a palladium catalyst poisoned with lead on a calcium carbonate support, is a classic choice for the selective hydrogenation of alkynes to cis-alkenes. The kinetic data for 3-hexyn-1-ol hydrogenation demonstrates its effectiveness.
-
The use of bimetallic catalysts, such as PdAg supported on ZnO and modified with 2-hydroxyethyl cellulose (B213188) (HEC), can also achieve high selectivity for the cis-alkenol product in the hydrogenation of 2-hexyn-1-ol.[2]
Experimental Protocol: Catalytic Hydrogenation of 2-Hexyn-1-ol[2]
This protocol details the procedure for the liquid-phase hydrogenation of 2-hexyn-1-ol, which can be adapted for studying the kinetics of this compound.
Materials:
-
2-Hexyn-1-ol
-
Ethanol (solvent)
-
PdAg-HEC/ZnO catalyst (or other catalyst of choice)
-
Hydrogen gas (high purity)
-
Thermostated glass reactor equipped with a magnetic stirrer
-
Gas chromatography (GC) apparatus for reaction monitoring
Procedure:
-
The thermostated glass reactor is charged with 25 mL of ethanol and 0.05 g of the catalyst.
-
The catalyst is reduced in situ by bubbling hydrogen gas through the suspension for 30 minutes at the desired reaction temperature (e.g., 40 °C) with intensive stirring (600-700 rpm).
-
After catalyst reduction, 2.23 mmol of 2-hexyn-1-ol is added to the reactor.
-
The reaction is carried out at a constant hydrogen pressure (e.g., 0.1 MPa) and temperature.
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography to determine the concentrations of the reactant, intermediate alkene, and final alkane.
-
Kinetic parameters such as the initial reaction rate can be determined from the change in substrate concentration over time.
Visualizing the Hydrogenation Pathway
The catalytic hydrogenation of an alkyne to an alkane proceeds in a stepwise manner, with the alkene as a key intermediate. Understanding the relative rates of these two steps is crucial for achieving high selectivity for the desired alkene.
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Oxidation of this compound: A Potential Transformation
The secondary alcohol group in this compound can be oxidized to a ketone, yielding Hex-4-yn-2-one. While specific kinetic studies for this reaction on this compound are not detailed in the searched literature, the oxidation of secondary alcohols is a well-established transformation.
A qualitative study mentions that Hex-4-en-2-ol undergoes oxidation with Pyridinium chlorochromate (PCC) to form Hex-4-en-2-one.[3] This suggests that a similar oxidation of this compound would be feasible. The rate of this reaction would be influenced by the choice of oxidizing agent, temperature, and solvent.
Experimental Workflow for Oxidation Studies
A general workflow for studying the kinetics of the oxidation of this compound can be proposed based on standard laboratory procedures.
Caption: General experimental workflow for studying the kinetics of this compound oxidation.
Conclusion and Future Directions
This guide provides a comparative overview of the kinetic studies relevant to the reactions of this compound, with a primary focus on catalytic hydrogenation based on data from its isomers and other C6 alkynols. The provided experimental protocols and visualizations serve as a foundation for researchers to design and conduct their own kinetic investigations on this specific molecule.
Future research should focus on obtaining direct kinetic data for the reactions of this compound, including hydrogenation with a variety of catalysts, oxidation under different conditions, and other potential transformations such as cyclization or coupling reactions. Such studies will be invaluable for unlocking the full synthetic potential of this versatile building block.
References
A Comparative Guide to Isotopic Labeling of Hex-4-yn-2-ol for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for Hex-4-yn-2-ol, a versatile alkynol used in various research applications, including bioconjugation via "click" chemistry and as a building block in chemical synthesis. We will explore the synthesis and performance of Deuterium (B1214612) (²H) and Carbon-13 (¹³C) labeled this compound and compare it with unlabeled counterparts and alternative labeled alkynols, namely But-3-yn-2-ol and Pent-4-yn-2-ol. This guide will provide objective comparisons supported by experimental data and detailed protocols to aid researchers in selecting the optimal labeled compound for their specific needs.
Introduction to Isotopic Labeling
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. This subtle change in mass allows the molecule to be tracked or quantified in complex biological or chemical systems without significantly altering its chemical properties. Stable isotopes such as Deuterium (²H) and Carbon-13 (¹³C) are commonly used in applications like metabolic tracing, mechanistic studies, and as internal standards in mass spectrometry-based quantification.[1]
Isotopic Labeling of this compound: A Comparative Overview
This compound can be isotopically labeled at various positions to suit different experimental requirements. The two most common and practical labeling strategies involve the introduction of deuterium at the terminal alkyne position or carbon-13 at the alcohol-bearing carbon.
| Labeling Strategy | Isotope | Position of Label | Common Applications | Key Advantages | Potential Considerations |
| Deuterium Labeling | ²H (D) | C-5 (Terminal Alkyne) | Internal Standard (LC-MS), Mechanistic Studies | Relatively inexpensive, Straightforward synthesis | Potential for isotope effects in chromatography and metabolism |
| Carbon-13 Labeling | ¹³C | C-2 (Alcohol Carbon) | Internal Standard (LC-MS), Metabolic Tracing | Minimal isotope effects, Stable label | More complex and expensive synthesis |
Performance Comparison: Labeled this compound vs. Alternatives
The choice of an internal standard is critical for accurate quantification in mass spectrometry. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[2][3] While a stable isotope-labeled version of the analyte is often the best choice, structurally similar compounds can also be used.
Here, we compare the expected performance of isotopically labeled this compound with labeled But-3-yn-2-ol and Pent-4-yn-2-ol when used as internal standards for the quantification of unlabeled this compound.
| Labeled Internal Standard | Isotopic Label | Expected Chromatographic Co-elution with this compound | Potential for Differential Matrix Effects | Rationale |
| This compound-d₁ | Deuterium | High | Low | Identical chemical structure, minimal isotope effect on retention time expected. |
| This compound-¹³C₁ | Carbon-13 | Very High | Very Low | Identical chemical structure, negligible isotope effect on retention time. |
| But-3-yn-2-ol-d₁ | Deuterium | Moderate | Moderate | Shorter carbon chain will likely lead to a slightly earlier elution time. |
| Pent-4-yn-2-ol-d₁ | Deuterium | High | Low to Moderate | Similar chain length to this compound, but the position of the methyl group may slightly alter retention. |
Note: The data in the table is based on general chromatographic principles. Actual performance may vary depending on the specific LC-MS conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound-d₁ (Deuterium Labeling)
This protocol describes a base-catalyzed H/D exchange at the terminal alkyne position.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 mmol) in a round-bottom flask, add D₂O (5 mL).
-
Add a catalytic amount of NaOD in D₂O solution (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound-d₁.
-
Confirm the isotopic incorporation and purity by ¹H NMR and mass spectrometry.
Protocol 2: Synthesis of this compound-¹³C₁ (Carbon-13 Labeling)
This protocol utilizes a Grignard reaction with ¹³C-labeled carbon dioxide.
Materials:
-
1-Bromobut-2-yne
-
Magnesium turnings
-
Anhydrous diethyl ether
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Aqueous solution of hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Schlenk line or inert atmosphere setup
Procedure:
-
Preparation of But-2-ynylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 mmol). Add a solution of 1-bromobut-2-yne (1 mmol) in anhydrous diethyl ether (10 mL) dropwise. Stir the mixture until the magnesium is consumed.
-
Carboxylation with ¹³CO₂: Cool the Grignard reagent to -78°C (dry ice/acetone bath). Bubble ¹³CO₂ gas through the solution for 1 hour.
-
Formation of the alcohol: Slowly add a solution of methylmagnesium bromide (1.2 mmol) in diethyl ether to the reaction mixture at -78°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound-¹³C₁.
-
Confirm the isotopic incorporation and purity by ¹³C NMR and mass spectrometry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of isotopically labeled this compound.
Caption: Workflow for the synthesis of this compound-d₁.
Caption: Workflow for the synthesis of this compound-¹³C₁.
Conclusion
The choice between deuterium and carbon-13 labeling of this compound depends on the specific application and available resources. Deuterium labeling offers a cost-effective and synthetically simpler route, making it a good choice for applications where minor isotope effects are tolerable. Carbon-13 labeling, while more demanding to synthesize, provides a more robust internal standard with minimal risk of chromatographic shifts or differential metabolic effects. For researchers requiring the highest level of accuracy in quantitative mass spectrometry or conducting sensitive metabolic tracing studies, ¹³C-labeled this compound is the superior choice. When considering alternative alkynols, the structural similarity to the analyte is paramount to ensure comparable analytical behavior. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision and successfully implement isotopic labeling of this compound in their studies.
References
A Comparative Analysis of Catalysts for the Synthesis of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propargylic alcohols, such as Hex-4-yn-2-ol, is a critical transformation in organic synthesis, providing key intermediates for the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, primarily through the propargylation of acetaldehyde (B116499) with propyne (B1212725) or its equivalents. The performance of catalysts based on Ruthenium, Copper, Zinc, and Titanium is evaluated, with supporting experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems in the propargylation of aldehydes, which is the key step in the synthesis of this compound. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is collated from various sources, and reaction conditions may vary.
| Catalyst System | Aldehyde Substrate | Alkyne Source/Propargylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ruthenium-based | ||||||||
| [Ru(cod)Cl₂]n/PTA | Benzyl alcohol | Aniline (Borrowing Hydrogen) | Toluene (B28343) | 55 | 15 | 82 (Conversion) | N/A | [1] |
| Copper-based | ||||||||
| CuBr₂/Mn | Benzaldehyde | Propargyl bromide | Not Specified | Not Specified | Not Specified | 16 (without CuBr₂), up to 95 (with CuBr₂) | N/A | [2] |
| Cu(II) isobutyrate/MeO-BIBOP | Aromatic aldehydes | Pinacol propargylboronate | Not Specified | 20 | 0.5-1 | 77-99 | 97-99 | [3] |
| Zinc-based | ||||||||
| Et₂Zn (catalytic) | Aromatic & Aliphatic Aldehydes/Ketones | Pinacol propargylboronate | Not Specified | 20 | 0.5-1 | High | N/A | [3] |
| Zn-ProPhenol | Aromatic & Aliphatic Aldehydes | Zinc alkynylides | Not Specified | Not Specified | Not Specified | High | High | [4] |
| Titanium-based | ||||||||
| [Cp₂TiCl₂]/3DPAFIPN (photoredox) | Aromatic & Aliphatic Aldehydes | Propargyl bromide | THF | Room Temp | 12 | Good to Moderate | N/A | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on literature reports and may require optimization for specific laboratory conditions.
Titanium-Catalyzed Photoredox Propargylation of Acetaldehyde[5][6][7]
This protocol describes a general method for the propargylation of aldehydes using a titanium catalyst in a photoredox system.
Materials:
-
[Cp₂TiCl₂] (Titanocene dichloride)
-
2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN) (photocatalyst)
-
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch's ester)
-
Acetaldehyde
-
Propargyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and photoredox reaction setup with a 456 nm LED lamp
Procedure:
-
To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add [Cp₂TiCl₂] (10 mol%), 3DPAFIPN (5 mol%), and Hantzsch's ester (2 equivalents) under an argon atmosphere.
-
Add anhydrous THF (to achieve a 0.05 M concentration of the aldehyde).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure anaerobic conditions.
-
Add acetaldehyde (1 equivalent) and propargyl bromide (3 equivalents) to the reaction mixture under argon.
-
Irradiate the stirred reaction mixture with a 40W 456 nm LED lamp at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Copper-Catalyzed, Manganese-Mediated Propargylation of Acetaldehyde[2]
This protocol outlines a method for the propargylation of aldehydes using a copper catalyst with manganese as a mediator.
Materials:
-
Copper(II) bromide (CuBr₂)
-
Manganese powder (Mn)
-
Acetaldehyde
-
Propargyl bromide
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard inert atmosphere reaction setup
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add manganese powder.
-
Add a solution of CuBr₂ (catalytic amount) in the chosen anhydrous solvent.
-
To the stirred suspension, add acetaldehyde (1 equivalent) followed by the dropwise addition of propargyl bromide (1.2-1.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Zinc-ProPhenol Catalyzed Asymmetric Addition of Propyne to Acetaldehyde[4]
This protocol is a general method for the enantioselective addition of terminal alkynes to aldehydes using a chiral ProPhenol-Zinc catalyst.
Materials:
-
ProPhenol ligand
-
Dimethylzinc (B1204448) (in a suitable solvent like toluene)
-
Propyne (or a suitable source)
-
Acetaldehyde
-
Anhydrous toluene and THF
-
Standard anhydrous and anaerobic reaction setup
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the ProPhenol ligand (e.g., 10 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C and add dimethylzinc solution dropwise. Stir for 30 minutes at this temperature.
-
Introduce propyne gas into the solution or add a suitable propyne equivalent. Stir for another 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of acetaldehyde (1 equivalent) in anhydrous toluene.
-
Stir the reaction at this temperature until completion, as monitored by TLC.
-
Carefully quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic synthesis of this compound.
Caption: A generalized workflow for the catalytic synthesis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a catalytic cycle for the propargylation of an aldehyde.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox Propargylation of Aldehydes Catalytic in Titanium [cris.unibo.it]
A Comparative Benchmarking of Synthetic Routes to Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propargylic alcohols, such as Hex-4-yn-2-ol, is a cornerstone in the development of complex molecular architectures for pharmaceuticals and advanced materials. The chirality and versatile reactivity of the propargyl alcohol moiety make it a valuable synthon. This guide provides an objective comparison of two prominent synthetic routes to this compound: the traditional Grignard reaction and a modern zinc-catalyzed asymmetric alkynylation. We will delve into detailed experimental protocols, present comparative performance data, and visualize the synthetic workflows.
At a Glance: Comparing Synthetic Routes
| Parameter | Route 1: Grignard Synthesis | Route 2: Catalytic Asymmetric Alkynylation |
| Reaction Type | Nucleophilic addition of an organometallic reagent to a carbonyl. | Catalytic enantioselective nucleophilic addition. |
| Key Reagents | Propyne (B1212725), Ethylmagnesium bromide, Acetaldehyde (B116499). | Propyne, Diethylzinc (B1219324), Chiral Ligand (e.g., (S)-ProPhenol), Acetaldehyde. |
| Typical Yield | 60-80% | 85-95% |
| Purity (pre-purification) | Moderate to high, with potential for side products. | High, with good chemoselectivity. |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature. | -20 °C to 0 °C. |
| Stereoselectivity | Produces a racemic mixture. | High enantioselectivity (typically >90% ee). |
| Cost of Reagents | Generally lower cost for basic reagents. | Higher cost due to the chiral ligand and specialized reagents. |
| Operational Complexity | Requires strict anhydrous conditions; Grignard reagent is moisture-sensitive. | Requires inert atmosphere and careful handling of air-sensitive reagents. |
| Scalability | Well-established for large-scale synthesis. | Potentially more challenging to scale up due to catalyst cost and sensitivity. |
Visualizing the Synthetic Pathways
Route 1: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Route 2: Catalytic Asymmetric Alkynylation Workflow
Caption: Workflow for the catalytic asymmetric synthesis of this compound.
Experimental Protocols
Route 1: Grignard Synthesis of this compound
This protocol describes a standard Grignard reaction to produce a racemic mixture of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Propyne (gas or condensed)
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of Propynylmagnesium Bromide
-
Initiation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.
-
Formation of Ethylmagnesium Bromide: In the dropping funnel, add a solution of 1-bromopropane (1.1 eq) in anhydrous THF. Add a small portion to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle reflux is observed. The remaining 1-bromopropane solution is then added dropwise at a rate to maintain a gentle reflux.
-
Formation of Propynylmagnesium Bromide: Cool the solution of ethylmagnesium bromide to 0 °C. Bubble propyne gas (1.0 eq) through the solution or add condensed propyne dropwise. The reaction is complete when gas evolution (ethane) ceases.
Part B: Reaction with Acetaldehyde and Workup
-
Addition of Acetaldehyde: To the freshly prepared propynylmagnesium bromide solution at 0 °C, add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Route 2: Catalytic Asymmetric Alkynylation of Acetaldehyde
This protocol is adapted from modern catalytic methods for the enantioselective synthesis of propargylic alcohols.
Materials:
-
(S)-ProPhenol ligand (or other suitable chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Propyne (gas or condensed)
-
Acetaldehyde, freshly distilled
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S)-ProPhenol ligand (0.1 eq) in anhydrous toluene. Cool the solution to 0 °C.
-
Activation: Slowly add diethylzinc (1.0 M in hexanes, 0.2 eq) to the ligand solution. Stir the mixture at 0 °C for 30 minutes to form the active dinuclear zinc catalyst.
-
Addition of Propyne: Add propyne (1.5 eq) to the catalyst solution.
-
Slow Addition of Acetaldehyde: Cool the reaction mixture to -20 °C. Add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous toluene very slowly via a syringe pump over a period of 10-12 hours.
-
Reaction Monitoring: Stir the reaction at -20 °C for an additional 12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching and Purification: Upon completion, quench the reaction by adding 1 M HCl at -20 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion
The choice between the Grignard synthesis and the catalytic asymmetric alkynylation for preparing this compound depends critically on the desired outcome and available resources. The Grignard route offers a cost-effective and well-established method for producing racemic this compound on a larger scale. Its primary drawback is the lack of stereocontrol and the requirement for strictly anhydrous conditions.
In contrast, the modern catalytic asymmetric alkynylation provides excellent enantioselectivity, yielding a specific stereoisomer of this compound, which is often crucial for pharmaceutical applications.[1] While this method offers higher yields and purity, it comes at the cost of more expensive and sensitive reagents and potentially longer reaction times. For researchers focused on the synthesis of chiral molecules and where enantiopurity is paramount, the catalytic route is the superior choice. For applications where a racemic mixture is acceptable and cost is a primary driver, the Grignard synthesis remains a viable and robust option.
References
A Comparative Guide to Analytical Methods for the Validation of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Hex-4-yn-2-ol, a key intermediate in various synthetic applications. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and quality of this compound in research, development, and manufacturing processes. This document outlines the experimental protocols and comparative performance data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on several factors, including the specific analytical requirement (e.g., purity assessment, impurity profiling, quantification), available instrumentation, and desired performance characteristics such as sensitivity and accuracy. The following table summarizes the key performance parameters of the discussed methods.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a Flame Ionization Detector (FID). | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase, with UV detection following chemical derivatization. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.[1][2][3] |
| Suitability for this compound | High, due to its volatility. | Moderate to High. Requires derivatization to introduce a chromophore for UV detection.[4][5] | High. Provides both structural confirmation and quantification without the need for a specific reference standard of the analyte.[1][6] |
| Potential Impurities Detected | Volatile organic impurities, isomers, and residual solvents. | Non-volatile impurities and derivatized polar and non-polar compounds. | A wide range of organic impurities containing the observed nucleus (e.g., ¹H). |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable in the same way as chromatographic methods. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | Low (ng level) | Low (ng to µg level, depends on derivatization efficiency) | Higher than chromatographic methods (µg to mg level) |
| Limit of Quantitation (LOQ) | Low (ng to µg level) | Low (ng to µg level) | Higher than chromatographic methods (µg to mg level) |
| Advantages | High resolution, high sensitivity for volatile compounds, robust, and widely available. | Applicable to a wider range of impurities (including non-volatile ones), versatile detection methods. | Absolute quantification without a specific reference standard, provides structural information, non-destructive.[1][7] |
| Disadvantages | Limited to thermally stable and volatile compounds. | Derivatization step can be complex, time-consuming, and a source of error. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of the volatile compound this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
High-purity carrier gas (Helium or Nitrogen).
-
High-purity hydrogen and air for the FID.
-
Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
This compound reference standard.
-
Internal standard (e.g., n-Heptanol).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard and the internal standard in the chosen solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration. Add the internal standard to both the sample and standard solutions at the same concentration.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Analysis: Inject the prepared standards and samples into the GC system.
-
Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.[4][5][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
Reagents:
-
Derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride).
-
Pyridine (catalyst).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Procedure:
-
Derivatization:
-
To a solution of this compound (standard or sample) in acetonitrile, add an excess of 3,5-Dinitrobenzoyl chloride and a small amount of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and quench with a small amount of water.
-
Dilute the mixture with the mobile phase to the desired concentration.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification: Follow a similar procedure as for GC-FID, constructing a calibration curve based on the peak areas of the derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the same compound.[1][2][3][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of a certified internal standard (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and dissolve completely.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for the validation of this compound using GC-FID.
Caption: Workflow for the validation of this compound using HPLC-UV with derivatization.
Caption: Workflow for the purity determination of this compound using qNMR.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. youtube.com [youtube.com]
- 8. lawdata.com.tw [lawdata.com.tw]
Comparative Guide to Cross-Reactivity Studies of Hex-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for assessing the cross-reactivity of Hex-4-yn-2-ol. Due to the current lack of publicly available cross-reactivity data for this specific compound, this document outlines the principles of small molecule cross-reactivity, presents detailed experimental protocols for its evaluation, and offers a comparative analysis with structurally similar compounds. The provided methodologies and data presentation templates are intended to guide researchers in conducting and documenting their own cross-reactivity studies.
Introduction to Small Molecule Cross-Reactivity
Immunoassays are fundamental tools for the detection and quantification of small molecules (haptens) like this compound in biological matrices.[1][2] The specificity of these assays is determined by the binding affinity between a target analyte and an antibody.[1] However, a significant challenge in the development and validation of immunoassays for small molecules is the potential for cross-reactivity, where antibodies bind to structurally similar, non-target molecules.[1][2] This can lead to inaccurate measurements, including false positives or an overestimation of the analyte's concentration.[1] Therefore, rigorous cross-reactivity testing is an essential aspect of immunoassay validation.[1]
For a small molecule like this compound, which would require conjugation to a carrier protein to elicit an immune response, the resulting polyclonal or monoclonal antibodies may recognize not only the target hapten but also other molecules sharing similar chemical features.[1] The degree of cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the immunoassay format.[3] Competitive immunoassays are commonly used for small molecule detection and are particularly susceptible to cross-reactivity issues.[2][4]
Potential Cross-Reactants for this compound
A critical step in assessing the cross-reactivity of this compound is to identify and test structurally related compounds. Based on its chemical structure (C6H10O), potential cross-reactants would include other six-carbon alcohols, alkynes, and alkenes, as well as stereoisomers. The following table lists compounds with structural similarities to this compound that should be considered in cross-reactivity studies.
| Compound Name | CAS Number | Molecular Formula | Structural Similarity to this compound | Reference |
| (2S)-hex-4-yn-2-ol | Not Assigned | C6H10O | Stereoisomer | [5] |
| (2R)-hex-4-yn-2-ol | Not Assigned | C6H10O | Stereoisomer | [6] |
| (E)-hex-4-en-2-ol | Not Assigned | C6H12O | Alkene analogue (double bond instead of triple bond) | [7] |
| (Z)-hex-4-en-2-ol | Not Assigned | C6H12O | Alkene analogue (double bond instead of triple bond), geometric isomer | [8] |
| 2-Methylthis compound | Not Assigned | C7H12O | Methylated analogue | [9] |
| Hex-2-yn-4-one, 2-methyl- | 52066-33-8 | C7H10O | Ketone analogue with methylation | [10] |
| n-Hexanol | 111-27-3 | C6H14O | Saturated alkyl chain analogue | [11] |
Experimental Protocols for Cross-Reactivity Assessment
The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common method for evaluating small molecule cross-reactivity.
Materials and Reagents
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody specific to this compound.
-
Standard: this compound of high purity.
-
Potential Cross-Reactants: As listed in the table above.
-
ELISA Plates: 96-well high-binding microtiter plates.
-
Buffers: Coating buffer, washing buffer (e.g., PBST), blocking buffer (e.g., BSA in PBST), and substrate buffer.
-
Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.
-
Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2M H2SO4.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength.
Experimental Workflow
The workflow for a competitive ELISA to determine cross-reactivity is illustrated in the diagram below.
Assay Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the this compound standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Addition: Add the substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
Data Analysis
The percentage of cross-reactivity (%CR) can be calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Hypothetical Signaling Pathway Investigation
While the primary focus is on immunoassay cross-reactivity, understanding the potential biological targets and signaling pathways of this compound is crucial for comprehensive drug development. The following diagram illustrates a hypothetical signaling pathway that could be investigated to assess the compound's biological activity and potential off-target effects.
Comparative Data Summary
The following table should be used to summarize the quantitative data from cross-reactivity experiments.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Standard) | 100% | |
| (2S)-hex-4-yn-2-ol | ||
| (2R)-hex-4-yn-2-ol | ||
| (E)-hex-4-en-2-ol | ||
| (Z)-hex-4-en-2-ol | ||
| 2-Methylthis compound | ||
| Hex-2-yn-4-one, 2-methyl- | ||
| n-Hexanol |
Conclusion
This guide provides a comprehensive framework for initiating and conducting cross-reactivity studies of this compound. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can generate robust and comparable data to thoroughly characterize the specificity of their assays. The identification of potential cross-reactants and the understanding of underlying biological pathways are critical for the successful development of drugs and diagnostics involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. (2S)-hex-4-yn-2-ol | C6H10O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-hex-4-yn-2-ol | C6H10O | CID 93516921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-hex-4-en-2-ol | C6H12O | CID 12577074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-hex-4-en-2-ol | C6H12O | CID 11137107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylthis compound | C7H12O | CID 54545143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hex-2-yn-4-one, 2-methyl- | C7H10O | CID 142901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Hex-4-yn-2-ol: A Comparative Guide to Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, understanding the efficiency of a chemical synthesis is paramount. This guide provides a comparative analysis of the theoretical versus experimental yields for the synthesis of Hex-4-yn-2-ol, a valuable building block in organic synthesis. We will explore the common synthetic routes and provide detailed experimental protocols, alongside a discussion of the factors influencing the practical outcomes of these reactions.
Understanding Yield: Theoretical vs. Experimental
In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. It is a calculated value based on the stoichiometry of the balanced chemical equation.
In contrast, the experimental yield (or actual yield) is the measured mass of the product actually obtained from a reaction. The efficiency of a reaction is often expressed as the percent yield , which is the ratio of the experimental yield to the theoretical yield, multiplied by 100.
Factors such as incomplete reactions, the formation of byproducts, and losses during product isolation and purification invariably lead to an experimental yield that is lower than the theoretical yield.
Synthetic Pathways to this compound
Two primary methods are commonly employed for the synthesis of this compound:
-
Grignard Reaction: This versatile method involves the reaction of a Grignard reagent with an appropriate aldehyde. For this compound, this can be achieved by reacting the Grignard reagent derived from 1-butyne (B89482) (butynylmagnesium bromide) with acetaldehyde (B116499).
-
Reduction of Hex-4-yn-2-one: This alternative route involves the reduction of the corresponding ketone, Hex-4-yn-2-one, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Below, we delve into the detailed experimental protocols for each method and present a comparison of their yields.
Data on Theoretical and Experimental Yields
| Synthetic Method | Reactants | Theoretical Yield (g) | Experimental Yield (g) | Percent Yield (%) | Reference |
| Grignard Reaction | 1-Butyne, Ethylmagnesium Bromide, Acetaldehyde | Calculated | Not available | Not available | |
| Reduction of Hex-4-yn-2-one | Hex-4-yn-2-one, Sodium Borohydride | Calculated | 8.3 (from 9.6 g) | 85 | [1] |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of secondary alkynyl alcohols via Grignard reaction.
Reaction Scheme:
CH₃CH₂C≡CH + CH₃CH₂MgBr → CH₃CH₂C≡CMgBr + CH₃CH₃ CH₃CH₂C≡CMgBr + CH₃CHO → CH₃CH₂C≡CCH(OMgBr)CH₃ CH₃CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂C≡CCH(OH)CH₃ + Mg(OH)Br
Materials:
-
1-Butyne
-
Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
-
Acetaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Butynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), place the ethylmagnesium bromide solution.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 1-butyne in anhydrous diethyl ether from the dropping funnel. The evolution of ethane (B1197151) gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour to ensure the complete formation of the butynylmagnesium bromide.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution back to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde in anhydrous diethyl ether from the dropping funnel.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Theoretical Yield Calculation:
The theoretical yield is calculated based on the limiting reactant. Assuming 1-butyne is the limiting reactant, the theoretical yield of this compound (molar mass: 98.14 g/mol ) would be calculated from the initial moles of 1-butyne used.
Method 2: Reduction of Hex-4-yn-2-one
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.[2]
Reaction Scheme:
4 CH₃CH₂C≡CCOCH₃ + NaBH₄ → 4 CH₃CH₂C≡CCH(OH)CH₃ + NaB(OCH(CH₃)C≡CCH₂CH₃)₄ NaB(OCH(CH₃)C≡CCH₂CH₃)₄ + 4 H₂O → 4 CH₃CH₂C≡CCH(OH)CH₃ + B(OH)₃ + NaOH
Materials:
-
Hex-4-yn-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Water
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Hex-4-yn-2-one in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 30-60 minutes.
-
Work-up and Isolation: Carefully add water to quench the reaction.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with three portions of dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The product can be further purified by distillation or column chromatography.
Theoretical Yield Calculation:
The theoretical yield is determined by the starting amount of Hex-4-yn-2-one, which is the limiting reactant. The molar mass of Hex-4-yn-2-one is 96.13 g/mol , and the molar mass of this compound is 98.14 g/mol .
Visualization of Synthetic Pathways
Caption: Synthetic pathways for this compound.
Conclusion
Both the Grignard reaction and the reduction of the corresponding ketone are viable methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. While the reduction of ketones with sodium borohydride is often a high-yielding and straightforward procedure, the Grignard reaction offers a powerful tool for carbon-carbon bond formation, allowing for the construction of the carbon skeleton and the introduction of the hydroxyl group in a single key step.
To accurately assess the efficiency of any synthesis, it is crucial to meticulously perform the experiment, carefully isolate and purify the product, and then compare the experimental yield to the theoretical maximum. This guide provides the foundational protocols to embark on the synthesis of this compound and evaluate its outcome.
References
Safety Operating Guide
Proper Disposal of Hex-4-yn-2-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Hex-4-yn-2-ol, a flammable and potentially hazardous unsaturated alcohol. Adherence to these procedures is critical to mitigate potential risks and ensure compliance with regulatory standards.
Hazard Assessment
Physicochemical and Hazard Profile
The following table summarizes key data for this compound. Due to limited specific data, hazard classifications are inferred from structurally similar compounds.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| CAS Number | 19780-83-7 | [3] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Inferred Hazards | Flammable Liquid (Category 2 or 3) | [1][4][5][6] |
| Acute Toxicity (Oral, Dermal) - Harmful | [1][2] | |
| Skin Irritation | ||
| Serious Eye Irritation | [1] | |
| Specific Target Organ Toxicity | [7] |
Detailed Disposal Procedures
The following protocol provides a step-by-step process for the safe disposal of this compound waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[8][9]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-retardant lab coat.
-
Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[9][10]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes, and absorbent materials from spill clean-ups), in a designated, leak-proof, and chemically compatible container.[11] Plastic or glass bottles are typically used for liquid waste.[8]
-
The container must have a secure screw-top cap to prevent leaks and evaporation.[12] Keep the container closed at all times except when adding waste.[9][13]
Step 3: Labeling Proper labeling is crucial for safe disposal. The waste container must be clearly labeled with:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[9]
-
Appropriate hazard pictograms (e.g., flammable, irritant, toxic).[8]
-
The date of waste generation and the name of the principal investigator or laboratory.[8]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]
-
The storage area must be equipped with secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[9][14]
-
Store the waste away from heat, sparks, open flames, and other ignition sources.[6] Flammable waste is best stored in a dedicated, fire-rated cabinet.[9]
-
Ensure incompatible wastes are segregated. For instance, do not store flammable liquids with oxidizers.[9]
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[11][15] This is illegal and environmentally harmful.[16]
-
Arrange for pickup and final disposal through your institution's certified hazardous waste program (e.g., EHS or a licensed hazardous waste disposal company).[8][14]
-
Complete all necessary waste disposal documentation required by your institution.[8][11]
Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[12]
-
The rinsate must be collected and disposed of as hazardous waste.[12][14]
-
After triple-rinsing and air-drying, deface the original label and the container may then be disposed of in the regular trash or recycled, according to institutional policy.[12][14]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.[7]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[11]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[11]
-
Label and store the spill clean-up waste according to the procedures outlined above.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcascc.com [gcascc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. pfw.edu [pfw.edu]
- 14. vumc.org [vumc.org]
- 15. acs.org [acs.org]
- 16. nswai.org [nswai.org]
Essential Safety and Logistical Information for Handling Hex-4-yn-2-ol
Potential Hazards:
Based on analogous compounds, Hex-4-yn-2-ol is anticipated to be:
-
Flammable: Like many low-molecular-weight alcohols and organic solvents, it is expected to be a flammable liquid.[1][2][3][4] Vapors may form flammable mixtures with air.[1][2]
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4] Ingestion could lead to aspiration, which can be fatal.[1][2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the central nervous system.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling / Weighing | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood.[5] |
| Solution Preparation / Transfer | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended if not performed in a chemical fume hood or if vapors are likely to be generated.[6] |
| Heating or Reactions | Face shield worn over chemical splash goggles[7] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a flame-retardant lab coat | Required if not performed in a chemical fume hood. Use a respirator with an appropriate organic vapor cartridge.[6] |
| Spill Cleanup | Face shield worn over chemical splash goggles[7] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Required. Use a respirator with an appropriate organic vapor cartridge.[6] |
Operational Plan: Safe Handling Procedures
Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
-
Preparation and Handling Environment:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Before starting any work, ensure that safety equipment, including an eyewash station and safety shower, is accessible and operational.[8]
-
Remove all potential ignition sources from the handling area, such as open flames, hot plates, and spark-producing equipment.[3][9]
-
Use equipment and containers that are properly grounded and bonded to prevent static discharge.[1][2]
-
-
Handling the Chemical:
-
Wear the appropriate PPE as outlined in the table above.[5]
-
When transferring or pouring, do so slowly and carefully to avoid splashing.[5]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[1][9]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[9]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Store in a designated flammables cabinet.[5]
-
Use secondary containment to prevent the spread of material in case of a leak.[6]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., flammable, irritant, toxic).[10]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.[10] This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10]
-
Collect the absorbed material into a designated hazardous waste container.[10]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[10]
-
Experimental Workflow and Logic
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gcascc.com [gcascc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. benchchem.com [benchchem.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. support.hpe.com [support.hpe.com]
- 9. chemdmart.com [chemdmart.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
